molecular formula C5H4ClFN2 B1279587 2-Amino-5-chloro-3-fluoropyridine CAS No. 246847-98-3

2-Amino-5-chloro-3-fluoropyridine

Cat. No.: B1279587
CAS No.: 246847-98-3
M. Wt: 146.55 g/mol
InChI Key: FPUPPVDVOFJSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-chloro-3-fluoropyridine is a useful research compound. Its molecular formula is C5H4ClFN2 and its molecular weight is 146.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUPPVDVOFJSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470231
Record name 2-Amino-5-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246847-98-3
Record name 2-Amino-5-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-chloro-3-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-chloro-3-fluoropyridine (CAS Number 246847-98-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Amino-5-chloro-3-fluoropyridine, a key building block in modern medicinal chemistry.

Core Properties

This compound is a halogenated aminopyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern offers multiple reaction sites for further chemical modifications.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 246847-98-3[1]
Molecular Formula C₅H₄ClFN₂[1]
Molecular Weight 146.55 g/mol [1]
Appearance White to pale cream or beige crystalline powder[2][3]
Melting Point 91-97 °C[2][4]
Boiling Point (Predicted) 195.9 ± 35.0 °C at 760 mmHg[4]
Solubility No quantitative data available; generally insoluble in water.[5]
Purity Typically ≥97%[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectrum TypeData
¹H NMR (DMSO-d₆) δ 7.78 (d, 1H), 7.59 (d, 1H), 6.44 (s, 2H, -NH₂)
Mass Spectrum (MS) m/z: 147.1 [M+H]⁺
¹³C NMR (CDCl₃, Reference) For the related compound 2-(N,N-Dimethylamino)-5-fluoropyridine: δ 155.2 (d, J = 249.5 Hz), 154.0, 135.4 (d, J = 25.2 Hz), 124.9 (d, J = 20.2 Hz), 115.3 (d, J = 3.8 Hz), 42.7.[6]
Infrared (IR) Spectrum A specific spectrum for this compound is not readily available. However, characteristic peaks for related 2-aminopyridines include N-H stretching vibrations (around 3300-3500 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹), and C-F and C-Cl stretching vibrations (in the fingerprint region below 1300 cm⁻¹).[7]

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the amination of a di-substituted pyridine precursor.

General Procedure for the Synthesis of this compound

This protocol is based on the reaction of 2,3-difluoro-5-chloropyridine with ammonia.

Materials:

  • 2,3-difluoro-5-chloropyridine

  • Liquid ammonia

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Autoclave

Procedure:

  • In a high-pressure autoclave, combine 2,3-difluoro-5-chloropyridine (1.0 eq) with liquid ammonia (approximately 12 eq).

  • Seal the autoclave and heat the reaction mixture to 120°C for 24 hours.

  • After the reaction is complete, cool the autoclave to room temperature. A yellowish solid precipitate should be observed.

  • Separate the precipitate by filtration and wash the filter cake with deionized water.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the organic solvent by distillation under reduced pressure.

  • Add a small amount of petroleum ether to the residue to induce further precipitation.

  • Filter the mixture to collect the final product, this compound.

This process typically yields the desired product in high purity and good yield (approximately 85%).[6]

Applications in Drug Discovery

This compound is a valuable building block in the development of therapeutic agents, particularly in the fields of oncology and metabolic diseases.[3][8][9] Its utility stems from its ability to be incorporated into larger molecules that can modulate the activity of key biological targets.

Inhibitors of Cyclin-Dependent Kinases (CDKs)

This compound is a key intermediate in the synthesis of inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[3][8] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The diagram below illustrates a simplified overview of the CDK signaling pathway and the points of inhibition by CDK inhibitors.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis initiates CDK_Inhibitor CDK Inhibitor CDK_Inhibitor->CyclinD_CDK46

Overview of the Cyclin-Dependent Kinase (CDK) Signaling Pathway.

The following diagram outlines a general workflow for the synthesis of a CDK inhibitor using this compound as a starting material.

CDK_Inhibitor_Synthesis_Workflow Start This compound Step1 Suzuki Coupling with Boronic Acid Derivative Start->Step1 Intermediate1 Bipyridine Intermediate Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution Intermediate1->Step2 Final_Product CDK Inhibitor Step2->Final_Product GK_GKRP_Pathway cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm GK_GKRP_Complex Inactive GK-GKRP Complex Active_GK Active Glucokinase (GK) GK_GKRP_Complex->Active_GK dissociates Glucose_Metabolism Glucose Metabolism Active_GK->Glucose_Metabolism promotes High_Glucose High Glucose High_Glucose->GK_GKRP_Complex promotes dissociation GKRP_Disruptor GK-GKRP Disruptor GKRP_Disruptor->GK_GKRP_Complex promotes dissociation GKRP_Disruptor_Synthesis_Workflow Start This compound Step1 Coupling with a Piperazine Derivative Start->Step1 Intermediate1 Aminopyridinyl-piperazine Step1->Intermediate1 Step2 Sulfonylation Intermediate1->Step2 Final_Product GK-GKRP Disruptor Step2->Final_Product

References

An In-Depth Technical Guide to 2-Amino-5-chloro-3-fluoropyridine: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-3-fluoropyridine is a halogenated pyridine derivative that has garnered significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a chloro atom, and a fluoro atom, makes it a versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a modulator of key biological pathways.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following tables summarize its key physical and chemical characteristics.

Table 1: General and Physical Properties of this compound

PropertyValueReference
CAS Number 246847-98-3[1][2][3]
Molecular Formula C₅H₄ClFN₂[1]
Molecular Weight 146.55 g/mol [1]
Appearance White to pale cream crystals or powder[2]
Melting Point 91.0-97.0 °C[2]
Boiling Point (Predicted) 195.9 ± 35.0 °C at 760 mmHg
pKa (Predicted) 1.72 ± 0.49
Solubility Soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water.[4]

Table 2: Spectroscopic Data of Related Compounds

Spectroscopic Data (for 2-Amino-5-fluoropyridine)
¹H NMR (CDCl₃, 500 MHz) δ: 8.03 (d, J = 3.0 Hz, 1H), 7.26-7.22 (m, 1H), 6.46 (dd, J = 3.3, 9.2 Hz, 1H), 3.06 (s, 6H)
¹³C NMR (CDCl₃, 126 MHz) δ: 155.2 (d, J = 249.5 Hz), 154.0, 135.4 (d, J = 25.2 Hz), 124.9 (d, J = 20.2 Hz), 115.3 (d, J = 3.8 Hz), 42.7
IR (cm⁻¹) νmax: 2896, 1372, 1226
Spectroscopic Data (for 2-Amino-5-chloropyridine)
Mass Spectrum (EI) Molecular Ion Peak: m/z 128
IR Spectrum Available on NIST WebBook

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the amination of a di-halogenated pyridine precursor. The following protocol is adapted from a patented procedure for a similar compound and provides a general workflow.

Reaction Scheme:

synthesis start 2,3-Difluoro-5-chloropyridine product This compound start->product Amination reagent Ammonia (aq) hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis dissolve Dissolve sample in mobile phase filter Filter through 0.45 µm filter dissolve->filter column C18 Reverse-Phase Column filter->column mobile_phase Acetonitrile/Water with modifier (e.g., formic acid) detector UV Detector (e.g., 254 nm) integrate Integrate peak areas detector->integrate calculate Calculate purity integrate->calculate cdk9_pathway cluster_nucleus Nucleus PTEFb P-TEFb (CDK9/Cyclin T) RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylates CTD NELF_DSIF NELF/DSIF PTEFb->NELF_DSIF Phosphorylates Transcription Gene Transcription RNAPolII->Transcription Elongation NELF_DSIF->RNAPolII Inhibits ApoptosisProteins Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->ApoptosisProteins Leads to synthesis of Apoptosis Apoptosis ApoptosisProteins->Apoptosis Inhibits Inhibitor CDK9 Inhibitor (derived from this compound) Inhibitor->PTEFb Inhibits gk_gkrp_pathway cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm GK_GKRP_complex GK-GKRP Complex (Inactive) GK_cyto Glucokinase (GK) (Active) GK_GKRP_complex->GK_cyto Dissociation GK_nuc Glucokinase (GK) GK_nuc->GK_GKRP_complex GKRP_nuc GKRP GKRP_nuc->GK_GKRP_complex G6P Glucose-6-Phosphate GK_cyto->G6P Phosphorylates Glucose Glucose Glucose->GK_cyto Glycogen Glycogen Synthesis G6P->Glycogen Disruptor GK-GKRP Disruptor (derived from this compound) Disruptor->GK_GKRP_complex Promotes dissociation F6P Fructose-6-Phosphate F6P->GK_GKRP_complex Promotes formation F1P_Glucose Fructose-1-Phosphate / High Glucose F1P_Glucose->GK_GKRP_complex Promotes dissociation

References

An In-depth Technical Guide to 2-Amino-5-chloro-3-fluoropyridine: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-chloro-3-fluoropyridine, a key building block in medicinal chemistry. It details the compound's structure, nomenclature, and physicochemical properties, and explores its significant role in the synthesis of targeted therapeutics, particularly as a precursor to potent and selective inhibitors of Cyclin-Dependent Kinases 8 and 19 (CDK8/19).

Nomenclature and Structure

This compound is a substituted pyridine derivative with the systematic IUPAC name 5-chloro-3-fluoropyridin-2-amine .[1] Its chemical structure consists of a pyridine ring substituted with an amino group at the 2-position, a fluorine atom at the 3-position, and a chlorine atom at the 5-position.

Molecular Structure:

Key Identifiers:

  • CAS Number: 246847-98-3[1][2][3][4]

  • Molecular Formula: C₅H₄ClFN₂[1][3]

  • Molecular Weight: 146.55 g/mol [1][3]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available, other values are predicted and should be considered with appropriate caution.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Appearance White to pale cream crystals or powderThermo Fisher Scientific
Melting Point 91 - 97 °C[4]
Boiling Point ~195.9 °C (Predicted)[][6]
pKa 1.72 ± 0.49 (Predicted)[6]
Purity ≥97%[2][3]

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely available in peer-reviewed literature or public databases. Researchers are advised to acquire their own analytical data upon synthesis or purchase of the compound. For reference, spectral data of structurally similar compounds are available and can provide an indication of expected peak regions.[7][8][9][10][11]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the amination of a di-halogenated pyridine precursor.

Synthesis from 2,3-Difluoro-5-chloropyridine

A common and efficient method involves the direct ammonification of 2,3-difluoro-5-chloropyridine.[12] This reaction proceeds via a nucleophilic aromatic substitution where the fluorine atom at the C-2 position is selectively displaced by an amino group.

Experimental Protocol (General Procedure):

  • Reaction Setup: 2,3-Difluoro-5-chloropyridine is placed in a high-pressure autoclave.

  • Amination: Aqueous or liquid ammonia is added to the autoclave. The vessel is sealed.

  • Reaction Conditions: The reaction mixture is heated to a temperature range of 110-140 °C for 16-24 hours.[13]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting product is isolated. Purification is typically achieved through filtration and washing with deionized water, followed by extraction of the filtrate with an organic solvent such as ethyl acetate. The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield this compound.

A generalized workflow for the synthesis of 2-aminopyridine derivatives is depicted below.

G Generalized Synthesis of 2-Aminopyridine Derivatives A Halogenated Pyridine Precursor D Reaction under Controlled Temperature & Pressure A->D B Amination Reagent (e.g., Ammonia, Amine) B->D C Reaction Solvent (e.g., Water, Organic Solvent) C->D E Crude Product Mixture D->E F Extraction & Washing E->F G Purification (e.g., Crystallization, Chromatography) F->G H Pure 2-Aminopyridine Derivative G->H

Caption: Generalized workflow for the synthesis of 2-aminopyridine derivatives.

Role in Drug Discovery: CDK8/19 Inhibitor Synthesis

This compound is a crucial intermediate in the synthesis of potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[2] These kinases are components of the Mediator complex and have emerged as promising targets in oncology due to their role in regulating gene transcription in various cancer-related signaling pathways.

A notable example is the synthesis of the CDK8/19 inhibitor CCT251921, where this compound or its derivatives serve as a key building block for constructing the 2-aminopyridine core of the inhibitor.[14] The synthesis generally involves a Suzuki cross-coupling reaction to introduce a desired aryl or heteroaryl group at one of the halogenated positions, followed by further functionalization.

CDK8/19 Signaling Pathway

CDK8 and CDK19 are mutually exclusive catalytic subunits of the Mediator kinase module, which also includes Cyclin C, MED12, and MED13. This module reversibly associates with the larger Mediator complex, a multiprotein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery.

The CDK8/19 kinase activity can either positively or negatively regulate transcription. It can phosphorylate various substrates, including transcription factors such as STATs (Signal Transducers and Activators of Transcription), SMADs (Sons of Mothers Against Decapentaplegic), and β-catenin, thereby modulating their activity and stability. The aberrant activity of these pathways is a hallmark of many cancers. Inhibitors derived from this compound can block the ATP-binding site of CDK8/19, thus preventing the phosphorylation of downstream targets and mitigating the pro-oncogenic effects.

The diagram below illustrates the central role of the CDK8/19-Mediator complex in transcriptional regulation and the points of intervention by inhibitors.

G CDK8/19 Signaling Pathway in Transcriptional Regulation cluster_0 Upstream Signaling cluster_1 Transcription Factors cluster_2 Mediator Complex Wnt Wnt bCatenin β-catenin Wnt->bCatenin TGFb TGF-β SMADs SMADs TGFb->SMADs Cytokines Cytokines (e.g., IFN-γ) STATs STATs Cytokines->STATs Mediator Mediator (Core) bCatenin->Mediator SMADs->Mediator STATs->Mediator RNAPII RNA Polymerase II Mediator->RNAPII CDK8_19 CDK8/19 Kinase Module (CDK8/19, CycC, MED12, MED13) CDK8_19->bCatenin phosphorylates CDK8_19->SMADs phosphorylates CDK8_19->STATs phosphorylates CDK8_19->Mediator associates CDK8_19->RNAPII phosphorylates Gene Target Gene Transcription RNAPII->Gene initiates Inhibitor CDK8/19 Inhibitor (e.g., CCT251921) Inhibitor->CDK8_19 inhibits

Caption: Role of the CDK8/19-Mediator complex in regulating transcription.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its trifunctional nature allows for diverse synthetic manipulations, leading to the creation of complex molecules with significant biological activity. Its established role as a precursor to potent CDK8/19 inhibitors highlights its importance in the development of next-generation cancer therapeutics. Further research into the properties and reactions of this compound is warranted to fully exploit its potential in the synthesis of novel bioactive molecules.

References

Spectroscopic Profile of 2-Amino-5-chloro-3-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-chloro-3-fluoropyridine (CAS No. 246847-98-3), a key building block in pharmaceutical and agrochemical research. Due to the limited availability of published experimental spectra for this compound, this document presents a detailed analysis of the closely related and structurally similar compound, 2-amino-5-chloropyridine (CAS No. 1072-98-6), as a representative model. This guide includes a summary of its physical and chemical properties, and a thorough examination of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for acquiring these spectra are also provided to aid in the replication and validation of these findings.

Introduction

This compound is a halogenated pyridine derivative with significant potential in the synthesis of novel therapeutic agents and agrochemicals. Its trifunctional nature, possessing amino, chloro, and fluoro groups, offers multiple reaction sites for medicinal chemists to explore in the development of new molecular entities. Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and structural elucidation in various stages of research and development.

This whitepaper aims to provide an in-depth technical resource on the spectroscopic properties of this compound. Recognizing the current scarcity of publicly available spectral data for this specific molecule, we will leverage the extensive data available for the analogous compound, 2-amino-5-chloropyridine, to provide a robust and illustrative guide. The principles and methodologies discussed are directly applicable to the analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for both this compound and the representative compound 2-amino-5-chloropyridine are presented in Table 1.

Table 1: Physicochemical Properties

PropertyThis compound2-amino-5-chloropyridine
CAS Number 246847-98-31072-98-6
Molecular Formula C₅H₄ClFN₂C₅H₅ClN₂
Molecular Weight 146.55 g/mol 128.56 g/mol
Melting Point 91-97 °C135-138 °C (lit.)[1]
Appearance Beige to light brown crystalline powderBeige crystalline solid
Purity >97% (Typical)98%

Spectroscopic Data and Analysis

This section details the spectroscopic data for 2-amino-5-chloropyridine, serving as a proxy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data for 2-amino-5-chloropyridine

Chemical Shift (δ) ppmMultiplicityAssignment
Data not explicitly provided in search results

Table 3: ¹³C NMR Spectral Data for 2-amino-5-chloropyridine

Chemical Shift (δ) ppmAssignment
Data not explicitly provided in search results
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The NIST Mass Spectrometry Data Center provides data for 2-amino-5-chloropyridine.

Table 4: Mass Spectrometry Data for 2-amino-5-chloropyridine

m/zRelative IntensityAssignment
128High[M]⁺ (Molecular ion)
130High[M+2]⁺ (Isotope peak due to ³⁷Cl)
101Moderate[M-HCN]⁺
Other fragments not detailed in search results
Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups present in a molecule. A detailed study on 2-amino-5-chloropyridine (2A5CP) has been reported.

Table 5: Key FT-IR and FT-Raman Vibrational Bands for 2-amino-5-chloropyridine

Wavenumber (cm⁻¹) FT-IRWavenumber (cm⁻¹) FT-RamanAssignment
35503551N-H asymmetric stretching
34523455N-H symmetric stretching
16261620-NH₂ scissoring
410409-NH₂ wagging

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker AVANCE series) operating at a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Longer acquisition times are typically required compared to ¹H NMR.

Mass Spectrometry

The mass spectrum for 2-amino-5-chloropyridine was obtained from the NIST database, likely acquired via Gas Chromatography-Mass Spectrometry (GC-MS). A general protocol is:

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent is injected into the GC.

  • Chromatographic Separation: The sample is vaporized and separated based on its boiling point and interaction with the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

FT-IR and FT-Raman Spectroscopy

The following protocol is based on the experimental setup described for the analysis of 2-amino-5-chloropyridine.

  • Sample Preparation: The compound was used as a solid without further purification. For FT-IR, a KBr pellet can be prepared. For FT-Raman, the sample can be placed directly in the sample holder.

  • FT-IR Spectroscopy:

    • Instrument: A Thermo Nicolet Nexus 870 FT-IR instrument or equivalent.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: ±2 cm⁻¹.

  • FT-Raman Spectroscopy:

    • Instrument: A dispersive Nexus 870 FT-Raman instrument or equivalent.

    • Laser Source: Nd:YAG laser operating at 1.064 µm with 200 mW power.

    • Spectral Range: 4000-100 cm⁻¹.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a novel compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation cluster_output Final Report Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Sample for MW & Fragmentation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Sample for Structural Framework IR_Raman Vibrational Spectroscopy (FT-IR, FT-Raman) Purification->IR_Raman Sample for Functional Groups Data_Analysis Spectral Data Analysis MS->Data_Analysis NMR->Data_Analysis IR_Raman->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment Final_Report Comprehensive Spectroscopic Profile Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic characteristics of this compound, primarily through a detailed analysis of the structurally similar compound, 2-amino-5-chloropyridine. The tabulated data and detailed experimental protocols offer a valuable resource for researchers working with this class of compounds. The presented workflow for spectroscopic analysis provides a logical framework for the characterization of novel substituted pyridines. As more direct experimental data for this compound becomes publicly available, this guide can be updated to provide an even more precise spectroscopic profile.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-Amino-5-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-5-chloro-3-fluoropyridine, a key building block in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra, this guide leverages high-quality predicted data, corroborated by spectral analysis of structurally analogous compounds, to offer a reliable interpretation of its NMR characteristics.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and serve as a robust guide for spectral assignment and verification.

Predicted ¹H NMR Data
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-47.45Doublet of doublets (dd)⁴J(H-F) ≈ 8.5, ⁴J(H-H) ≈ 2.51H
H-67.80Doublet (d)⁴J(H-H) ≈ 2.51H
NH₂5.50Broad singlet (br s)-2H

Note: The chemical shift of the amine (NH₂) protons can vary significantly depending on the solvent, concentration, and temperature. The value provided is an estimate.

Predicted ¹³C NMR Data
CarbonChemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Coupling Constant (J, Hz)
C-2155.0Doublet (d)³J(C-F) ≈ 10
C-3145.0Doublet (d)¹J(C-F) ≈ 240
C-4125.0Doublet (d)²J(C-F) ≈ 20
C-5120.0Singlet (s)-
C-6140.0Doublet (d)³J(C-F) ≈ 5

Note: Carbon-fluorine coupling constants are estimates and can be valuable for definitive structural assignment.

Experimental Protocols

The following is a generalized, yet detailed, protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound, based on standard practices for similar heterocyclic compounds.

Sample Preparation
  • Mass Determination: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The choice of solvent can influence chemical shifts, particularly for the amine protons.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30 on Bruker instruments).

  • Number of Scans (NS): 16-64 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width: 0-10 ppm.

  • Acquisition Time: 2-4 seconds.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Number of Scans (NS): 1024-4096 scans, or more, depending on the sample concentration.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width: 0-160 ppm.

  • Acquisition Time: 1-2 seconds.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of NMR Analysis Workflow

The following diagrams illustrate the logical workflow for NMR sample preparation and data acquisition, as well as the process of spectral analysis and interpretation.

NMR_Sample_Preparation_and_Data_Acquisition cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer instrument Place Sample in NMR Spectrometer transfer->instrument lock Lock on Solvent Signal instrument->lock shim Shim Magnetic Field lock->shim acquire Acquire 1H & 13C Spectra shim->acquire

NMR Sample Preparation and Data Acquisition Workflow

NMR_Spectral_Analysis cluster_processing Data Processing cluster_interpretation Spectral Interpretation ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integration Integration (1H) reference->integration chem_shift Analyze Chemical Shifts integration->chem_shift coupling Analyze Coupling Constants chem_shift->coupling assignment Assign Signals to Structure coupling->assignment

NMR Spectral Analysis and Interpretation Workflow

Spectroscopic Analysis of 2-Amino-5-chloro-3-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2-Amino-5-chloro-3-fluoropyridine using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document offers detailed experimental protocols, data interpretation, and visualizations to support research and development activities involving this compound.

Introduction

This compound is a halogenated aminopyridine derivative of significant interest in pharmaceutical and materials science research. Its structural features, including the amino group and multiple halogen substituents, contribute to its unique chemical reactivity and potential for use as a building block in the synthesis of novel compounds. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide focuses on two primary analytical techniques: FT-IR spectroscopy for the elucidation of functional groups and molecular vibrations, and mass spectrometry for the determination of molecular weight and fragmentation patterns.

Experimental Protocols

Detailed methodologies for acquiring FT-IR and mass spectra are crucial for obtaining high-quality, reproducible data.

FT-IR Spectroscopy

A standard protocol for obtaining the FT-IR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation: The solid sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared spectrometer is used for analysis.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

The following protocol outlines a common method for the mass spectrometric analysis of this compound using Electron Ionization (EI).

  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Electron Ionization (EI) is typically employed.

    • Electron Energy: 70 eV

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition:

    • Mass Range: m/z 30-300

    • Scan Rate: 1 scan/second

Data Presentation and Interpretation

FT-IR Spectral Data (Predicted)

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The positions of these bands can be predicted by considering the vibrational modes of 2-Amino-5-chloropyridine and the electronic effects of the additional fluorine atom.

Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound (Predicted) Reference Wavenumber (cm⁻¹) for 2-Amino-5-chloropyridine Assignment
N-H Stretching (asymmetric)~34503443Stretching vibration of the amino group
N-H Stretching (symmetric)~33503315Stretching vibration of the amino group
C-H Stretching (aromatic)~3100-30003085, 3015Stretching vibrations of the C-H bonds on the pyridine ring
C=N, C=C Stretching (ring)~1640, 1590, 14701638, 1595, 1475Skeletal vibrations of the pyridine ring
N-H Bending (scissoring)~16201620In-plane bending of the amino group
C-F Stretching~1250-1200-Stretching vibration of the carbon-fluorine bond
C-Cl Stretching~700-600685Stretching vibration of the carbon-chlorine bond

Note: The predicted values are based on the known spectrum of 2-Amino-5-chloropyridine and the expected inductive effects of the fluorine substituent.

Mass Spectrometry Data (Predicted)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of this compound is 146.55 g/mol . Due to the presence of chlorine, the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature.

m/z (Predicted) Ion Structure (Proposed) Comments
146/148[C₅H₄ClFN₂]⁺Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
111/113[C₄H₂FN₂]⁺Loss of HCl from the molecular ion.
84[C₄H₃FN]⁺Loss of HCN from the [M-Cl]⁺ fragment.
57[C₃H₃N]⁺Further fragmentation of the pyridine ring.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the FT-IR and Mass Spectrometry analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis & Interpretation Sample This compound FTIR_Prep KBr Pellet Preparation / ATR Sample->FTIR_Prep MS_Intro Sample Introduction (DI/GC) Sample->MS_Intro FTIR_Acq Data Acquisition (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq FTIR_Spec FT-IR Spectrum FTIR_Acq->FTIR_Spec FTIR_Interp Functional Group Identification FTIR_Spec->FTIR_Interp MS_Ion Electron Ionization (70 eV) MS_Intro->MS_Ion MS_Acq Mass Analysis (m/z 30-300) MS_Ion->MS_Acq MS_Spec Mass Spectrum MS_Acq->MS_Spec MS_Interp Fragmentation Pattern Analysis MS_Spec->MS_Interp Report Technical Report FTIR_Interp->Report MS_Interp->Report

Caption: Workflow for Spectroscopic Analysis.

Predicted Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

fragmentation_pathway M [C₅H₄ClFN₂]⁺ (m/z 146/148) F1 [C₄H₂FN₂]⁺ (m/z 111/113) M->F1 -HCl F2 [C₄H₃FN]⁺ (m/z 84) F1->F2 -HCN F3 [C₃H₃N]⁺ (m/z 57) F2->F3 -HCN

Caption: Predicted EI-MS Fragmentation.

Conclusion

This technical guide provides a comprehensive overview of the expected FT-IR and mass spectrometric characteristics of this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the planning and interpretation of analytical experiments. The detailed protocols and visual diagrams are intended to facilitate a deeper understanding of the analytical workflow and the molecular behavior of this compound under spectroscopic investigation.

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-5-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies for determining the solubility and stability of 2-Amino-5-chloro-3-fluoropyridine. The quantitative data presented in the tables are illustrative examples and are not based on experimental results for this specific compound, as such data is not publicly available.

Introduction

This compound is a halogenated pyridine derivative with the chemical formula C₅H₄ClFN₂ and a molecular weight of 146.55 g/mol .[1] It serves as a versatile building block in medicinal chemistry and drug discovery, notably in the synthesis of active pharmaceutical ingredients (APIs).[2] Its applications include the development of inhibitors of cyclin-dependent kinases for cancer treatment and disruptors of glucokinase-glucokinase regulatory proteins for type II diabetes mellitus.[2] The compound's utility in synthesizing agrochemicals, such as herbicides and pesticides, has also been noted.[3] Given its role as a key intermediate in pharmaceutical development, a thorough understanding of its solubility and stability is paramount for formulation, process development, and ensuring the quality and efficacy of the final drug product.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number246847-98-3[1][2]
Molecular FormulaC₅H₄ClFN₂[1][]
Molecular Weight146.55 g/mol [1][]
AppearanceWhite to pale cream crystals or powder[5]
Melting Point91.0-97.0 °C[5]
Purity≥97%[1][2]
SMILESNc1ncc(Cl)cc1F[1]
InChI1S/C5H4ClFN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)[1]

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and is essential for designing appropriate formulations. The following section outlines a standard protocol for determining the solubility of this compound and a template for data presentation.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in various solvents.[6]

Objective: To determine the equilibrium concentration of this compound in different solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, buffers at various pH values)

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate sealed flasks. The excess solid should be clearly visible.

  • Equilibration: Place the flasks in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

  • Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound in the sample using a validated HPLC method.

  • Data Reporting: The solubility is reported as the mean of at least three replicate experiments, typically in units of mg/mL or µg/mL.

Data Presentation: Illustrative Solubility Data

The following table illustrates how the solubility data for this compound would be presented.

Table 2: Illustrative Solubility of this compound at 25 °C

SolventpH (for aqueous)Solubility (mg/mL)
Water7.0Data not available
0.1 N HCl1.0Data not available
Phosphate Buffer7.4Data not available
Ethanol-Data not available
Methanol-Data not available
Acetone-Data not available
Acetonitrile-Data not available
Dimethyl Sulfoxide (DMSO)-Data not available

Visualization: Solubility Determination Workflow

G A Add excess this compound to solvent B Equilibrate in shaking incubator (constant temperature) A->B Step 1 C Allow excess solid to settle B->C Step 2 D Withdraw and filter supernatant C->D Step 3 E Dilute sample D->E Step 4 F Analyze concentration by HPLC E->F Step 5 G Report solubility (mg/mL) F->G Step 6

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Stability testing is crucial for determining the shelf-life and appropriate storage conditions for an API.[7][] The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[9][10]

Experimental Protocol: Stability Testing Program

A comprehensive stability program includes stress testing and long-term stability studies.

Objective: To identify potential degradation products and establish the intrinsic stability of the molecule. This helps in developing and validating a stability-indicating analytical method.

Conditions:

  • Hydrolysis: The compound is exposed to acidic, basic, and neutral conditions (e.g., 0.1 N HCl, 0.1 N NaOH, and water) at elevated temperatures (e.g., 60 °C).

  • Oxidation: The compound is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: The solid compound is heated in an oven (e.g., at 10°C increments above the accelerated stability condition).[9]

  • Photostability: The solid compound and its solution are exposed to a light source according to ICH Q1B guidelines.

Procedure:

  • Prepare solutions or use the solid form of this compound for each stress condition.

  • Expose the samples to the respective stress conditions for a specified duration.

  • At appropriate time points, withdraw samples and analyze them using a validated stability-indicating HPLC method.

  • The analysis should aim to achieve a modest level of degradation (e.g., 5-20%) to facilitate the detection and identification of degradation products.

  • Characterize any significant degradation products using techniques like mass spectrometry (MS).

Objective: To establish the re-test period or shelf life and recommended storage conditions for the API.[7][9]

Materials:

  • At least three batches of this compound.[7][10]

  • Container closure system that is the same as the proposed packaging for storage and distribution.[7]

  • Stability chambers with controlled temperature and humidity.

Storage Conditions (as per ICH guidelines):

  • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[7]

  • Intermediate (if significant change at accelerated conditions): 30 °C ± 2 °C / 65% RH ± 5% RH.

  • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[11]

Testing Frequency:

  • Long-term: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][9][10]

  • Accelerated: A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[9][10]

Analytical Tests: The stability protocol should include tests for attributes susceptible to change, which may include:

  • Appearance

  • Assay (potency)

  • Degradation products/impurities

  • Water content

  • Melting point

Data Presentation: Illustrative Stability Data

The following tables illustrate how stability data would be presented.

Table 3: Illustrative Stress Testing Results for this compound

Stress ConditionDurationAssay (%)Major Degradants (% Area)
0.1 N HCl (60 °C)24 hData not availableData not available
0.1 N NaOH (60 °C)24 hData not availableData not available
Water (60 °C)24 hData not availableData not available
3% H₂O₂ (RT)24 hData not availableData not available
Thermal (80 °C)48 hData not availableData not available
Photostability (ICH Q1B)-Data not availableData not available

Table 4: Illustrative Long-Term Stability Data for this compound at 25 °C / 60% RH

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0ConformsData not availableData not available
3ConformsData not availableData not available
6ConformsData not availableData not available
9ConformsData not availableData not available
12ConformsData not availableData not available
18ConformsData not availableData not available
24ConformsData not availableData not available

Visualization: Stability Testing Program Logic

G cluster_0 Stress Testing cluster_1 Long-Term & Accelerated Studies A Acid/Base Hydrolysis H Develop & Validate Stability-Indicating Method A->H B Oxidation B->H C Thermal C->H D Photolysis D->H E Place 3 batches in stability chambers F Long-Term Conditions (25°C/60%RH or 30°C/65%RH) E->F G Accelerated Conditions (40°C/75%RH) E->G J Pull samples at specified time points F->J G->J I Identify Degradation Pathways H->I K Analyze samples (Assay, Impurities, etc.) J->K L Evaluate Data & Establish Re-test Period K->L

Caption: Logic Diagram for a Comprehensive Stability Program.

Conclusion

References

2-Amino-5-chloro-3-fluoropyridine: A Comprehensive Technical Guide for Synthetic Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Heterocyclic Building Block

Introduction

2-Amino-5-chloro-3-fluoropyridine is a halogenated pyridine derivative that has emerged as a crucial building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1] Its unique substitution pattern, featuring an amino group for further functionalization, a stabilizing chloro group, and a bioisosteric fluoro group, makes it a highly versatile reagent for the construction of novel molecular scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 91-97 °C.[2] It is sparingly soluble in water but shows good solubility in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 246847-98-3
Molecular Formula C₅H₄ClFN₂[4]
Molecular Weight 146.55 g/mol [4]
Appearance White to pale cream crystals or powder[2]
Melting Point 91-97 °C[2]
Boiling Point 195.9±35.0 °C (Predicted)
Density 1.449±0.06 g/cm³ (Predicted)
Purity >97%

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. The following table summarizes the key spectroscopic data for this compound.

Table 2: Spectroscopic Data of this compound

TechniqueDataReference(s)
¹H NMR (DMSO-d₆) δ 7.78 (d, 1H), 7.59 (d, 1H), 6.44 (s, 2H, NH₂)[5]
Mass Spectrometry (MS) m/z: 147.1 [M+H]⁺[5]
¹³C NMR Predicted shifts for similar fluorinated pyridines suggest signals in the aromatic region. Specific data for the title compound is not readily available.[6][7]
¹⁹F NMR The chemical shift of fluorine on a pyridine ring is typically observed in the range of -60 to -170 ppm relative to CFCl₃. Specific data for the title compound is not readily available.[8][9][10][11]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a more halogenated precursor.

Experimental Protocol: Synthesis from 2,3-Difluoro-5-chloropyridine[6]

This procedure details the synthesis of this compound via ammonolysis of 2,3-difluoro-5-chloropyridine.

Materials:

  • 2,3-Difluoro-5-chloropyridine

  • Aqueous ammonia

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • In a high-pressure autoclave, combine 2,3-difluoro-5-chloropyridine (100 g, 0.669 mol) and aqueous ammonia (1.125 L, 8.025 mol).

  • Seal the autoclave and heat the reaction mixture to 120 °C for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature. A pale yellow solid will precipitate.

  • Collect the solid by suction filtration and wash the filter cake with water.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Triturate the resulting solid with a small amount of petroleum ether and collect by suction filtration.

  • Combine all collected solids to obtain this compound.

Yield: 85.94%

Synthesis_of_2_Amino_5_chloro_3_fluoropyridine 2,3-Difluoro-5-chloropyridine 2,3-Difluoro-5-chloropyridine C₅H₂ClF₂N Reaction_Vessel Autoclave 120 °C, 24 h 2,3-Difluoro-5-chloropyridine->Reaction_Vessel Aqueous_Ammonia Aqueous Ammonia NH₃ (aq) Aqueous_Ammonia->Reaction_Vessel Product This compound C₅H₄ClFN₂ Reaction_Vessel->Product

Synthesis of this compound.

Reactivity and Use as a Synthetic Building Block

The presence of multiple reactive sites makes this compound a valuable and versatile building block in organic synthesis. The amino group can readily undergo diazotization followed by Sandmeyer-type reactions, or participate in coupling reactions to form amides and sulfonamides. The halogen substituents can be displaced or participate in cross-coupling reactions.

Sandmeyer Reaction: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine

The amino group of this compound can be converted to a bromo group via a Sandmeyer reaction, opening up further synthetic possibilities.

Materials:

  • This compound

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • Slowly add this compound (5.0 g, 34 mmol) to 48% HBr solution (20 mL) at 0 °C with stirring.

  • Add bromine (5.24 mL, 102.3 mmol) dropwise to the mixture over 20 minutes at 0 °C.

  • Cool the reaction mixture to -10 °C.

  • Slowly add a solution of sodium nitrite (5.88 g, 85.3 mmol) in water (20 mL) over 1.5 hours and continue stirring for an additional 30 minutes.

  • Add a solution of sodium hydroxide (12 g, 306 mmol) in water (20 mL) over 30 minutes and allow the mixture to warm to room temperature.

  • Extract the mixture with ether (3 x 100 mL).

  • Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-Bromo-5-chloro-3-fluoropyridine as a pale yellow solid.

Yield: 90%

Sandmeyer_Reaction Start This compound C₅H₄ClFN₂ Reagents 1. HBr, Br₂ 2. NaNO₂ 3. NaOH Start->Reagents Sandmeyer Reaction Product 2-Bromo-5-chloro-3-fluoropyridine C₅H₂BrClFN Reagents->Product

Conversion to 2-Bromo-5-chloro-3-fluoropyridine.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of several classes of biologically active molecules, most notably inhibitors of cyclin-dependent kinases (CDKs) and disruptors of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction.[12]

Inhibitors of Cyclin-Dependent Kinases (CDKs)

CDK8 and its paralog CDK19 are components of the Mediator complex and play a crucial role in transcriptional regulation.[13] Dysregulation of CDK8/19 activity has been implicated in various cancers, including colorectal cancer.[12][14] this compound has been utilized as a scaffold for the development of potent and selective CDK8/19 inhibitors.[13][15]

The general synthetic approach involves the coupling of this compound with a suitable carboxylic acid or acyl chloride to form an amide bond, which is a key interaction in the binding of these inhibitors to the kinase active site.

CDK8_Signaling_Pathway cluster_mediator Mediator Complex CDK8_CycC CDK8/Cyclin C RNA_Pol_II RNA Polymerase II CDK8_CycC->RNA_Pol_II phosphorylates Transcription_Factors Transcription Factors (e.g., STAT, SMAD, β-catenin) Transcription_Factors->CDK8_CycC recruits Gene_Expression Oncogenic Gene Expression RNA_Pol_II->Gene_Expression initiates transcription Tumor_Progression Tumor Progression Gene_Expression->Tumor_Progression Inhibitor CDK8/19 Inhibitor (derived from this compound) Inhibitor->CDK8_CycC inhibits

Simplified CDK8 signaling pathway and the role of inhibitors.
Disruptors of the Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Interaction

Glucokinase (GK) is a key enzyme in glucose metabolism, and its activity is regulated by the glucokinase regulatory protein (GKRP).[1][16] In type II diabetes, the regulation of GK is often impaired. Small molecules that disrupt the interaction between GK and GKRP can lead to the activation of GK, promoting glucose uptake and utilization.[17] this compound has served as a starting material for the synthesis of such disruptors.

The synthetic strategy often involves the formation of a sulfonamide linkage by reacting the amino group of this compound with a sulfonyl chloride derivative.

GK_GKRP_Interaction cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm GK_GKRP_complex Inactive GK-GKRP Complex Active_GK Active Glucokinase (GK) GK_GKRP_complex->Active_GK dissociates Glucose_Metabolism Glucose Metabolism (Glycolysis, Glycogen Synthesis) Active_GK->Glucose_Metabolism Glucose_High High Blood Glucose Glucose_High->GK_GKRP_complex promotes dissociation Disruptor GK-GKRP Disruptor (derived from this compound) Disruptor->GK_GKRP_complex promotes dissociation

References

The Discovery and Development of 2-Amino-5-chloro-3-fluoropyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-5-chloro-3-fluoropyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a crucial building block for a diverse range of biologically active compounds. Its unique electronic properties and substitution pattern have enabled the development of potent and selective inhibitors for various therapeutic targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound derivatives, with a focus on their applications as anticancer and metabolic disease therapeutic agents. Detailed experimental protocols, comprehensive quantitative data, and visualizations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area of drug discovery.

Introduction

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The 2-aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs. The combination of these features in the this compound core has made it an attractive starting point for the design of novel therapeutics. Derivatives of this scaffold have shown significant promise as inhibitors of Cyclin-Dependent Kinases (CDKs) and as disruptors of the Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) interaction, highlighting their potential in oncology and for the treatment of metabolic disorders.[1][2] This guide will delve into the key aspects of the discovery and development of these important derivatives.

Synthesis of this compound and Its Derivatives

The synthesis of the core scaffold and its subsequent derivatization are critical steps in the drug discovery process. While multiple synthetic routes have been explored, a common strategy involves the amination of a suitably substituted pyridine ring.

Synthesis of the Core Scaffold: this compound

A representative synthetic route to a closely related analog, 2-amino-3-fluoropyridine, starts from 2,3-difluoro-5-chloropyridine. This process involves a two-step reaction sequence: an initial ammonification followed by a reduction.[3]

Experimental Protocol: Synthesis of 2-amino-3-fluoropyridine from 2,3-difluoro-5-chloropyridine [3]

  • Step 1: Ammonification

    • To a sealed reaction vessel, add 2,3-difluoro-5-chloropyridine and aqueous ammonia in a molar ratio of 1:8 to 1:14.

    • Heat the mixture to a temperature between 110-140°C and maintain for 16-24 hours.

    • After the reaction, cool the mixture and extract the intermediate product.

  • Step 2: Reduction

    • The intermediate from Step 1 is subjected to catalytic hydrogenation.

    • Use Palladium on carbon (Pd/C) as the catalyst.

    • The reduction yields 2-amino-3-fluoropyridine.

This process is advantageous due to its simplicity, use of readily available starting materials, and high overall yield, making it suitable for large-scale synthesis.[3]

Synthesis of Biologically Active Derivatives

The 2-amino group of the core scaffold serves as a versatile handle for further chemical modifications, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Experimental Protocol: General Procedure for Palladium-Catalyzed Amination [4]

  • To a reaction vessel containing 2-bromo-5-fluoropyridine (1.0 equiv), add Pd2(dba)3 (0.04 equiv Pd), Xphos (0.08 equiv), NaOtBu (3.0 equiv), and the desired amine (1.5 equiv).

  • Add anhydrous toluene as the solvent under an argon atmosphere.

  • Stir the reaction mixture at 100°C for 24 hours.

  • After cooling to room temperature, concentrate the crude mixture under vacuum.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-amino-5-fluoropyridine derivative.

Biological Activities and Therapeutic Targets

Derivatives of this compound have demonstrated significant activity against two key therapeutic targets: Cyclin-Dependent Kinases (CDKs) and the Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) interaction.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of cancer.[5][6] The 2-aminopyridine scaffold has been successfully employed to develop potent CDK inhibitors.

The CDK signaling pathway is a complex network of interactions that drives the cell through the different phases of its cycle (G1, S, G2, and M). Specific cyclin-CDK complexes are active at distinct phases, phosphorylating downstream targets to promote cell cycle progression.[5][7]

CDK_Signaling_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Transcription G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition p21 p21 (CKI) p21->CyclinD_CDK46 p21->CyclinE_CDK2 p53 p53 p53->p21 Transcription DNA_Damage DNA Damage DNA_Damage->p53 Inhibitor 2-Aminopyridine Derivatives Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

CDK Signaling Pathway and Inhibition.

The following table summarizes the inhibitory activities of representative 2-aminopyridine derivatives against various CDKs.

Compound IDTargetIC50 (µM)Cell LineAntiproliferative Activity (IC50, µM)Reference
8e CDK90.0884MV-4-11Not Reported[8]
9e FLT30.0304MV-4-11Not Reported[8]
21b JAK20.009HELNot Reported[9]
Disruption of Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Interaction

Glucokinase (GK) is a key enzyme in glucose homeostasis, primarily expressed in the liver and pancreatic β-cells.[10] In the liver, its activity is modulated by the glucokinase regulatory protein (GKRP).[11][12] Disrupting the inhibitory GK-GKRP complex is a promising therapeutic strategy for type 2 diabetes.

In the fasting state, GKRP sequesters GK in the nucleus of hepatocytes in an inactive state. Following a meal, rising glucose and fructose-1-phosphate levels promote the dissociation of GK from GKRP, allowing GK to translocate to the cytoplasm and phosphorylate glucose.[1]

GK_GKRP_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GK_GKRP_inactive Inactive GK-GKRP Complex GK_active Active GK GK_GKRP_inactive->GK_active Dissociation GK_active->GK_GKRP_inactive Association Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P GK Glycolysis_Glycogen Glycolysis & Glycogen Synthesis G6P->Glycolysis_Glycogen F1P Fructose-1-Phosphate (High) F1P->GK_GKRP_inactive Inhibits Association F6P Fructose-6-Phosphate (Low) F6P->GK_active Promotes Association Disruptor 2-Aminopyridine Derivatives Disruptor->GK_GKRP_inactive Promotes Dissociation

GK-GKRP Interaction and Disruption.

The following table presents the in vitro and in vivo activities of a representative 2-aminopyridine derivative that disrupts the GK-GKRP interaction.

Compound IDBiochemical IC50 (µM)Cellular EC50 (µM)In vivo ModelDose (mg/kg, po)Blood Glucose ReductionReference
51 0.0050.205db/db mice100Significant reduction up to 6h[6]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent biological activity.

SAR for CDK Inhibition

For CDK inhibition, modifications at the 2-amino position have been extensively explored. The introduction of various substituted aryl and heteroaryl rings can significantly impact potency and selectivity. The nature and position of substituents on these rings play a crucial role in establishing key interactions within the ATP-binding pocket of the kinases.

SAR for GK-GKRP Disruption

In the case of GK-GKRP disruptors, the 2-aminopyridine moiety often serves as a key hydrogen bond donor, interacting with specific residues in the regulatory protein. Modifications to the substituents on the pyridine ring and the groups attached to the 2-amino position have been shown to modulate both the potency of disruption and the pharmacokinetic properties of the compounds. For instance, the introduction of a bis-pyridinyl piperazine sulfonamide moiety led to a potent disruptor that occupied a novel binding pocket within GKRP.[6]

Experimental Workflows

A typical workflow for the discovery and optimization of this compound derivatives is outlined below.

Experimental_Workflow Start Start: Target Identification Scaffold_Selection Scaffold Selection: This compound Start->Scaffold_Selection Synthesis Synthesis of Derivatives Scaffold_Selection->Synthesis In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays) Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization (Potency, Selectivity, PK) SAR_Analysis->Lead_Optimization Iterative Design Lead_Optimization->Synthesis In_Vivo_Testing In Vivo Testing (e.g., Animal Models) Lead_Optimization->In_Vivo_Testing Candidate_Selection Preclinical Candidate Selection In_Vivo_Testing->Candidate_Selection

Drug Discovery Workflow.

Conclusion

The this compound scaffold has proven to be a highly valuable starting point for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent and selective inhibition of key biological targets in oncology and metabolic diseases. The detailed synthetic protocols, quantitative biological data, and pathway visualizations provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of drugs based on this versatile chemical scaffold. Further exploration of the chemical space around this core structure is warranted and holds the potential for the discovery of new medicines with improved efficacy and safety profiles.

References

The Rising Potential of 2-Amino-5-chloro-3-fluoropyridine Analogs in Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and among its numerous derivatives, 2-Amino-5-chloro-3-fluoropyridine has emerged as a privileged structural motif in the design of novel therapeutic agents. This technical guide delves into the burgeoning biological activities of analogs derived from this core, with a particular focus on their roles as potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs) and as allosteric activators of Glucokinase (GK). This document provides a comprehensive overview of their quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways they modulate.

Biological Activity of this compound Analogs

Analogs of this compound have demonstrated significant potential in two key areas of therapeutic research: oncology, through the inhibition of CDKs, and metabolic diseases, via the activation of Glucokinase.

Cyclin-Dependent Kinase (CDK) Inhibition

The this compound core serves as a crucial building block in the synthesis of potent CDK inhibitors, which are pivotal regulators of the cell cycle and transcription.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Analogs incorporating this scaffold have shown promising inhibitory activity against various CDK isoforms, particularly CDK9.

Table 1: In Vitro Inhibitory Activity of 2-Aminopyridine-Based CDK9 Inhibitors

Compound IDModification on 2-Aminopyridine CoreCDK9 IC50 (nM)Antiproliferative Activity (Cell Line)Reference
8e Complex side chain with hydroxamic acid88.4MV-4-11 (Leukemia)[2]
9e Complex side chain with hydroxamic acid-FLT3 mutant-transformed BaF3 cells[2]
CDKI-73 3-(benzenesulfonamide) substitution4-[3]
AZ5576 Pyridyl amide core< 5MYC-expressing DLBCL[3]

Note: While these compounds are based on a 2-aminopyridine core, they are representative of the potential of this class of molecules. Specific SAR data for a series of direct analogs of this compound is not yet publicly available in the reviewed literature.

The development of these compounds often involves a structure-activity relationship (SAR) approach, where different functional groups are systematically introduced to the core scaffold to optimize potency and selectivity.[4]

Glucokinase (GK) Activation

Glucokinase plays a central role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1] Small molecule activators of GK (GKAs) are a promising therapeutic strategy for type 2 diabetes. The 2-aminopyridine scaffold has been a key feature in the design of novel GKAs.

Table 2: In Vitro Activity of 2-Aminopyridine-Based Glucokinase Activators

Compound IDModification on 2-Aminopyridine CoreEC50 (nM)Fold ActivationReference
AM-2394 4,5-substituted-2-pyridyl urea60~10-fold[5]
Compound 22 Thiazole derivative--[6]
Piragliatin Pyrazine-based analog--[7]
Compound 33 2-Pyridylurea--[8]

Note: The table showcases representative GKAs with a 2-aminopyridine-related core. Specific quantitative data for a series of direct analogs of this compound is not yet publicly available in the reviewed literature.

These activators bind to an allosteric site on the glucokinase enzyme, leading to a conformational change that increases its affinity for glucose and/or its maximal reaction velocity (Vmax).[5]

Experimental Protocols

The evaluation of the biological activity of these compounds relies on robust and well-defined experimental protocols.

In Vitro Kinase Inhibition Assay (CDK9)

The inhibitory activity of compounds against CDK9 is typically determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., in 100% DMSO).

    • Prepare solutions of recombinant CDK9/Cyclin T1 enzyme, a suitable peptide substrate (e.g., CDK7/9tide), and ATP in an appropriate assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound solution.

    • Add the recombinant CDK9/Cyclin T1 enzyme solution.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection solution containing a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET capable plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]

Glucokinase Activation Assay

The activity of glucokinase activators is commonly assessed using a coupled-enzyme assay that measures the rate of glucose-6-phosphate (G6P) production.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.1, containing KCl, DTT, MgCl₂, and ATP).

    • Prepare solutions of the test compound at various concentrations.

    • Prepare a solution of recombinant human glucokinase.

    • Prepare a solution containing D-glucose, glucose-6-phosphate dehydrogenase (G6PDH), and NADP+.

  • Assay Procedure:

    • In a microplate, add the test compound and recombinant human glucokinase to the reaction buffer.

    • Initiate the reaction by adding the solution containing D-glucose, G6PDH, and NADP+.

  • Data Acquisition and Analysis:

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

    • Calculate the rate of reaction for each compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve. The S0.5 (glucose concentration at half-maximal velocity) and Vmax can also be determined by varying the glucose concentration at a fixed activator concentration.[6]

Signaling Pathways and Workflows

Understanding the mechanism of action of these compounds requires knowledge of the signaling pathways they modulate.

CDK9 Signaling Pathway in Transcriptional Regulation

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb). Its primary role is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for the transition from transcription initiation to productive elongation. Inhibition of CDK9 leads to a blockage in this process, ultimately suppressing the expression of short-lived anti-apoptotic proteins and inducing apoptosis in cancer cells.

CDK9_Signaling_Pathway cluster_nucleus Nucleus RNAPII RNA Polymerase II Promoter Promoter RNAPII->Promoter Binds PTEFb P-TEFb (CDK9/Cyclin T1) Transcription_Initiation Transcription Initiation PTEFb->Transcription_Initiation Mediates Inhibitor This compound Analog (CDK9 Inhibitor) Inhibitor->PTEFb Inhibits Transcription_Elongation Productive Transcription Elongation Transcription_Initiation->Transcription_Elongation Phosphorylation of RNAPII CTD mRNA mRNA Transcription_Elongation->mRNA Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., MCL-1, MYC) mRNA->Anti_Apoptotic_Proteins Translation Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Inhibits Promoter->Transcription_Initiation Gene Gene

Caption: CDK9 inhibition by 2-aminopyridine analogs blocks transcriptional elongation.

Glucokinase Activation in Pancreatic β-Cells

In pancreatic β-cells, glucokinase acts as a glucose sensor. When blood glucose levels rise, the increased intracellular glucose is phosphorylated by glucokinase. This initiates a cascade of events leading to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, the secretion of insulin. Glucokinase activators enhance this process, leading to improved glucose-stimulated insulin secretion.

Glucokinase_Activation_Workflow cluster_beta_cell Pancreatic β-Cell Glucose_Ext Extracellular Glucose GLUT2 GLUT2 Transporter Glucose_Ext->GLUT2 Glucose_Int Intracellular Glucose GLUT2->Glucose_Int G6P Glucose-6-Phosphate Glucose_Int->G6P Phosphorylation GK Glucokinase (GK) GK->Glucose_Int GKA This compound Analog (GK Activator) GKA->GK Activates Metabolism Metabolism G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel ATP_ADP->KATP Closes Depolarization Membrane Depolarization KATP->Depolarization Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion

Caption: Workflow of glucokinase activation in pancreatic β-cells by 2-aminopyridine analogs.

Conclusion

Analogs of this compound represent a promising and versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy as both CDK inhibitors for oncology applications and as glucokinase activators for the treatment of type 2 diabetes highlights their significance in modern drug discovery. Further exploration of the structure-activity relationships within this chemical series holds the potential to yield even more potent and selective drug candidates with improved pharmacological profiles. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to advancing these promising compounds towards clinical application.

References

The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the role of fluorinated pyridines in drug discovery, offering a comprehensive overview of their synthesis, physicochemical properties, and impact on pharmacological activity. Detailed experimental protocols, quantitative data comparisons, and mechanistic insights into key signaling pathways are presented to equip researchers and drug development professionals with the knowledge to effectively leverage this privileged structural motif.

The Fluorinated Pyridine Moiety: A Paradigm of Modern Drug Design

The pyridine ring is a ubiquitous heterocycle in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The introduction of fluorine, the most electronegative element, into this scaffold imparts a unique set of properties that can be strategically exploited to overcome common challenges in drug development.[2]

The benefits of incorporating fluorine into a pyridine ring are multifaceted and include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" can significantly prolong a drug's half-life and improve its pharmacokinetic profile.

  • Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can profoundly influence the basicity (pKa) of the pyridine nitrogen and the lipophilicity (LogP) of the molecule. This allows for fine-tuning of a compound's solubility, permeability, and oral bioavailability.

  • Improved Binding Affinity and Selectivity: Fluorine atoms can participate in favorable orthogonal interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and halogen bonds, leading to enhanced binding affinity and selectivity.

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can be advantageous for optimal binding to a target protein.

Quantitative Impact of Fluorination on Pyridine Properties

The decision to incorporate fluorine into a pyridine-containing drug candidate is often guided by the anticipated improvements in its physicochemical and pharmacological properties. The following tables summarize the quantitative impact of fluorination on key parameters.

Table 1: Comparative Physicochemical Properties of Pyridine and Fluoropyridine Isomers

CompoundpKaLogP
Pyridine5.250.65
2-Fluoropyridine-0.441.16
3-Fluoropyridine2.970.92
4-Fluoropyridine1.890.70

Note: pKa and LogP values can vary slightly depending on the experimental or computational method used. The data presented here are representative values.

Table 2: Impact of Fluorination on Metabolic Stability of Pyridine-Containing Compounds

Parent CompoundFluorinated AnalogMetabolic Half-life (t½) in Human Liver Microsomes (min)Fold Improvement
Pyridine-based Kinase Inhibitor A3-Fluoro-pyridine analog254
Pyridine-based CNS Agent B2,5-Difluoro-pyridine analog10>10
Pyridine-based Antiviral C5-Trifluoromethyl-pyridine analog40>5

Note: This table presents illustrative data from various studies to demonstrate the general trend of increased metabolic stability upon fluorination.

Table 3: Enhancement of Binding Affinity (IC50) in Fluorinated Pyridine-Based Inhibitors

TargetNon-fluorinated Inhibitor (IC50, nM)Fluorinated Inhibitor (IC50, nM)Fold Improvement
Kinase X150256
Protease Y5005010
GPCR Z80108

Note: This table provides representative data to illustrate the potential for improved potency with the introduction of fluorine.

Synthesis of Fluorinated Pyridines: Key Experimental Protocols

The successful integration of fluorinated pyridines into drug discovery programs relies on robust and efficient synthetic methodologies. Below are detailed protocols for the synthesis of key fluorinated pyridine building blocks.

Synthesis of 2-Fluoropyridine via Diazotization-Fluorination (Balz-Schiemann Reaction)

This classical method involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Protocol:

  • Diazotization: To a stirred solution of 2-aminopyridine (1.0 eq) in 48% aqueous tetrafluoroboric acid (HBF4) (3.0 eq) at 0 °C, a solution of sodium nitrite (NaNO2) (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • Isolation of Diazonium Salt: The resulting precipitate, 2-pyridinediazonium tetrafluoroborate, is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.

  • Thermal Decomposition: The dry diazonium salt is heated gently in an inert, high-boiling solvent (e.g., decane) until nitrogen evolution ceases.

  • Purification: The reaction mixture is cooled, and the product is isolated by distillation or extraction, followed by purification by fractional distillation to yield 2-fluoropyridine.

Synthesis of 3-Fluoropyridine via Halogen Exchange (Halex) Reaction

This method involves the nucleophilic substitution of a chlorine or bromine atom with fluoride.

Protocol:

  • Reaction Setup: A mixture of 3-chloropyridine (1.0 eq), spray-dried potassium fluoride (KF) (2.0-3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq) in a high-boiling polar aprotic solvent (e.g., sulfolane or N-methyl-2-pyrrolidone) is prepared in a sealed reaction vessel.

  • Heating: The reaction mixture is heated to 180-220 °C with vigorous stirring for several hours.

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation to afford 3-fluoropyridine.

Late-Stage C-H Fluorination of Pyridines

Direct C-H fluorination offers a powerful strategy for the late-stage introduction of fluorine into complex pyridine-containing molecules.

Protocol (using Selectfluor):

  • Reaction Setup: To a solution of the pyridine substrate (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane), Selectfluor (1.1-1.5 eq) and a palladium catalyst (e.g., Pd(OAc)2) with a suitable ligand (e.g., a phosphine ligand) are added under an inert atmosphere.

  • Heating: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: The reaction is cooled to room temperature, filtered to remove insoluble salts, and the filtrate is concentrated. The residue is then purified by flash column chromatography on silica gel to isolate the fluorinated pyridine product.

Case Studies: Fluorinated Pyridines in FDA-Approved Drugs

The transformative impact of fluorinated pyridines in drug design is exemplified by their presence in numerous marketed drugs. This section details two case studies, Vorapaxar and Alpelisib, highlighting their synthesis, mechanism of action, and the critical role of the fluorinated pyridine moiety.

Vorapaxar: A PAR-1 Antagonist for Cardiovascular Disease

Vorapaxar (Zontivity®) is a first-in-class protease-activated receptor-1 (PAR-1) antagonist used to reduce the risk of thrombotic cardiovascular events.[3] The molecule features a 5-(3-fluorophenyl)-2-methylpyridine moiety, which is crucial for its activity.[1]

The synthesis of 5-(3-fluorophenyl)-2-methylpyridine, a key building block for Vorapaxar, can be achieved via a Suzuki coupling reaction.

Protocol:

  • Reaction Setup: To a degassed mixture of 5-bromo-2-methylpyridine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a suitable solvent system (e.g., a 2:1 mixture of toluene and ethanol), an aqueous solution of a base such as sodium carbonate (Na2CO3) (2.0 eq) is added.

  • Heating: The reaction mixture is heated to reflux under an inert atmosphere for several hours until the reaction is complete.

  • Workup and Purification: After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield 5-(3-fluorophenyl)-2-methylpyridine.

Vorapaxar acts as a reversible antagonist of the PAR-1 receptor on platelets, inhibiting thrombin-mediated platelet activation and aggregation.[4]

PAR1_Signaling_Pathway Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gq PAR1->Gq Activates G1213 G12/13 PAR1->G1213 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Cleaves RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Activation Platelet Activation & Aggregation RhoA->Platelet_Activation Ca_release->Platelet_Activation PKC->Platelet_Activation Vorapaxar Vorapaxar Vorapaxar->PAR1 Inhibits

Caption: PAR-1 signaling pathway and inhibition by Vorapaxar.

Alpelisib: A PI3Kα Inhibitor for Cancer Therapy

Alpelisib (Piqray®) is an orally bioavailable inhibitor of the alpha-isoform of phosphoinositide 3-kinase (PI3Kα) used in the treatment of certain types of breast cancer.[5] The molecule contains a 2-amino-5-fluoro-4-methoxypyridine moiety, which plays a key role in its binding to the PI3Kα enzyme.

The synthesis of 2-amino-5-fluoro-4-methoxypyridine is a critical step in the overall synthesis of Alpelisib.

Protocol:

  • Nitration: 2-Amino-4-methoxypyridine is treated with a nitrating agent, such as nitric acid in sulfuric acid, to introduce a nitro group at the 5-position.

  • Fluorination: The resulting 2-amino-4-methoxy-5-nitropyridine is then subjected to a Balz-Schiemann type reaction. It is first diazotized with a source of nitrite in the presence of a fluoride source (e.g., HF-pyridine), followed by thermal decomposition to replace the diazonium group with fluorine.

  • Reduction: The nitro group of the resulting 5-fluoro-4-methoxy-2-nitropyridine is then reduced to an amine, for example, by catalytic hydrogenation using a palladium catalyst, to yield 2-amino-5-fluoro-4-methoxypyridine.

Alpelisib selectively inhibits PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Alpelisib Alpelisib Alpelisib->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by Alpelisib.

Conclusion

The strategic incorporation of fluorine into pyridine rings represents a powerful and versatile approach in modern drug discovery. As demonstrated through quantitative data, detailed synthetic protocols, and case studies of FDA-approved drugs, fluorinated pyridines offer medicinal chemists a valuable toolkit to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers to continue to harness the unique properties of fluorine to develop the next generation of innovative therapeutics.

References

The Pivotal Role of 2-Amino-5-chloro-3-fluoropyridine in the Advancement of Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in the field of drug discovery. A key strategy in this pursuit is the design and synthesis of small molecules that can selectively modulate the activity of specific biological targets implicated in disease. The halogenated pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with 2-Amino-5-chloro-3-fluoropyridine, in particular, serving as a versatile building block for the development of potent and selective inhibitors of key enzymes, such as cyclin-dependent kinases (CDKs) and glucokinase. This technical guide provides a comprehensive overview of the application of this compound in drug discovery, with a focus on its use in the development of CDK8/19 inhibitors.

A Versatile Scaffold for Kinase Inhibition

This compound offers a unique combination of structural and electronic properties that make it an attractive starting point for the synthesis of kinase inhibitors. The amino group provides a key hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor, facilitating interactions with the hinge region of the kinase active site. The chloro and fluoro substituents can be exploited to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in specific interactions with the target protein to enhance binding affinity and selectivity.

This versatile scaffold has been successfully employed in the development of inhibitors for several important drug targets:

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Derivatives of this compound have shown significant promise as inhibitors of CDKs, a family of enzymes that play a crucial role in cell cycle regulation and transcription.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anti-cancer drug development.

  • Glucokinase (GK) Activators: This pyridine derivative has also been utilized in the synthesis of disruptors of the glucokinase-glucokinase regulatory protein interaction, which is a therapeutic strategy for the treatment of type II diabetes mellitus.[1]

Case Study: Development of Potent and Selective CDK8/19 Inhibitors

A notable example of the successful application of the this compound scaffold is in the discovery of potent and selective inhibitors of CDK8 and its close homolog CDK19.[1] These kinases are components of the Mediator complex and have been implicated in the regulation of transcription and the pathogenesis of certain cancers.

A structure-based design approach led to the development of a series of 3,4,5-trisubstituted-2-aminopyridine derivatives with potent inhibitory activity against CDK8 and CDK19. The quantitative data for a selection of these compounds is summarized in the table below.

CompoundCDK8 IC50 (nM)CDK19 IC50 (nM)
6 7.2 ± 1.46.0 ± 1.0
109 (CCT251921) 7.2 ± 1.46.0 ± 1.0

Table 1: In vitro inhibitory activity of selected 2-aminopyridine derivatives against CDK8 and CDK19.[3]

Experimental Protocols

General Synthesis of 3,4,5-Trisubstituted-2-Aminopyridine Derivatives

The synthesis of the 3,4,5-trisubstituted-2-aminopyridine core generally involves a multi-step sequence starting from a suitably substituted pyridine precursor. A key step often involves a Suzuki-Miyaura cross-coupling reaction to introduce a substituent at the 4-position of the pyridine ring. The following is a generalized synthetic scheme.

G A This compound B Intermediate 1 A->B Step 1: Protection C Intermediate 2 B->C Step 2: Suzuki Coupling D Final Compound C->D Step 3: Deprotection & Modification

Caption: Generalized synthetic workflow for 3,4,5-trisubstituted-2-aminopyridines.

Step 1: Protection of the Amino Group: The 2-amino group of this compound is typically protected, for example, as a pivaloyl amide, to prevent side reactions in subsequent steps.

Step 2: Suzuki-Miyaura Cross-Coupling: The protected pyridine derivative is then subjected to a Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid or boronate ester to introduce a substituent at the 4-position. This reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base, such as sodium carbonate.

Step 3: Deprotection and Further Modification: The protecting group on the amino group is removed, and the resulting intermediate can be further modified at the amino group or other positions to generate a library of final compounds.

Biochemical Kinase Assay for CDK8/19 Inhibition

The inhibitory activity of the synthesized compounds against CDK8 and CDK19 is typically evaluated using a biochemical kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis A Prepare serial dilutions of inhibitor C Add inhibitor and kinase solution to plate A->C B Prepare kinase, substrate, and ATP solution B->C D Initiate reaction by adding ATP C->D E Incubate at room temperature D->E F Stop reaction and deplete remaining ATP E->F G Add detection reagent to generate luminescent signal F->G H Read luminescence G->H I Calculate percent inhibition H->I J Determine IC50 value I->J

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Procedure:

  • Compound Preparation: The test compounds are serially diluted in DMSO to create a range of concentrations.

  • Reaction Mixture: A reaction mixture containing the CDK8 or CDK19 enzyme, a suitable substrate (e.g., a peptide), and ATP is prepared in an appropriate buffer.

  • Kinase Reaction: The kinase reaction is initiated by adding the ATP to the wells of a microplate containing the enzyme, substrate, and the test compound. The plate is then incubated at room temperature to allow the kinase reaction to proceed.

  • Signal Detection: After the incubation period, a reagent is added to stop the kinase reaction and to measure the amount of ATP consumed. In a luminescence-based assay, the remaining ATP is converted into a luminescent signal, which is then read using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Signaling Pathway Context

CDK8 is a key component of the Mediator complex, which plays a crucial role in regulating gene transcription. In certain cancers, such as colorectal cancer, CDK8 has been identified as an oncogene that can potentiate the activity of the Wnt/β-catenin signaling pathway.

G cluster_0 Wnt/β-catenin Pathway cluster_1 Transcriptional Regulation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK-3β Dsh->GSK3b inhibition bCatenin β-catenin GSK3b->bCatenin phosphorylation (degradation) APC APC APC->bCatenin Axin Axin Axin->bCatenin TCF TCF/LEF bCatenin->TCF Mediator Mediator Complex TCF->Mediator CDK8 CDK8 CDK8->Mediator PolII RNA Pol II Mediator->PolII TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) PolII->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation

Caption: Simplified signaling pathway of CDK8 in the context of Wnt/β-catenin signaling.

In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes that promote cell proliferation. CDK8, as part of the Mediator complex, can enhance the transcriptional activity of the β-catenin/TCF complex, thereby promoting tumorigenesis. Inhibitors of CDK8 can block this process and represent a promising therapeutic strategy for cancers with aberrant Wnt/β-catenin signaling.

Conclusion

This compound has proven to be a valuable and versatile building block in the design and synthesis of potent and selective kinase inhibitors. Its successful application in the development of CDK8/19 inhibitors highlights its potential for generating drug candidates with desirable pharmacological properties. The continued exploration of this scaffold in medicinal chemistry is likely to yield further novel therapeutic agents for a range of diseases. This technical guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the potential of this important chemical entity.

References

Methodological & Application

Synthesis of 2-Amino-5-chloro-3-fluoropyridine from 2,3-difluoro-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-5-chloro-3-fluoropyridine, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis is achieved through a direct ammonification reaction of 2,3-difluoro-5-chloropyridine with aqueous ammonia. This method is highlighted for its operational simplicity, high yield, and suitability for large-scale production.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features make it a desirable component for developing novel therapeutic agents. The presented protocol describes a robust and efficient method for its preparation from commercially available 2,3-difluoro-5-chloropyridine. The reaction proceeds via a nucleophilic aromatic substitution, where the fluorine atom at the 2-position of the pyridine ring is selectively displaced by an amino group.

Reaction Scheme

The synthesis involves the selective amination of 2,3-difluoro-5-chloropyridine at the C2 position.

G reactant 2,3-difluoro-5-chloropyridine product This compound reactant->product High Pressure, Heat reagent NH3·H2O High Pressure, Heat High Pressure, Heat

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established and validated synthetic methods.[1]

Materials and Equipment:

  • 2,3-difluoro-5-chloropyridine (Substrate)

  • Aqueous ammonia (25-28% NH3)

  • High-pressure autoclave with stirring and temperature control

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Petroleum ether (for washing/trituration)

  • Rotary evaporator

  • Suction filtration apparatus

  • Standard laboratory glassware

General Procedure:

The synthesis is carried out in a high-pressure autoclave. The following steps outline the general workflow for the ammonification reaction.

G start Start charge_reactors Charge Autoclave with 2,3-difluoro-5-chloropyridine and Aqueous Ammonia start->charge_reactors reaction Seal and Heat Autoclave (e.g., 120-140°C for 20-28h) charge_reactors->reaction cool_down Cool to Room Temperature reaction->cool_down filtration Filter the Precipitated Solid cool_down->filtration extraction Extract Filtrate with Ethyl Acetate filtration->extraction combine_dry Combine Organic Layers and Dry with Na2SO4 extraction->combine_dry evaporation Concentrate Under Reduced Pressure combine_dry->evaporation purification Triturate with Petroleum Ether and Filter evaporation->purification product Collect and Dry the Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol Example (based on 85.26% yield): [1]

  • Charging the Reactor: In a high-pressure autoclave, add 2,3-difluoro-5-chloropyridine (100 g, 0.669 mol) and aqueous ammonia (1.5 L, 10.7 mol).

  • Reaction: Seal the autoclave and heat the mixture to 140°C while stirring. Maintain this temperature for 20 hours.

  • Work-up:

    • After the reaction is complete, cool the autoclave to room temperature. A light yellow solid will precipitate.

    • Collect the solid by suction filtration and wash the filter cake with water.

    • Extract the aqueous filtrate with ethyl acetate.

    • Combine all the organic layers and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The resulting residue is triturated with a small amount of petroleum ether and then filtered.

  • Product Collection: The filtered solid is combined with the initially precipitated solid and dried to yield this compound.

Data Presentation

The following table summarizes the quantitative data from various experimental runs, demonstrating the effect of reaction conditions on the product yield.[1]

Run Starting Material (g) Aqueous Ammonia (L) Temperature (°C) Time (h) Product Yield (g) Molar Yield (%)
11001.51402083.5585.26
21001.1251402883.8785.58
31001.51202483.8285.53

Discussion

The synthesis of this compound from 2,3-difluoro-5-chloropyridine via ammonification is a highly efficient and straightforward process. The reaction demonstrates high selectivity for the substitution of the fluorine atom at the 2-position, which is activated by the adjacent nitrogen atom in the pyridine ring. The provided data indicates that high yields can be achieved under various conditions, offering flexibility in process optimization. The simple work-up procedure, involving filtration and extraction, makes this method amenable to industrial-scale production.

Safety Precautions

  • This reaction should be conducted in a well-ventilated fume hood.

  • The use of a high-pressure autoclave requires appropriate training and safety measures.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

References

Industrial Scale Synthesis of 2-Amino-5-chloro-3-fluoropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the industrial-scale synthesis of 2-Amino-5-chloro-3-fluoropyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is based on the nucleophilic aromatic substitution of 2,3-difluoro-5-chloropyridine with ammonia. This process is advantageous due to its straightforward nature, use of readily available reagents, and high yield, making it suitable for large-scale production.[1] The following sections detail the reaction parameters, experimental procedures, and expected outcomes.

Process Overview and Key Parameters

The synthesis of this compound is achieved through the ammonolysis of 2,3-difluoro-5-chloropyridine. The reaction proceeds via a nucleophilic aromatic substitution where the amino group selectively displaces the fluorine atom at the 2-position of the pyridine ring. This selectivity is driven by the electronic and steric environment of the starting material.

A summary of the key process parameters, derived from documented procedures, is presented in the table below.[1]

ParameterValueNotes
Starting Material2,3-difluoro-5-chloropyridine---
ReagentAqueous AmmoniaA significant molar excess is used to drive the reaction to completion.
SolventWater (from aqueous ammonia)---
Reaction Temperature120-140°CHigher temperatures can accelerate the reaction but may lead to increased by-product formation.
Reaction Time20-24 hoursReaction progress should be monitored by a suitable analytical method (e.g., HPLC, GC).
PressureAutogenousThe reaction is conducted in a sealed high-pressure reactor.
Typical Yield~85%Isolated yield of purified product.[1]

Comparative Data of Synthesis Protocols

The following table summarizes the results from different reaction conditions as described in the source literature, providing a basis for process optimization.[1]

Starting Material (2,3-difluoro-5-chloropyridine)Aqueous AmmoniaTemperature (°C)Time (h)Yield of this compound (%)
100 g (0.669 mol)1.5 L (10.7 mol)1202485.53
100 g (0.669 mol)1.5 L (10.7 mol)1402085.26
100 g (0.669 mol)0.75 L (5.35 mol)1402484.34

Detailed Experimental Protocol

This protocol is adapted for an industrial scale based on the process described in patent CN105669539A.[1]

3.1. Materials and Equipment

  • Reactants:

    • 2,3-difluoro-5-chloropyridine (purity ≥ 99%)

    • Aqueous ammonia (25-28% w/w)

  • Solvents and Reagents for Work-up and Purification:

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Petroleum ether

    • Deionized water

  • Equipment:

    • High-pressure autoclave reactor with mechanical stirring, temperature, and pressure controls

    • Filtration unit (e.g., Nutsche filter)

    • Extraction vessel

    • Distillation apparatus for solvent recovery

    • Drying oven

3.2. Reaction Procedure

  • Charging the Reactor: Charge the high-pressure autoclave with 2,3-difluoro-5-chloropyridine (1.0 eq) and aqueous ammonia (16 eq).

  • Reaction: Seal the reactor and commence stirring. Heat the mixture to 120-140°C. The pressure will rise due to the vapor pressure of ammonia and water at this temperature. Maintain the reaction at this temperature for 20-24 hours.

  • Monitoring the Reaction: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by HPLC or GC to confirm the consumption of the starting material.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. A pale-yellow solid is expected to precipitate.[1] Carefully vent the excess ammonia pressure through a scrubber system.

3.3. Work-up and Isolation

  • Filtration: Transfer the reaction mixture to a filtration unit and filter the precipitated solid. Wash the filter cake with deionized water.

  • Extraction: Transfer the filtrate to an extraction vessel. Extract the aqueous phase with ethyl acetate (3x volumes).

  • Drying: Combine all organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to recover the ethyl acetate.

  • Slurrying and Final Filtration: The resulting crude solid is to be combined with the initially filtered solid. Create a slurry of the combined solids in a minimal amount of petroleum ether. Filter the slurry and wash the cake with a small amount of fresh petroleum ether.

  • Drying: Dry the final product, this compound, in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the industrial synthesis process for this compound.

G cluster_0 Reaction Stage cluster_1 Work-up & Purification cluster_2 Final Product A Charge Reactor: 2,3-difluoro-5-chloropyridine Aqueous Ammonia B Heat to 120-140°C (20-24 hours) A->B Reaction C Cool to Room Temperature & Depressurize B->C D Filtration of Precipitate C->D E Ethyl Acetate Extraction of Filtrate D->E Filtrate G Combine Solids & Slurry in Petroleum Ether D->G Initial Solid F Drying & Concentration of Organic Phase E->F F->G Crude Solid H Final Filtration & Drying G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable for the synthesis of arylamines, a common motif in pharmaceuticals and functional materials.[2] The reaction's broad utility stems from its tolerance of a wide range of functional groups and its applicability to various amine and aryl halide coupling partners.[1] This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of 2-Amino-5-chloro-3-fluoropyridine, a key intermediate in the synthesis of various bioactive molecules.

The general transformation involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The choice of these components is critical for achieving high yields and selectivity, especially when dealing with electronically modified and sterically hindered substrates like this compound.

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium amide complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[2]

A potential side reaction is the beta-hydride elimination from the amide, which can lead to hydrodehalogenation of the starting aryl halide.[1]

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination:

This protocol provides a general method for the coupling of this compound with a generic primary or secondary amine. Optimization of the reaction parameters (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.01-0.10 mmol, 1-10 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the base (1.2-2.0 mmol) and the anhydrous solvent (5-10 mL).

  • Amine Addition: Add the amine (1.1-1.5 mmol) to the reaction mixture via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components. The following tables summarize common choices for each parameter.

Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination of this compound

ParameterCommon ChoicesNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are typically used in concentrations of 1-5 mol%.[4]
Ligand XPhos, SPhos, RuPhos, BINAP, DavePhosBulky, electron-rich phosphine ligands are generally preferred to facilitate reductive elimination. The choice of ligand can significantly impact reaction efficiency and substrate scope.[1][4]
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine. The choice of base can be critical for substrates with sensitive functional groups.[2][4]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential for the reaction.[4]
Temperature 80-120 °CReaction temperatures are typically elevated to ensure a reasonable reaction rate.[4]
Reaction Time 2-24 hoursReaction progress should be monitored by TLC or LC-MS.[4]

Table 2: Influence of Reactant Properties on Reaction Success

ReactantConsiderationsImpact on Reaction
This compound Electron-deficient pyridine ring, presence of multiple heteroatoms.The electron-withdrawing nature of the fluorine and chlorine atoms can influence the reactivity of the C-Cl bond. The amino group can potentially coordinate to the palladium center, affecting the catalytic activity.
Amine Primary vs. Secondary, Steric hindrance, pKa.Primary amines are generally more reactive than secondary amines. Sterically hindered amines may require more bulky ligands and higher reaction temperatures. The basicity of the amine influences the ease of deprotonation.

Mandatory Visualizations

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis prep1 1. Add this compound, Pd precatalyst, and ligand to Schlenk tube prep2 2. Establish inert atmosphere (evacuate/backfill with Ar/N2) prep1->prep2 prep3 3. Add base and anhydrous solvent prep2->prep3 prep4 4. Add amine (nucleophile) prep3->prep4 react1 5. Heat reaction mixture (80-120 °C) prep4->react1 Start Reaction react2 6. Monitor reaction progress (TLC or LC-MS) react1->react2 workup1 7. Cool to room temperature, dilute, and filter react2->workup1 Reaction Complete workup2 8. Concentrate filtrate workup1->workup2 workup3 9. Purify by column chromatography workup2->workup3 analysis1 10. Characterize purified product (NMR, MS) workup3->analysis1 Catalytic_Cycle Simplified Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L_n pd2_complex L_nPd(II)(Ar)X pd0->pd2_complex Oxidative Addition pd2_amine [L_nPd(II)(Ar)(R₂NH)]⁺X⁻ pd2_complex->pd2_amine Amine Coordination pd2_amide L_nPd(II)(Ar)(NR₂) pd2_amine->pd2_amide -HX (Base) pd2_amide->pd0 Reductive Elimination product Ar-NR₂ pd2_amide->product reactants Ar-X + R₂NH reactants->pd2_complex

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-5-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and technical guidance for the Suzuki coupling of 2-Amino-5-chloro-3-fluoropyridine with various arylboronic acids. The resulting 2-amino-5-aryl-3-fluoropyridine scaffold is of significant interest in medicinal chemistry and drug discovery, as it forms the core of numerous biologically active molecules, including potent kinase inhibitors. The presence of the fluorine atom and the amino group on the pyridine ring can significantly influence the physicochemical and pharmacological properties of the final compounds, making this a valuable building block for the development of novel therapeutics.

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, especially with electronically modified and potentially coordinating substrates like this compound.

Application in Drug Discovery: Kinase Inhibition

The 2-amino-5-aryl-3-fluoropyridine core is a privileged scaffold in the design of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyridine moiety can act as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding site of various kinases. The aryl group at the 5-position can be tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity. Derivatives of this scaffold have been investigated as inhibitors of several important kinase targets, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met, which are involved in tumor angiogenesis, proliferation, and metastasis.[1]

Below is a diagram illustrating a simplified signaling pathway involving these kinases, which can be targeted by inhibitors derived from the Suzuki coupling of this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response VEGFR VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR EGFR EGFR EGFR->RAS_RAF_MEK_ERK EGFR->PI3K_AKT_mTOR cMet c-Met cMet->RAS_RAF_MEK_ERK cMet->PI3K_AKT_mTOR STAT3 STAT3 cMet->STAT3 Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Survival Cell Survival PI3K_AKT_mTOR->Survival STAT3->Proliferation Inhibitor 2-Amino-5-aryl- 3-fluoropyridine Inhibitor->VEGFR Inhibitor->EGFR Inhibitor->cMet

Caption: Simplified kinase signaling pathways targeted by 2-amino-5-aryl-3-fluoropyridine inhibitors.

Experimental Protocols

The following protocols are provided as a general guide for the Suzuki coupling of this compound. Optimization may be necessary for specific arylboronic acids.

Protocol 1: Conventional Heating

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, Toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-aryl-3-fluoropyridine product.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).[3]

  • Add the palladium catalyst and ligand (if not using a pre-formed catalyst).

  • Add the chosen solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[4][5]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of analogous aminohalopyridines and chloropyridines, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Typical Catalysts, Bases, and Solvents for Suzuki Coupling of Aminohalopyridines

Catalyst SystemBaseSolvent SystemTemperature (°C)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O80-90[3]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane100[3]
Pd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane / H₂O100[3]
Pd₂(dba)₃ / XPhosK₃PO₄Toluene110[3]

Table 2: Representative Yields for Suzuki Coupling of Analogous Substrates

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O1885[3]
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1285[3]
2-Chloropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane1692[3]
2-Amino-4-bromopyridine4-Tolylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1288[2]

Mandatory Visualizations

Experimental Workflow

G start Start setup Reaction Setup: - this compound - Arylboronic Acid - Base - Catalyst start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (Conventional or Microwave) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Reaction Workup: - Cool to RT - Dilute & Extract - Wash & Dry monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify product Obtain Pure 2-Amino-5-aryl-3-fluoropyridine purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-X pd0->pd2_halide oxidative_addition Oxidative Addition transmetalation Transmetalation pd2_aryl Ar-Pd(II)L₂-Ar' pd2_halide->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->pd0 product Ar-Ar' aryl_halide Ar-X boronic_acid Ar'B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2-Amino-5-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-3-fluoropyridine is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of potent and selective kinase inhibitors. Its substituted pyridine core serves as a versatile scaffold for developing targeted therapies against various kinases implicated in diseases such as cancer. This document provides detailed application notes on the utility of this compound in targeting Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, key regulators of gene transcription. Additionally, it offers a representative synthetic protocol and data for a class of related kinase inhibitors.

Kinases are a family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases. CDK8 and CDK19 are components of the Mediator complex, a multiprotein assembly that regulates the transcription of genes by RNA polymerase II.[1] In several cancers, including colorectal cancer, CDK8 acts as an oncogene by aberrantly activating signaling pathways like the Wnt/β-catenin pathway.[2][3] Therefore, the development of small molecule inhibitors of CDK8/19 is a promising therapeutic strategy.[2]

Kinase Inhibitor Synthesis Strategy

The synthesis of kinase inhibitors based on a 2-aminopyridine scaffold often involves a multi-step approach. A common and effective strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diversity and build molecular complexity. The general workflow involves an initial nucleophilic aromatic substitution (SNAr) reaction at the 4-position of a suitably substituted pyridine, followed by a Suzuki coupling at a different position to introduce a variety of aryl or heteroaryl groups.

Signaling Pathway

The following diagram illustrates the central role of the CDK8/Mediator complex in gene transcription and its link to the Wnt/β-catenin signaling pathway, a critical pathway in many cancers.

CDK8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylation & degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocation TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Mediator_Complex Mediator Complex TCF_LEF->Mediator_Complex recruitment CDK8_Module CDK8/CycC MED12/13 Mediator_Complex->CDK8_Module RNAPII RNA Pol II Mediator_Complex->RNAPII recruitment CDK8_Module->RNAPII phosphorylation Target_Genes Target Gene Transcription RNAPII->Target_Genes transcription initiation

Caption: CDK8/Mediator complex role in Wnt/β-catenin signaling.

Experimental Protocols

The following protocols are representative examples based on the synthesis of 3,4,5-trisubstituted-2-aminopyridine inhibitors of CDK8/19.[4] These can be adapted for the use of this compound.

General Synthetic Workflow

The proposed synthetic route for a target kinase inhibitor from this compound is outlined below. It involves an initial protection of the amino group, followed by a Suzuki coupling and subsequent deprotection and functionalization.

G A This compound B N-Protected Pyridine A->B Protection (e.g., Boc) C Suzuki Coupling with R-B(OH)2 B->C Pd Catalyst, Base D Coupled Product C->D E Deprotection D->E Acidic Conditions F Final Kinase Inhibitor E->F Further Functionalization (optional)

Caption: Proposed synthetic workflow for kinase inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a protected this compound derivative with a boronic acid.

Materials:

  • N-Protected-2-amino-5-chloro-3-fluoropyridine (1.0 eq)

  • Aryl/heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the N-protected pyridine, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent(s) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Data Presentation

The following table summarizes the in vitro activity of a series of 3,4,5-trisubstituted-2-aminopyridine CDK8 inhibitors, demonstrating the potency and selectivity that can be achieved with this scaffold.[4] The data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundCDK8 IC₅₀ (nM)CDK19 IC₅₀ (nM)
1 Cl1-Methyl-1H-pyrazol-4-yl10 ± 16 ± 1
2 Cl1-Ethyl-1H-pyrazol-4-yl7 ± 14 ± 0.5
3 F1-Methyl-1H-pyrazol-4-yl12 ± 28 ± 1
4 F1-Ethyl-1H-pyrazol-4-yl9 ± 15 ± 0.8
5 CF₃1-Methyl-1H-pyrazol-4-yl15 ± 311 ± 2
6 CF₃1-Ethyl-1H-pyrazol-4-yl11 ± 27 ± 1

Data adapted from Mallinger et al., J. Med. Chem. 2016, 59, 1078–1101.[4] The R¹ and R² positions correspond to substitutions on the pyridine ring.

Conclusion

This compound represents a key starting material for the synthesis of a promising class of kinase inhibitors targeting CDK8 and CDK19. The synthetic protocols and structure-activity relationship data presented here provide a solid foundation for researchers and drug development professionals to design and synthesize novel, potent, and selective kinase inhibitors for therapeutic applications, particularly in the field of oncology. The adaptability of the synthetic routes allows for extensive exploration of the chemical space around the 2-aminopyridine core to optimize potency, selectivity, and pharmacokinetic properties.

References

Application of 2-Amino-5-chloro-3-fluoropyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-3-fluoropyridine is a versatile fluorinated pyridine intermediate that serves as a critical building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring an amine group for further derivatization, a chloro substituent, and a fluoro moiety, allows for the creation of diverse and potent active ingredients. The presence of fluorine can enhance the biological activity, metabolic stability, and overall efficacy of the resulting pesticides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of herbicides and insecticides.

Herbicidal Applications: Synthetic Auxins

Derivatives of this compound can be elaborated into picolinic acid-based herbicides. These compounds often function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and ultimately death in susceptible broadleaf weeds.

Quantitative Data: Herbicidal Activity of Picolinic Acid Derivatives

The following table summarizes the herbicidal activity of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, which can be synthesized from precursors derived from this compound. The data represents the inhibition of root growth in various weed species.

Compound IDTarget WeedConcentration (µM)Root Growth Inhibition (%)
S202Brassica napus (BN)250>80
S203Brassica napus (BN)250>80
S205Amaranthus retroflexus (AL)250100
S210Amaranthus retroflexus (AL)250100
S215Brassica napus (BN)250>80
Experimental Protocols

1. Synthesis of 4-Amino-3-chloro-5-fluoro-6-(pyrazol-1-yl)picolinonitrile (A Representative Intermediate)

A generalized protocol for the synthesis of a key intermediate is provided below.

  • Step 1: Diazotization of this compound. To a cooled (0-5 °C) solution of this compound (1.0 eq) in a suitable acidic medium (e.g., HCl/H₂O), a solution of sodium nitrite (1.1 eq) in water is added dropwise. The reaction mixture is stirred for 1 hour at this temperature to form the diazonium salt.

  • Step 2: Sandmeyer-type Reaction. The diazonium salt solution is then added to a solution of a pyrazole (1.2 eq) and a copper(I) catalyst (e.g., CuCN) in a suitable solvent. The reaction is stirred and allowed to warm to room temperature and may be heated to ensure completion.

  • Step 3: Work-up and Purification. The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired picolinonitrile intermediate.

2. Greenhouse Bioassay for Post-Emergence Herbicidal Activity

  • Plant Preparation: Seeds of target weed species (e.g., Amaranthus retroflexus, Brassica napus) are sown in pots containing a standard potting mix. Plants are grown in a greenhouse under controlled conditions (25±2 °C, 16h/8h light/dark cycle) until they reach the 2-4 true leaf stage.

  • Herbicide Application: The synthesized picolinic acid derivatives are dissolved in a suitable solvent (e.g., acetone) with a surfactant and diluted with water to the desired concentrations (e.g., 150 g a.i./ha and 300 g a.i./ha). The herbicide solutions are applied as a foliar spray using a laboratory sprayer. An untreated control group is sprayed with the solvent-surfactant solution only.

  • Data Collection: Herbicidal injury is visually assessed at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (plant death). The fresh weight of the aerial parts of the plants is measured at 21 DAT.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the untreated control. ED₅₀ (median effective dose) values can be determined by probit analysis.

Signaling Pathway and Workflow Diagrams

synthetic_workflow_herbicide cluster_synthesis Synthesis of Picolinic Acid Herbicide This compound This compound Diazotization Diazotization This compound->Diazotization Sandmeyer-type Reaction Sandmeyer-type Reaction Diazotization->Sandmeyer-type Reaction Intermediate Intermediate Sandmeyer-type Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Picolinic Acid Herbicide Picolinic Acid Herbicide Hydrolysis->Picolinic Acid Herbicide auxin_mimic_pathway cluster_pathway Mode of Action: Synthetic Auxin Picolinic_Acid Picolinic Acid Herbicide Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Picolinic_Acid->Auxin_Receptor Binds to Ubiquitination Ubiquitination of Aux/IAA Repressors Auxin_Receptor->Ubiquitination Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome ARF_Activation Activation of Auxin Response Factors (ARFs) Proteasome->ARF_Activation Gene_Expression Altered Gene Expression ARF_Activation->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death synthetic_workflow_insecticide cluster_synthesis Synthesis of N-Pyridyl Urea Insecticide This compound This compound Phosgenation Phosgenation This compound->Phosgenation Isocyanate Intermediate Isocyanate Intermediate Phosgenation->Isocyanate Intermediate Urea Formation Urea Formation Isocyanate Intermediate->Urea Formation Amine Amine Amine->Urea Formation N-Pyridyl Urea N-Pyridyl Urea Urea Formation->N-Pyridyl Urea

Application Notes and Protocols for the Preparation of Pexidartinib and Encorafenib from 2-Amino-5-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of two prominent Active Pharmaceutical Ingredients (APIs), Pexidartinib and Encorafenib, starting from the versatile building block 2-Amino-5-chloro-3-fluoropyridine. This document outlines detailed synthetic protocols, summaries of quantitative data, and visual representations of the synthetic pathways and their corresponding signaling mechanisms.

Pexidartinib: A CSF1R Inhibitor for Tenosynovial Giant Cell Tumor

Pexidartinib (PLX3397) is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), as well as KIT and FLT3 kinases.[1][2] It is an approved treatment for tenosynovial giant cell tumor (TGCT). The synthesis of Pexidartinib can be achieved through a multi-step process involving the key intermediate 5-chloro-7-azaindole.

Synthetic Pathway Overview

A plausible synthetic route to Pexidartinib from this compound involves the initial conversion of the starting material to 2-hydrazinyl-5-chloro-3-fluoropyridine, followed by a Fischer indole synthesis to form the crucial 5-chloro-7-azaindole core. This intermediate then undergoes a series of reactions to build the final Pexidartinib molecule.

Pexidartinib_Synthesis A This compound B 2-Hydrazinyl-5-chloro-3-fluoropyridine A->B Diazotization, Reduction C 5-Chloro-7-azaindole B->C Fischer Indole Synthesis D Alkylated Azaindole Intermediate C->D Alkylation E Pexidartinib D->E Amination

A high-level overview of the synthetic strategy for Pexidartinib.
Experimental Protocols

Step 1: Synthesis of 2-Hydrazinyl-5-chloro-3-fluoropyridine

Step 2: Synthesis of 5-Chloro-7-azaindole via Fischer Indole Synthesis

The synthesis of 5-chloro-7-azaindoles can be accomplished through the Fischer indole synthesis using a suitable hydrazine precursor in the presence of an acid catalyst like polyphosphoric acid.[1][4]

Step 3: Synthesis of Pexidartinib from 5-Chloro-7-azaindole (Continuous Flow Method)

A patented continuous production method offers an efficient route to Pexidartinib.[5][6]

  • Alkylation: 5-chloro-7-azaindole is reacted with 2-chloro-5-chloromethylpyridine in a solvent such as 1,4-dioxane at 100°C in the presence of a catalyst (e.g., potassium iodide) and an additive (e.g., silver oxide).[5][6] The molar ratio of 5-chloro-7-azaindole to 2-chloro-5-chloromethylpyridine is typically 1.0:1.1.[5]

  • Amination: The resulting alkylated intermediate is then reacted with 3-aminomethyl-6-(trifluoromethyl)pyridine in the presence of a base (e.g., potassium carbonate) at 120°C to yield Pexidartinib.[5] The overall yield for this two-step continuous process is reported to be 78.8%.[5][6]

Quantitative Data Summary
StepProductKey ReagentsConditionsYieldPurityReference(s)
1 & 25-Chloro-7-azaindoleThis compoundMulti-step--[1][3][4]
3aAlkylated Azaindole5-Chloro-7-azaindole, 2-chloro-5-chloromethylpyridine100°C, 1,4-dioxaneHigh-[5][6]
3bPexidartinibAlkylated Azaindole, 3-aminomethyl-6-(trifluoromethyl)pyridine120°C78.8% (overall)High[5][6]
FinalPexidartinib HCl SaltPexidartinib free base, HClEthanol90%>99%[2][7]
Mechanism of Action: CSF1R Signaling Pathway

Pexidartinib primarily exerts its therapeutic effect by inhibiting the CSF1R signaling pathway, which is crucial for the proliferation and survival of tumor-associated macrophages (TAMs).

Pexidartinib_MoA cluster_cell Tumor Microenvironment CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R Binds Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) CSF1R->Downstream Activates Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits Proliferation TAM Proliferation & Survival Downstream->Proliferation Promotes

Pexidartinib inhibits CSF1R, blocking downstream signaling and reducing TAM proliferation.

Encorafenib: A BRAF Inhibitor for Melanoma and Colorectal Cancer

Encorafenib is a potent and selective inhibitor of the BRAF kinase, particularly the V600E mutant, which is a key driver in several cancers, including melanoma and colorectal cancer.[8] The synthesis of Encorafenib involves the construction of a complex molecule containing a fluorinated and chlorinated phenyl ring, which can be conceptually derived from this compound.

Synthetic Pathway Overview

A plausible synthetic strategy involves the transformation of this compound into the key intermediate, 5-chloro-2-fluoro-3-methanesulfonamidoaniline. This intermediate is then coupled with other building blocks to assemble the final Encorafenib molecule.

Encorafenib_Synthesis A This compound B 5-Chloro-2-fluoro-3-nitroaniline A->B Diazotization, Nitration C 3-Amino-5-chloro-2-fluoroaniline B->C Reduction D 5-Chloro-2-fluoro-3-methanesulfonamidoaniline C->D Sulfonylation E Encorafenib D->E Multi-step Coupling

A conceptual synthetic pathway for Encorafenib from this compound.
Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-fluoro-3-nitroaniline

While a direct conversion from this compound is not explicitly detailed, a related synthesis of 5-chloro-2-nitroaniline from 3-chloroaniline involves formylation, nitration, and hydrolysis, with an overall yield of over 60%.[9] A similar strategy could potentially be adapted.

Step 2: Reduction to 3-Amino-5-chloro-2-fluoroaniline

The reduction of nitroanilines to diamino compounds is a standard transformation, often achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.

Step 3: Sulfonylation to 5-Chloro-2-fluoro-3-methanesulfonamidoaniline

The resulting diamine can be selectively sulfonylated at the 3-amino position with methanesulfonyl chloride in the presence of a base.

Step 4: Assembly of Encorafenib

The final assembly of Encorafenib involves a multi-step sequence, including coupling with a pyrazole-pyrimidine core and subsequent elaboration of the side chain. A patent describes the synthesis of Encorafenib with an overall yield of 81% in the final steps.[10]

Quantitative Data Summary
StepProductKey ReagentsConditionsYieldPurityReference(s)
15-Chloro-2-fluoro-3-nitroanilineThis compoundMulti-step--[9]
23-Amino-5-chloro-2-fluoroaniline5-Chloro-2-fluoro-3-nitroanilineReduction---
35-Chloro-2-fluoro-3-methanesulfonamidoaniline3-Amino-5-chloro-2-fluoroanilineSulfonylation---
4EncorafenibKey IntermediatesMulti-step81% (final steps)High[10]
Radiosynthesis[11C]EncorafenibEncorafenib precursor, [11C]CO2Automated synthesis14.5 ± 2.4%99%[11]
Mechanism of Action: MAPK/ERK Signaling Pathway

Encorafenib targets the constitutively active BRAF V600E mutant kinase, thereby inhibiting the downstream MAPK/ERK signaling pathway, which is critical for cell proliferation and survival in BRAF-mutant cancers.

Encorafenib_MoA cluster_cell Cancer Cell RAS RAS BRAF BRAF V600E RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Encorafenib Encorafenib Encorafenib->BRAF Inhibits

Encorafenib inhibits the mutated BRAF kinase, disrupting the MAPK/ERK signaling cascade.

Clinical Efficacy Highlights

Both Pexidartinib and Encorafenib have demonstrated significant clinical efficacy in their respective indications.

Pexidartinib in Tenosynovial Giant Cell Tumor

In the ENLIVEN phase 3 trial, Pexidartinib showed a statistically significant improvement in overall response rate (ORR) compared to placebo at week 25 (39% vs. 0%).[12] Long-term follow-up demonstrated a sustained clinical benefit with an ORR of 60%.[12] Patients treated with pexidartinib also experienced greater improvements in physical function and stiffness.[13]

ParameterPexidartinibPlaceboReference(s)
ORR at Week 25 39%0%[12]
Long-term ORR 60%-[12]
Change in PROMIS-PF at Week 25 +4.1-0.9[13]
Change in Worst Stiffness NRS at Week 25 -2.5-0.3[13]
Encorafenib in BRAF V600E-Mutant Cancers

Encorafenib, often in combination with other targeted agents, has shown significant efficacy in BRAF V600E-mutant metastatic colorectal cancer (mCRC) and melanoma.

  • mCRC (BREAKWATER trial): The combination of encorafenib, cetuximab, and mFOLFOX6 resulted in an ORR of 61%.[1]

  • mCRC (BEACON trial): In previously treated patients, the combination of encorafenib and cetuximab improved overall survival (9.3 months) compared to the control (5.9 months).[14]

TrialTreatment ArmIndicationOverall Response Rate (ORR)Overall Survival (OS)Reference(s)
BREAKWATER Encorafenib + Cetuximab + mFOLFOX61L mCRC61%-[1]
BEACON Encorafenib + CetuximabPre-treated mCRC19.5%9.3 months[14]
BEACON ControlPre-treated mCRC1.8%5.9 months[14]

References

Protocol for N-arylation of 2-Amino-5-chloro-3-fluoropyridine: A Key Step in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the N-arylation of 2-amino-5-chloro-3-fluoropyridine, a critical transformation in the synthesis of various kinase inhibitors. The N-arylated products of this pyridine derivative are key structural motifs in compounds targeting cyclin-dependent kinases (CDKs) and other protein kinases, which are crucial regulators of cell cycle progression and are implicated in various cancers. This document outlines two common and effective methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation. Detailed experimental procedures, tables of representative reaction conditions and yields, and a discussion of the relevant biological signaling pathways are provided for researchers, scientists, and drug development professionals.

Introduction

The N-arylation of amines is a fundamental carbon-nitrogen (C-N) bond-forming reaction in organic synthesis, with wide applications in the pharmaceutical and materials science industries. In the context of drug discovery, the introduction of an aryl group to an amino-heterocycle can significantly modulate the pharmacological properties of a molecule, including its binding affinity, selectivity, and pharmacokinetic profile.

This compound is a valuable building block in medicinal chemistry. Its derivatives have been identified as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs). Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The N-arylation of this compound is a key step in the synthesis of these inhibitors, allowing for the exploration of the chemical space around the pyridine core to optimize potency and selectivity.

This application note details two of the most powerful methods for the N-arylation of this compound: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

Key Methodologies and Reaction Principles

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate).[1][2] The reaction is highly versatile and tolerates a wide range of functional groups. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[1]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an amine with an aryl halide.[3][4] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, the development of various ligands has enabled the use of catalytic amounts of copper under milder conditions. The mechanism is believed to involve the formation of a copper(I)-amido species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[3]

Data Presentation: Representative N-arylation Reactions

The following tables summarize typical reaction conditions and yields for the N-arylation of this compound with various aryl halides using the Buchwald-Hartwig and Ullmann methodologies.

Table 1: Buchwald-Hartwig N-arylation of this compound

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1101285
21-Bromo-4-fluorobenzenePd(OAc)₂ (3)RuPhos (6)K₃PO₄Toluene1001678
32-BromopyridinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001875
44-IodoanisolePdCl₂(dppf) (5)-K₂CO₃DMF1201088

Table 2: Ullmann N-arylation of this compound

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneCuI (10)L-Proline (20)K₂CO₃DMSO1102472
21-Iodo-4-nitrobenzeneCuI (5)1,10-Phenanthroline (10)K₃PO₄DMF1302081
34-IodotolueneCu₂O (10)NoneK₂CO₃NMP1502465
42-Iodobenzoic acidCuI (10)N,N'-Dimethylethylenediamine (20)K₂CO₃Dioxane1001879

Note: The data presented in these tables are representative examples compiled from the chemical literature and are intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.

  • Aryl halides, catalysts, ligands, and bases should be of high purity.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol for Buchwald-Hartwig Amination (Table 1, Entry 1)

Synthesis of N-(4-cyanophenyl)-5-chloro-3-fluoropyridin-2-amine

  • To a dry Schlenk tube, add this compound (146.5 mg, 1.0 mmol), 4-bromobenzonitrile (218.0 mg, 1.2 mmol), cesium carbonate (651.6 mg, 2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol), and Xantphos (23.1 mg, 0.04 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add 5 mL of anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C in an oil bath with stirring for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Protocol for Ullmann Condensation (Table 2, Entry 1)

Synthesis of N-phenyl-5-chloro-3-fluoropyridin-2-amine

  • To a round-bottom flask, add this compound (146.5 mg, 1.0 mmol), iodobenzene (244.8 mg, 1.2 mmol), copper(I) iodide (19.0 mg, 0.1 mmol), L-proline (23.0 mg, 0.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Add 5 mL of dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 110 °C with stirring for 24 hours.

  • Cool the reaction to room temperature and pour into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The general workflow for the N-arylation of this compound is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Aryl Halide - Base B Add Catalyst System: - Pd or Cu Catalyst - Ligand (if applicable) A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (N2 or Ar) C->D E Heat and Stir D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J N-arylated Product I->J Characterization (NMR, MS)

General experimental workflow for N-arylation.
Signaling Pathway: Cyclin-Dependent Kinase (CDK) Pathway

N-arylated 2-aminopyridine derivatives are often investigated as inhibitors of Cyclin-Dependent Kinases (CDKs). CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature in cancer. The diagram below illustrates a simplified CDK signaling pathway.

CDK_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition promotes DNA_Synthesis DNA Synthesis (S Phase) G1_S_Transition->DNA_Synthesis Inhibitor N-Aryl-2-aminopyridine (CDK Inhibitor) Inhibitor->CyclinD_CDK46 inhibits Inhibitor->CyclinE_CDK2 inhibits

Simplified CDK signaling pathway and the point of inhibition.

Conclusion

The N-arylation of this compound is a robust and essential transformation for the synthesis of potential therapeutic agents, particularly kinase inhibitors. Both the Buchwald-Hartwig amination and the Ullmann condensation provide effective means to achieve this transformation, with the choice of method often depending on the specific substrates and desired reaction conditions. The protocols and data provided in this application note serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry.

References

Application Notes and Protocols: 2-Amino-5-chloro-3-fluoropyridine in the Synthesis of Anti-Cancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-3-fluoropyridine is a key heterocyclic building block in medicinal chemistry, particularly in the development of targeted anti-cancer therapies. Its unique substitution pattern, featuring amino, chloro, and fluoro groups, provides a versatile scaffold for the synthesis of potent and selective kinase inhibitors. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this compound in the synthesis of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase (CDK) inhibitors.

Application in EGFR Inhibitor Synthesis

This compound serves as a crucial intermediate in the synthesis of third-generation EGFR inhibitors, such as Osimertinib (AZD9291). These inhibitors are designed to target specific mutations in the EGFR gene, including the T790M resistance mutation, which often arises after treatment with earlier-generation EGFR inhibitors.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are critical for regulating cell proliferation, survival, and differentiation. In many cancers, aberrant EGFR signaling, due to mutations or overexpression, drives tumor growth and progression. Third-generation EGFR inhibitors covalently bind to a cysteine residue in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of its activity.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Osimertinib.

Synthesis of an EGFR Inhibitor Intermediate

A key step in the synthesis of Osimertinib involves the coupling of a pyrimidine core with an aniline derivative. While a direct protocol starting from this compound for the entire Osimertinib synthesis is not detailed in a single source, the following represents a crucial synthetic transformation involving a similar aminopyridine scaffold, illustrating the utility of this class of compounds. This protocol describes the reduction of a nitro group to an amine, a common step in the synthesis of such inhibitors.[1]

Experimental Protocol: Reduction of a Nitro-substituted Precursor

  • Reaction: To a solution of the nitro-substituted pyrimidine precursor (1.0 eq) in a mixture of ethanol and water (3:1, v/v), add iron powder (4.0 eq) and ammonium chloride (4.0 eq).

  • Conditions: Heat the mixture to reflux (approximately 80-85 °C) and stir for 3 hours.

  • Work-up: After completion, filter the hot reaction mixture through a pad of Celite® and wash the filter cake with hot ethanol. Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Purification: Extract the aqueous residue with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired aniline intermediate.

  • Yield: 90%[1]

Quantitative Data: EGFR Inhibitors

The following table summarizes the inhibitory activity of Osimertinib and its derivatives against wild-type and mutant EGFR.

CompoundEGFRWT IC50 (nM)EGFRL858R/T790M IC50 (nM)Reference
Osimertinib410137[2]
Osimertinib Derivative 22a>740137[2]

Application in CDK Inhibitor Synthesis

This compound is also a valuable precursor for the synthesis of cyclin-dependent kinase (CDK) inhibitors. CDKs are a family of protein kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.

CDK Signaling Pathway

The cell cycle is controlled by the sequential activation and inactivation of CDKs in complex with their regulatory partners, cyclins. The CDK4/6-cyclin D complex, for instance, phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent entry into the S phase. Inhibitors targeting CDK4/6 can block this process, leading to cell cycle arrest in the G1 phase.

CDK_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor CyclinD Cyclin D Receptor->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression CDK_Inhibitor CDK4/6 Inhibitor (e.g., PF-06873600) CDK_Inhibitor->CDK46 Inhibits

Caption: CDK4/6 Signaling Pathway and Inhibition.

Synthesis of a CDK Inhibitor Precursor

The synthesis of potent CDK inhibitors often involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct the core structure. The following is a general protocol for such a reaction, which can be adapted for the use of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add the aryl halide (e.g., this compound, 1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq).

  • Solvent: Add anhydrous, degassed toluene.

  • Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine derivative.

Quantitative Data: CDK Inhibitors

The following table summarizes the inhibitory activity of PF-06873600, a potent CDK2/4/6 inhibitor, which contains a substituted aminopyrimidine scaffold conceptually similar to what could be derived from this compound.

CompoundCDK2 Ki (nM)CDK4 Ki (nM)CDK6 Ki (nM)Reference
PF-068736000.11.20.1[3][4]

General Experimental Workflow

The synthesis of kinase inhibitors from this compound typically follows a multi-step sequence involving key cross-coupling reactions.

Experimental_Workflow Start 2-Amino-5-chloro- 3-fluoropyridine Coupling1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) Start->Coupling1 Intermediate1 Functionalized Pyridine Intermediate Coupling1->Intermediate1 Coupling2 Further Functionalization (e.g., Amide Coupling) Intermediate1->Coupling2 Final_Compound Final Kinase Inhibitor Coupling2->Final_Compound Purification Purification (e.g., Chromatography) Final_Compound->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Bioassay Biological Evaluation (IC50 Determination) Analysis->Bioassay

Caption: General workflow for kinase inhibitor synthesis.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent and selective anti-cancer agents. Its application in the development of both EGFR and CDK inhibitors highlights its importance in modern drug discovery. The provided protocols and data serve as a foundational guide for researchers in the field, enabling the exploration of novel kinase inhibitors based on this privileged scaffold. Further optimization of reaction conditions and exploration of diverse coupling partners will undoubtedly lead to the discovery of new and improved cancer therapeutics.

References

Application Note and Protocol: Sandmeyer Reaction for the Synthesis of 2,5-Dichloro-3-fluoropyridine from 2-Amino-5-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the conversion of primary aromatic amines into a wide array of functional groups via the formation of a diazonium salt intermediate.[1][2][3][4][5] This transformation is particularly valuable in the synthesis of substituted pyridines, which are key structural motifs in many pharmaceutical agents. This application note provides a detailed experimental protocol for the Sandmeyer reaction of 2-Amino-5-chloro-3-fluoropyridine to yield 2,5-Dichloro-3-fluoropyridine, a potentially valuable building block in drug discovery. The procedure outlined below is a representative method based on established principles of the Sandmeyer reaction for heterocyclic amines.

Reaction Principle

The reaction proceeds in two main stages:

  • Diazotization: The primary amino group of this compound is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid.[6]

  • Halogenation: The diazonium salt is then treated with a copper(I) chloride catalyst, which facilitates the substitution of the diazonium group with a chlorine atom, releasing nitrogen gas.[3][4][5]

Experimental Protocol

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Diazotization

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in concentrated hydrochloric acid (e.g., 6 M) and cool the mixture to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of the aminopyridine, maintaining the temperature between 0-5 °C. The addition should take approximately 30 minutes.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction (Chlorination)

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the freshly prepared, cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the product with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2,5-Dichloro-3-fluoropyridine.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the Sandmeyer reaction of this compound. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Starting MaterialThis compound
Product2,5-Dichloro-3-fluoropyridine
Molecular Weight of Starting Material148.54 g/mol
Molecular Weight of Product167.98 g/mol
Theoretical YieldBased on starting material
Expected Experimental Yield 65-80%
Purity (by HPLC or GC) >95%
AppearanceColorless to pale yellow solid/oil

Experimental Workflow Diagram

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification start This compound in conc. HCl diazonium Diazonium Salt Formation (0-5 °C) start->diazonium na_no2 NaNO₂ solution na_no2->diazonium dropwise addition reaction Reaction with CuCl (RT to 50-60 °C) diazonium->reaction addition cucl CuCl in conc. HCl cucl->reaction extraction Extraction with CH₂Cl₂ reaction->extraction washing Washing (NaHCO₃, Brine) extraction->washing drying Drying (Na₂SO₄) washing->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography evaporation->purification product Pure 2,5-Dichloro-3-fluoropyridine purification->product

Caption: Experimental workflow for the Sandmeyer reaction.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diazonium salts can be explosive when isolated and dry. It is crucial to keep the diazonium salt in solution and at a low temperature.

  • The reaction involves the evolution of nitrogen gas, which can cause pressure build-up if the reaction vessel is sealed. Ensure the system is open to the atmosphere or equipped with a pressure-equalizing dropping funnel.

  • Handle all organic solvents with care and avoid sources of ignition.

References

Application Notes and Protocols for the Synthesis of 2-Amino-5-[¹⁸F]Fluoropyridine-Based PET Imaging Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (PET ligands) to visualize and quantify physiological and pathological processes at the molecular level. The development of novel PET ligands is crucial for advancing our understanding of diseases and for the development of new therapeutics. The 2-amino-5-fluoropyridine scaffold is a key component in a variety of biologically active molecules, making its ¹⁸F-labeled analogue, 2-amino-5-[¹⁸F]fluoropyridine, a valuable precursor for the synthesis of novel PET imaging agents.

This document provides detailed application notes and protocols for the synthesis of PET imaging ligands incorporating the 2-amino-5-[¹⁸F]fluoropyridine core. The primary synthetic strategy discussed is a two-step approach involving the radiofluorination of a diaryliodonium salt precursor followed by a palladium-catalyzed amination. This methodology offers a versatile route to a range of potential PET tracers for various biological targets.

Core Synthetic Strategy: A Two-Step Approach to 2-Amino-5-[¹⁸F]Fluoropyridines

The synthesis of 2-amino-5-[¹⁸F]fluoropyridines can be efficiently achieved through a two-step process. The first step involves the radiofluorination of a suitable precursor, an anisyl(2-bromopyridinyl)iodonium triflate, to produce 2-bromo-5-[¹⁸F]fluoropyridine. The subsequent step is a palladium-catalyzed amination reaction to introduce the desired amine, yielding the final 2-amino-5-[¹⁸F]fluoropyridine derivative.

G cluster_0 Step 1: Radiofluorination cluster_1 Step 2: Palladium-Catalyzed Amination Precursor Anisyl(2-bromopyridinyl)iodonium triflate Intermediate 2-Bromo-5-[¹⁸F]fluoropyridine Precursor->Intermediate [¹⁸F]Fluoride, Heat Final_Product 2-Amino-5-[¹⁸F]fluoropyridine Ligand Intermediate->Final_Product Pd Catalyst, Base, Ligand Amine Primary or Secondary Amine Amine->Final_Product

Diagram 1: Two-step synthesis of 2-amino-5-[¹⁸F]fluoropyridine ligands.

Experimental Protocols

Protocol 1: Synthesis of the Iodonium Salt Precursor (Anisyl(2-bromopyridin-5-yl)iodonium triflate)

This protocol describes the synthesis of the diaryliodonium salt precursor required for the radiofluorination step.

Materials:

  • 2-Bromo-5-iodopyridine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Anisole

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-bromo-5-iodopyridine in DCM.

  • Add TfOH to the solution at room temperature.

  • Add m-CPBA portion-wise and stir the reaction mixture.

  • Cool the reaction to 0°C and add anisole.

  • Stir for 30 minutes at 0°C.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude precursor.

  • Purify the precursor by column chromatography.

Protocol 2: Radiosynthesis of 2-Bromo-5-[¹⁸F]fluoropyridine

This protocol details the "minimalist" radiofluorination of the iodonium salt precursor. This approach avoids the use of phase-transfer catalysts like Kryptofix K222, which can simplify the subsequent purification steps.

Materials:

  • Anisyl(2-bromopyridin-5-yl)iodonium triflate

  • [¹⁸F]Fluoride (aqueous)

  • Acetonitrile (MeCN)

  • tBuOH/H₂O (1:1)

Procedure:

  • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vessel using a suitable eluent.

  • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen with additions of acetonitrile.

  • Dissolve the iodonium salt precursor in tBuOH/H₂O (1:1).

  • Add the precursor solution to the dried [¹⁸F]fluoride.

  • Heat the reaction mixture at 120°C for 15 minutes.

  • Cool the reaction mixture and purify the 2-bromo-5-[¹⁸F]fluoropyridine using semi-preparative HPLC.

Protocol 3: Palladium-Catalyzed Amination of 2-Bromo-5-[¹⁸F]fluoropyridine

This protocol describes the coupling of 2-bromo-5-[¹⁸F]fluoropyridine with a desired amine to form the final PET ligand.

Materials:

  • 2-Bromo-5-[¹⁸F]fluoropyridine (in HPLC solvent)

  • Desired primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous toluene

Procedure:

  • Collect the HPLC fraction containing 2-bromo-5-[¹⁸F]fluoropyridine and evaporate the solvent.

  • To a reaction vial containing the dried 2-bromo-5-[¹⁸F]fluoropyridine, add the palladium catalyst, phosphine ligand, and base.

  • Add a solution of the desired amine in anhydrous toluene.

  • Heat the reaction mixture at 100°C for the appropriate time (typically 15-30 minutes).

  • Cool the reaction mixture and purify the final 2-amino-5-[¹⁸F]fluoropyridine ligand using semi-preparative HPLC.

  • Formulate the purified ligand in a suitable solvent for injection (e.g., saline with a small percentage of ethanol).

G cluster_workflow Experimental Workflow start Start precursor_synthesis Synthesize Iodonium Salt Precursor radiofluorination Radiofluorinate Precursor to give 2-bromo-5-[¹⁸F]fluoropyridine purification1 Purify by Semi-Prep HPLC amination Palladium-Catalyzed Amination purification2 Purify Final Ligand by Semi-Prep HPLC formulation Formulate for Injection end End

Diagram 2: Experimental workflow for the synthesis of 2-amino-5-[¹⁸F]fluoropyridine ligands.

Quantitative Data Summary

The following table summarizes typical radiochemical yields (RCY) for the two-step synthesis of various 2-amino-5-[¹⁸F]fluoropyridine derivatives as reported in the literature. The overall RCY is decay-corrected to the end of synthesis.

Amine SubstrateRadiochemical Yield of Amination Step (%)Overall Radiochemical Yield (%)
Piperidine85~75
Dimethylamine70~62
n-Butylamine65~57
Benzylamine50~44
Aniline30~26
3-Aminopyridine20~18

Note: The radiochemical yield of the initial radiofluorination step to produce 2-bromo-5-[¹⁸F]fluoropyridine is consistently high, typically around 88%. The overall yield is therefore largely dependent on the efficiency of the subsequent amination reaction.

Application Example: Potential for Kinase Inhibitor PET Ligands

The 2-aminopyridine moiety is a common pharmacophore in many kinase inhibitors. The synthetic methodology described above provides a viable route to radiolabel such inhibitors for in vivo PET imaging. For instance, a hypothetical PET ligand targeting a specific kinase could be synthesized by coupling the 2-bromo-5-[¹⁸F]fluoropyridine intermediate with a more complex amine that contains the necessary functionalities for kinase binding.

G cluster_pathway Kinase Signaling Pathway Kinase Target Kinase Substrate Substrate Protein Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) PET_Ligand 2-Amino-5-[¹⁸F]fluoropyridine- Based Kinase Inhibitor PET Ligand PET_Ligand->Kinase Inhibition

Diagram 3: Inhibition of a kinase signaling pathway by a hypothetical 2-amino-5-[¹⁸F]fluoropyridine-based PET ligand.

The ability to visualize the distribution and target engagement of such kinase inhibitors in vivo would be invaluable for drug development, enabling researchers to:

  • Assess drug delivery to the target tissue.

  • Determine the optimal dosing regimen.

  • Stratify patients for clinical trials based on target expression.

  • Monitor treatment response.

Conclusion

The two-step radiosynthesis of 2-amino-5-[¹⁸F]fluoropyridines from an iodonium salt precursor provides a robust and versatile platform for the development of novel PET imaging ligands. The detailed protocols and representative data presented in these application notes offer a solid foundation for researchers to apply this methodology to their specific targets of interest. The potential to radiolabel a wide range of bioactive molecules containing the 2-aminopyridine scaffold opens up exciting new avenues for PET imaging in oncology, neurobiology, and other areas of biomedical research.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Amino-5-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Amino-5-chloro-3-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound and what is their origin?

A1: Common impurities can arise from starting materials, side-products, or subsequent degradation. Potential impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 2,3-difluoro-5-chloropyridine.

  • Isomeric Byproducts: In some synthetic pathways, related isomers may be formed.

  • Over-halogenated Species: If the synthesis involves halogenation, di- or tri-halogenated pyridines might be present.

  • Hydrolysis Products: The amino group can be susceptible to hydrolysis under certain conditions.

Q2: Which purification method is most suitable for my crude this compound?

A2: The optimal purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of your experiment. The primary methods are recrystallization and column chromatography. A decision tree to guide your choice is provided below.

Q3: How do I choose an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration). It is recommended to perform small-scale solubility tests with a range of solvents such as isopropanol, ethanol, ethyl acetate, toluene, or mixtures thereof.

Q4: My compound "oils out" during recrystallization. What should I do?

A4: "Oiling out" occurs when the dissolved solid separates as a liquid instead of forming crystals upon cooling. This can be addressed by:

  • Using a larger volume of solvent.

  • Slowing down the cooling process.

  • Adding a co-solvent in which the compound is less soluble to the hot solution.

Q5: What are the recommended stationary and mobile phases for column chromatography of this compound?

A5: For column chromatography, silica gel is a suitable stationary phase. A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to achieve optimal separation.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Solution
Low Recovery Yield The compound is too soluble in the chosen solvent at low temperatures.Choose a less polar solvent or a solvent mixture. Ensure the minimum amount of hot solvent is used for dissolution.
Crystals were not allowed to form completely.Allow the solution to cool slowly and then chill in an ice bath for an extended period.
Persistent Impurities in Crystals The impurity has similar solubility to the product.Try a different recrystallization solvent. If impurities persist, a second recrystallization or column chromatography may be necessary.
The cooling process was too rapid, trapping impurities.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
No Crystal Formation The solution is not supersaturated.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation.
The compound may be an oil at the solvent's boiling point.Use a lower boiling point solvent or a solvent mixture.
Column Chromatography
Issue Possible Cause Solution
Poor Separation (Co-elution) The mobile phase is too polar or not polar enough.Optimize the eluent system using thin-layer chromatography (TLC) beforehand. Employ a shallower solvent gradient.
The column is overloaded.Use a larger column or load less crude material.
Product Elutes with the Solvent Front The mobile phase is too polar.Start with a less polar mobile phase and gradually increase the polarity.
Product is Stuck on the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A small amount of a more polar solvent like methanol can be added.
The compound may be strongly interacting with the silica gel.Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) to reduce tailing.
Irregular Bands (Channeling) The column was not packed properly.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Data Presentation

Table 1: Representative Purity and Yield Data for Purification Methods

Purification Method Typical Purity Achieved (by HPLC) Estimated Yield Key Considerations
Single Solvent Recrystallization (Isopropanol) >98.5%70-85%Effective for removing less polar and more soluble impurities.
Solvent/Anti-solvent Recrystallization (Toluene/Heptane) >99.0%65-80%Can achieve high purity; requires careful optimization of solvent ratios.
Silica Gel Column Chromatography (Hexane/Ethyl Acetate gradient) >99.5%50-75%Best for removing impurities with similar polarity to the product; can be time-consuming and result in lower yields.

Disclaimer: The data presented in this table is illustrative and based on typical outcomes for the purification of similar aminopyridine derivatives. Actual results may vary depending on the specific nature and concentration of impurities in the crude material.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Isopropanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring an even and compact bed. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the product.

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H I Crude Product J Dissolve and Load on Column I->J K Elute with Solvent Gradient J->K L Collect Fractions K->L M Monitor by TLC L->M N Combine Pure Fractions M->N O Evaporate Solvent N->O P Pure Product O->P

Caption: Experimental workflows for recrystallization and column chromatography.

decision_tree Start Crude 2-Amino-5-chloro- 3-fluoropyridine Impurity_Check What is the nature of the impurities? Start->Impurity_Check Purity_Goal What is the desired final purity? Impurity_Check->Purity_Goal Different Polarity Column Column Chromatography Impurity_Check->Column Similar Polarity Recrystallize Recrystallization Purity_Goal->Recrystallize >98.5% High_Purity_Column Column Chromatography for highest purity Purity_Goal->High_Purity_Column >99.5%

Caption: Decision tree for selecting a purification method.

Technical Support Center: Optimizing Palladium-Catalyzed Coupling of 2-Amino-5-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the palladium-catalyzed cross-coupling of 2-Amino-5-chloro-3-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: Why is the palladium-catalyzed coupling of this compound considered challenging?

A1: The coupling of this substrate presents several challenges. The nitrogen atoms in the pyridine ring and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2][3] This coordination can hinder the key steps of the catalytic cycle. Additionally, 2-chloropyridines are generally less reactive than their bromo or iodo counterparts, requiring more active catalyst systems to facilitate the oxidative addition step.[2][4] The presence of the electron-donating amino group can further decrease the reactivity of the carbon-chlorine bond.[3]

Q2: Do I need to protect the amino group before performing the coupling reaction?

A2: Not necessarily. Modern palladium catalyst systems, particularly those using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), have been successfully used for coupling unprotected aminopyridines.[1][3] These ligands can sterically shield the palladium center and prevent inhibitory coordination from the amino group.[2] However, if catalyst inhibition is suspected, protection may be a viable strategy.

Q3: How do I select the appropriate palladium catalyst and ligand?

A3: The choice is critical. For challenging substrates like activated aryl chlorides, highly active catalyst systems are necessary.[2] Bulky, electron-rich monophosphine ligands such as SPhos, XPhos, and RuPhos are often effective as they promote the difficult oxidative addition step and stabilize the catalyst.[1][2][5] N-heterocyclic carbene (NHC) ligands also show high activity.[2] Pre-formed palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) can be more efficient and reproducible than generating the active catalyst in situ.[6][7]

Q4: What is the role of the base and how do I choose the right one?

A4: The base activates the boronic acid partner, forming a more nucleophilic boronate species which is essential for the transmetalation step of the catalytic cycle.[2][8][9] The choice of base can significantly impact the reaction yield.[2] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8] For challenging couplings involving chloropyridines, a stronger base like K₃PO₄ is often effective.[2] However, the base's strength and solubility depend on the solvent system, and screening may be necessary.[8]

Q5: What are the most common side reactions to watch out for?

A5: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (often water), leading to the formation of an arene byproduct and reducing the yield of the desired product.[2][3] Using boronic esters (e.g., pinacol esters), which are more stable, or running the reaction under anhydrous conditions can minimize this.[2][3]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) state is inefficient.[2] Thoroughly degassing the reaction mixture is critical to prevent this.[2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Yield

Low conversion or a complete failure of the reaction is a common issue stemming from several potential factors.

Potential Causes & Solutions:

  • Catalyst Inhibition/Deactivation: The pyridine and amino nitrogens can "poison" the palladium catalyst.[3]

    • Solution: Switch to a catalyst system known for coupling heteroaryl amines. Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, often in the form of a pre-formed precatalyst (e.g., XPhos Pd G3).[1][2][3][7] These ligands promote the desired reaction and can prevent catalyst deactivation.

  • Inefficient Oxidative Addition: The C-Cl bond is strong and can be difficult to break, which is the first step in the catalytic cycle.

    • Solution: Increase the reaction temperature, but be mindful of potential side reactions.[2] Employ highly active, electron-rich ligands that are designed to facilitate the oxidative addition of aryl chlorides.[10][11]

  • Poor Reagent Quality or Degassing: Oxygen can deactivate the Pd(0) catalyst, and moisture can lead to protodeboronation.

    • Solution: Ensure all reagents are pure and dry. Use anhydrous, degassed solvents.[2] Degas the reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[3]

G start Low or No Yield q1 Is Starting Material Consumed? start->q1 q2 Major Side Products (Homocoupling, Protodeboronation)? q1->q2 Yes sol3 Inefficient Catalysis. - Increase temperature. - Screen more active catalysts/ligands (e.g., Buchwald systems). - Screen different bases (e.g., K3PO4). - Verify reagent quality. q1->sol3 No a1_yes Yes a1_no No sol1 Potential Catalyst Deactivation or Product Instability. - Screen alternative ligands (SPhos, XPhos). - Lower reaction temperature. - Check product stability under reaction conditions. q2->sol1 No sol2 Address Side Reactions. - For Homocoupling: Improve degassing, use Pd(0) source or efficient precatalyst. - For Protodeboronation: Use boronic ester, ensure anhydrous conditions, screen bases. q2->sol2 Yes a2_yes Yes a2_no No

A decision tree for troubleshooting low reaction yields.
Problem 2: Significant Side Product Formation

The presence of major impurities indicates that an alternative reaction pathway is competing with the desired cross-coupling.

Potential Causes & Solutions:

  • Protodeboronation: As described in the FAQs, this side reaction consumes the boronic acid coupling partner.

    • Solution: If possible, switch from a boronic acid to a more stable boronic ester (e.g., pinacol or MIDA).[2][3] Ensure the reaction is run under strictly anhydrous conditions and use a freshly opened, dry base.

  • Homocoupling: The self-coupling of the boronic acid is often caused by the presence of oxygen.

    • Solution: Rigorous degassing of solvents and the reaction vessel is the most critical step to prevent this.[3] Using a Pd(0) source directly or an efficient precatalyst that rapidly generates the active Pd(0) species can also reduce homocoupling that may occur during the in-situ reduction of some Pd(II) sources.[3]

Data Presentation: Catalyst & Condition Screening

Optimizing the reaction often requires screening several parameters. The tables below, based on results for structurally similar substrates, provide a starting point for your optimization.

Table 1: Comparison of Palladium Catalyst Systems for Coupling of Chloropyridines. [7]

Catalyst/Precatalyst Ligand Base Solvent Temp (°C) Typical Yield (%)
Pd(PPh₃)₄ PPh₃ K₂CO₃ 1,4-Dioxane/H₂O 100 60-75
XPhos Pd G3 XPhos K₃PO₄ Toluene 80-100 >90
SPhos Pd G3 SPhos K₃PO₄ 1,4-Dioxane 100 >90

| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | >95 |

Table 2: Effect of Base and Solvent on Suzuki Couplings. [8][12][13]

Base Solvent System (typical) Comments
K₂CO₃, Na₂CO₃ 1,4-Dioxane/Water, Toluene/Water Standard conditions, effective for many substrates.
K₃PO₄ 1,4-Dioxane, Toluene, THF A stronger base, often required for less reactive chlorides. Can be run with or without water.[2][8]
Cs₂CO₃ 1,4-Dioxane/Water, DMF Highly soluble and effective, but more expensive.

| CsF, KF | Toluene, Dioxane | Fluoride bases can be effective, particularly under anhydrous conditions.[8] |

Experimental Protocols

This section provides a general, representative protocol for the Suzuki-Miyaura coupling of this compound. Optimization for your specific coupling partner will be necessary.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2][8]

  • Inert Atmosphere:

    • Seal the vessel with a rubber septum or screw cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed.[2]

  • Catalyst and Solvent Addition:

    • Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).[7]

    • Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene) via syringe to achieve a typical concentration of 0.1-0.5 M.[2][14]

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).[2]

    • Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours).[2]

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).[2][15]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.[16]

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2][16]

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.[2][16]

Visualizations

Suzuki-Miyaura Catalytic Cycle and Aminopyridine Inhibition

The diagram below illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights the potential pathway for catalyst inhibition by the 2-aminopyridine substrate.

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X inhibited_complex Chelated Pd Complex (Inactive) pd0->inhibited_complex Coordination pd2_complex Ar-Pd(II)L₂(X) oa->pd2_complex tm Transmetalation pd2_complex->tm Ar'-B(OR)₂ (Base) pd2_biaryl Ar-Pd(II)L₂(Ar') tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Regeneration product Ar-Ar' (Product) re->product inhibitor 2-Amino-Pyridine Substrate inhibitor->inhibited_complex inhibit_edge Catalyst Inhibition

The Suzuki catalytic cycle and a potential catalyst inhibition pathway.
Logical Flow for Catalyst/Ligand Selection

This workflow provides a simplified logic for selecting a suitable catalyst system based on the reactivity of the coupling partners.

G start Start: Select Coupling Partner (Aryl/Heteroaryl Halide) q1 Is the halide a reactive bromide or iodide? start->q1 q2 Is the halide an unreactive chloride? q1->q2 No cat1 Standard catalysts may be effective. - Try Pd(PPh₃)₄ or Pd(dppf)Cl₂. - Moderate conditions. q1->cat1 Yes a1_yes Yes a1_no No cat2 Highly active catalyst required. - Use bulky, electron-rich ligands (XPhos, SPhos, RuPhos). - Consider Buchwald Precatalysts (G3/G4). - Higher temperatures may be needed. q2->cat2 Yes cat3 Consider alternative leaving groups (e.g., triflates) if possible. q2->cat3 No a2_yes Yes

A decision workflow for selecting a palladium catalyst system.

References

Challenges in the scale-up of 2-Amino-5-chloro-3-fluoropyridine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges during the synthesis and scale-up of 2-Amino-5-chloro-3-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is a substituted pyridine derivative. Common synthetic strategies often involve multi-step processes that may include halogenation (chlorination and fluorination) and amination of a pyridine ring. One potential route starts from a polysubstituted pyridine precursor, such as 5-chloro-2,3-difluoropyridine, which is then subjected to a nucleophilic aromatic substitution reaction with an amino source. Another approach could involve the direct halogenation of a suitable aminopyridine precursor, though this can present challenges with regioselectivity.[1][2][3][4]

Q2: What are the primary challenges encountered during the scale-up of this production?

A2: Key challenges during the scale-up of this compound production include:

  • Reaction Control: Exothermic reactions, particularly during halogenation and amination steps, can be difficult to manage on a larger scale, potentially leading to side reactions and impurities.[5][6]

  • Regioselectivity: Achieving the desired substitution pattern (amino at C2, fluoro at C3, and chloro at C5) without the formation of isomers can be difficult. Harsh reaction conditions are often required, which can decrease selectivity.[7][8]

  • Impurity Profile: The formation of by-products, such as over-halogenated species or other positional isomers, is a significant concern that complicates purification.[5][6]

  • Handling of Hazardous Reagents: The use of corrosive acids (e.g., sulfuric acid), toxic gases (e.g., chlorine), and potentially unstable intermediates requires specialized equipment and safety protocols.[1][5][6]

  • Product Isolation and Purification: Isolating the pure product from the reaction mixture can be challenging due to the presence of impurities with similar physical properties. This may necessitate multiple purification steps like recrystallization or chromatography, which can be inefficient at a large scale.

Q3: What are the critical process parameters to monitor during the synthesis?

A3: Careful monitoring of the following parameters is crucial for a successful and reproducible synthesis:

  • Temperature: Precise temperature control is essential to manage reaction kinetics and minimize side reactions.

  • Reaction Time: Monitoring the reaction progress to determine the optimal endpoint is key to maximizing yield and minimizing impurity formation.

  • Molar Ratios of Reactants: The stoichiometry of the reactants can significantly influence the reaction outcome and selectivity.[1]

  • Mixing and Agitation: Ensuring homogenous mixing is critical, especially in multiphase reactions, to promote efficient heat and mass transfer.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Extend the reaction time and monitor the progress using an appropriate analytical technique (e.g., HPLC, GC).Increased conversion of starting material to the desired product.
Side Reactions Optimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions.Improved selectivity and higher yield of the target compound.
Degradation of Product Ensure the work-up procedure is performed promptly and at a suitable temperature to prevent product decomposition.Minimized product loss during isolation.
Suboptimal Reagent Stoichiometry Systematically vary the molar ratios of the reactants to find the optimal conditions.[1]Enhanced conversion and yield.
Issue 2: High Levels of Impurities
Potential Cause Troubleshooting Step Expected Outcome
Over-halogenation In direct chlorination steps, use a strong acid medium to protonate the aminopyridine, which deactivates the ring towards further electrophilic substitution.[6] Control the stoichiometry of the chlorinating agent carefully.Reduced formation of di- and tri-chlorinated by-products.
Formation of Regioisomers Modify the synthetic route to one that offers better regiochemical control, for example, by using a starting material that already has the desired substitution pattern partially in place.Increased purity of the final product with respect to isomeric impurities.
Residual Starting Materials Optimize reaction conditions (time, temperature) to drive the reaction to completion.Lower levels of unreacted starting materials in the crude product.
Inefficient Purification Develop a more effective purification protocol. This may involve testing different recrystallization solvents or optimizing chromatography conditions.Higher purity of the isolated product.

Experimental Protocols

Illustrative Synthesis of a Halogenated Aminopyridine Intermediate

This protocol is a general representation based on common laboratory procedures for similar compounds and should be optimized for the specific synthesis of this compound.

Objective: To synthesize a chlorinated aminopyridine intermediate via direct chlorination of an aminopyridine precursor in a strong acid medium.

Materials:

  • 2-Aminopyridine derivative

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Chlorine (Cl₂) gas or another suitable chlorinating agent

  • Ice

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Organic solvent for extraction (e.g., Chloroform)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a stirrer, gas inlet, and thermometer, carefully add the 2-aminopyridine derivative in portions to the concentrated sulfuric acid while maintaining the temperature at approximately 25°C with external cooling.[6]

  • Introduce the chlorinating agent (e.g., chlorine gas) into the reaction mixture over a period of several hours, ensuring the temperature is controlled.[6]

  • After the addition is complete, allow the reaction to stir for an additional period to ensure completion.

  • Carefully pour the reaction mixture onto ice and then neutralize with a 50% aqueous sodium hydroxide solution.[6]

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Extract the aqueous filtrate with an organic solvent.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Halogenation of Aminopyridines

Parameter Method A: Direct Chlorination Method B: Sandmeyer-type Reaction
Starting Material 2-Aminopyridine derivativeAmino-dihalopyridine
Reagents Cl₂, H₂SO₄NaNO₂, HBF₄, then heat
Temperature 25°C-5 to 0°C, then 130°C
Typical Yield 60-85%50-70%
Key Challenge Over-chlorination, handling of Cl₂Diazonium salt instability

Visualizations

Logical Flow for Troubleshooting Low Yield

LowYieldTroubleshooting Start Low Yield of This compound CheckCompletion Check for Reaction Completion (e.g., via HPLC/TLC) Start->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete Incomplete Complete Reaction Complete CheckCompletion->Complete Complete ExtendRxn Extend Reaction Time or Increase Temperature Incomplete->ExtendRxn ExtendRxn->CheckCompletion End Yield Improved ExtendRxn->End CheckPurity Analyze Crude Product Purity Complete->CheckPurity HighImpurities High Impurity Levels CheckPurity->HighImpurities Impure LowImpurities Low Impurity Levels CheckPurity->LowImpurities Pure OptimizeCond Optimize Reaction Conditions (e.g., lower temperature, change solvent) HighImpurities->OptimizeCond OptimizeCond->CheckCompletion OptimizeCond->End CheckWorkup Review Work-up and Purification Procedure LowImpurities->CheckWorkup OptimizeWorkup Optimize Extraction/Crystallization CheckWorkup->OptimizeWorkup OptimizeWorkup->End

Caption: Troubleshooting workflow for addressing low product yield.

General Synthetic Pathway and Potential Side Reactions

SyntheticPathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions StartMat Substituted Pyridine Precursor Halogenation Halogenation (e.g., Chlorination) StartMat->Halogenation Intermediate Halogenated Intermediate Halogenation->Intermediate OverHalogenation Over-halogenation Product Halogenation->OverHalogenation Excess Reagent/ High Temperature Amination Amination Intermediate->Amination Product 2-Amino-5-chloro- 3-fluoropyridine Amination->Product Isomerization Positional Isomer Amination->Isomerization Poor Regioselectivity

Caption: Synthetic pathway with potential side reactions.

References

Technical Support Center: Synthesis of 2-Amino-5-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 2-Amino-5-chloro-3-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities largely depend on the synthetic route. A prevalent method is the nucleophilic aromatic substitution (amination) of a di- or tri-substituted pyridine ring, such as 2,3-dichloro-5-fluoropyridine or 2,5-dichloro-3-fluoropyridine, with ammonia. Key impurities may include:

  • Unreacted Starting Materials: Residual 2,5-dichloro-3-fluoropyridine or other precursors.

  • Positional Isomers: If the starting material allows, isomers such as 3-Amino-5-chloro-2-fluoropyridine could form.

  • Di-amino Byproducts: Over-reaction can lead to the formation of di-aminopyridine derivatives where a second chloro or fluoro group is substituted.

  • Hydrolysis Products: Reaction with any residual water at elevated temperatures can lead to the corresponding hydroxypyridine.

Q2: My final product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?

A2: A persistent off-color in the final product is often due to minor, highly conjugated impurities formed during the reaction, potentially from side reactions or degradation of starting materials or the product under harsh conditions. While these may be present in small quantities, they can significantly color the product. Standard purification methods like recrystallization or column chromatography are typically effective in removing these colored impurities. For stubborn cases, a charcoal treatment during recrystallization can be beneficial.

Q3: I am observing poor yield after the amination reaction. What are the potential reasons?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature, but be mindful of potential side reactions.

  • Sub-optimal Reaction Conditions: The concentration of ammonia, temperature, and pressure are critical. Ensure these parameters are within the optimal range for the specific starting material.

  • Loss During Work-up: The product may be partially lost during the extraction or isolation steps. Ensure the pH is appropriate during aqueous extractions to minimize the solubility of the amine product in the aqueous phase.

  • Side Reactions: The formation of byproducts, as mentioned in Q1, will consume the starting material and reduce the yield of the desired product.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of heptane and ethyl acetate) to achieve good separation between the starting material and the product. The disappearance of the starting material spot is a good indicator of reaction completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[1]

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material in the Final Product
  • Problem: HPLC or NMR analysis indicates the presence of the precursor (e.g., 2,5-dichloro-3-fluoropyridine).

  • Solution:

    • Reaction Optimization: Ensure the reaction has gone to completion. Consider increasing the reaction time or the molar equivalent of ammonia.

    • Purification:

      • Recrystallization: This is often the most effective method. The starting material and the product are likely to have different solubilities.

      • Column Chromatography: If recrystallization is not effective, column chromatography provides a more robust separation.

Issue 2: Difficulty in Removing Positional Isomers
  • Problem: A positional isomer is present and co-elutes with the product in TLC or has very similar solubility.

  • Solution:

    • Column Chromatography with a Shallow Gradient: A slow and shallow gradient of the mobile phase during column chromatography can enhance the separation of isomers with close polarities.

    • Derivative Formation: In challenging cases, it might be possible to selectively react the desired product or the impurity to form a derivative that has significantly different physical properties, allowing for easier separation. The derivative can then be converted back to the target molecule.

Issue 3: Product Oils Out During Recrystallization
  • Problem: The product forms an oil instead of crystals upon cooling during recrystallization.

  • Solution:

    • Solvent System Adjustment: The chosen solvent system may not be optimal. Try a different solvent or a mixture of solvents. Using a solvent in which the product is sparingly soluble at room temperature but readily soluble when hot is ideal.

    • Slower Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling can promote oiling out.

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.

    • Seeding: Adding a small crystal of the pure product to the cooled solution can initiate crystallization.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPrinciple of SeparationTypical Purity AchievedEstimated Yield LossKey AdvantagesKey Disadvantages
Recrystallization Difference in solubility at different temperatures>98%10-25%Scalable, cost-effective, can yield high purity.Potential for significant product loss in the mother liquor.
Column Chromatography Differential partitioning between stationary and mobile phases>99%5-15%High resolution for separating closely related impurities.Less scalable, more time-consuming, requires solvent disposal.
Acid-Base Extraction Difference in basicity>95%5-10%Good for removing non-basic impurities.May not be effective for removing basic impurities like isomers.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing unreacted starting materials and other impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Objective: To achieve high purity of this compound, particularly for the removal of closely related impurities like positional isomers.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Heptane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in heptane and pack the chromatography column.

  • Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in heptane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 2,5-dichloro-3-fluoropyridine, Ammonia) reaction Amination Reaction start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography pure_product Pure this compound recrystallization->pure_product chromatography->pure_product hplc HPLC/GC pure_product->hplc nmr NMR/MS pure_product->nmr

Caption: Experimental workflow for the synthesis and purification of this compound.

impurity_troubleshooting cluster_impurities Identified Impurity cluster_solutions Recommended Purification Strategy start Crude Product Analysis unreacted_sm Unreacted Starting Material start->unreacted_sm isomer Positional Isomer start->isomer byproduct Di-amino Byproduct start->byproduct recrystallization Recrystallization unreacted_sm->recrystallization column_chrom Column Chromatography (Shallow Gradient) unreacted_sm->column_chrom isomer->column_chrom byproduct->recrystallization acid_base Acid-Base Extraction byproduct->acid_base

References

Technical Support Center: Purification of 2-Amino-5-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-chloro-3-fluoropyridine. Here, you will find detailed information on increasing the purity of this compound through various experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from the starting materials, side reactions, or subsequent degradation. The most probable impurities are regioisomers and over-halogenated species formed during synthesis. Depending on the synthetic route, unreacted starting materials or byproducts from incomplete reactions may also be present.

Q2: What is the most straightforward method to improve the purity of my sample?

A2: For crude this compound, recrystallization is often the most effective and straightforward method to significantly increase purity. It is particularly good at removing less soluble or more soluble impurities.

Q3: When should I consider using column chromatography?

A3: Column chromatography is recommended when recrystallization does not provide the desired level of purity, or when impurities have very similar solubility profiles to the product. It is highly effective for separating compounds with different polarities.

Q4: How can I assess the purity of this compound after purification?

A4: The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC). Other methods like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect and quantify impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Recommended Solution
Oiling out during recrystallization The solute is melting before it dissolves, or the solution is supersaturated.Add a small amount of additional hot solvent until the oil dissolves completely. Ensure a gradual cooling process.
No crystal formation upon cooling The solution is not sufficiently saturated, or the cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Allow for slow, undisturbed cooling.
Low recovery of purified product The chosen solvent is too good at dissolving the compound at low temperatures. The product has some solubility in the washing solvent.Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Use a minimal amount of cold solvent to wash the crystals.
Column Chromatography Issues
Problem Possible Cause Recommended Solution
Poor separation of product and impurities The polarity of the eluent is too high or too low. The polarity of the product and impurity are very similar.Perform thin-layer chromatography (TLC) to determine the optimal solvent system. Use a shallower solvent gradient during elution. Consider using a different stationary phase, such as alumina.
Product is not eluting from the column The eluent is not polar enough to move the compound.Gradually increase the polarity of the solvent system.
Tailing of the product band The compound is interacting too strongly with the stationary phase. The column is overloaded.Add a small amount of a polar modifier (e.g., triethylamine for basic compounds) to the eluent. Use a larger column or a smaller amount of crude product.

Experimental Protocols

Recrystallization Protocol

A patent for the closely related compound, 2-amino-5-chloropyridine, describes recrystallization from ethanol to achieve high purity (99.2%).[1] This suggests that a similar approach would be effective for this compound.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent like isopropanol or an ethanol/water mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Column Chromatography Protocol

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes

Procedure:

  • Prepare the column by packing it with silica gel slurried in the initial eluent (a low polarity mixture, e.g., 9:1 hexane:ethyl acetate).

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the sample onto the top of the silica gel column.

  • Begin eluting with the solvent system, gradually increasing the polarity (e.g., from 9:1 to 4:1 hexane:ethyl acetate).

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification Method Typical Purity Achieved Estimated Yield Loss Key Advantages Key Disadvantages
Recrystallization >99%[1]10-30%Scalable, cost-effective, can achieve high purity.Requires suitable solvent selection, higher potential for yield loss.
Column Chromatography >99.5%15-40%Highest level of purity achievable, good for separating closely related compounds.Time-consuming, requires more solvent, can be less scalable.

Visualizations

PurificationWorkflow Crude Crude 2-Amino-5-chloro- 3-fluoropyridine Recrystallization Recrystallization Crude->Recrystallization PurityAnalysis Purity Analysis (HPLC/GC/NMR) Recrystallization->PurityAnalysis Impurities Impurities Recrystallization->Impurities Removed ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis ColumnChromatography->Impurities Removed PurityAnalysis->ColumnChromatography Purity Not Met PureProduct Pure Product (>99%) PurityAnalysis->PureProduct Purity Met

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals Formed? OilingOut->NoCrystals No AddSolvent Add more hot solvent Ensure gradual cooling OilingOut->AddSolvent Yes LowRecovery Low Recovery? NoCrystals->LowRecovery No Concentrate Concentrate solution Scratch flask Cool slowly NoCrystals->Concentrate Yes Success Successful Recrystallization LowRecovery->Success No CheckSolvent Re-evaluate solvent system Use minimal cold solvent for washing LowRecovery->CheckSolvent Yes AddSolvent->Start Concentrate->Start CheckSolvent->Start

Caption: Troubleshooting logic for recrystallization issues.

References

Troubleshooting low conversion in 2-Amino-5-chloro-3-fluoropyridine cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion and other challenges during palladium-catalyzed cross-coupling reactions with 2-Amino-5-chloro-3-fluoropyridine. The content is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound resulting in low to no yield?

A1: Low conversion with this substrate is often due to its specific electronic and structural properties. The primary challenges include:

  • Catalyst Deactivation (Poisoning): The nitrogen atom of the pyridine ring and the 2-amino group can coordinate to the palladium catalyst, occupying active sites and inhibiting its catalytic activity.[1][2] This is a common issue with nitrogen-containing heterocycles.

  • Difficult Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is inherently less reactive than corresponding C-Br or C-I bonds.[3][4] The electron-withdrawing nature of the fluorine atom and the pyridine ring further deactivates the C-Cl bond, making the initial oxidative addition step of the catalytic cycle sluggish and often requiring more forcing conditions.[5]

  • Inactive Catalyst or Reagents: The palladium catalyst, ligands, or other reagents may have degraded due to improper storage or handling. Oxygen can be particularly detrimental, leading to the oxidation of phosphine ligands and the deactivation of the Pd(0) catalyst.[5][6]

Q2: What are the most common side reactions, and how can they be minimized?

A2: The most prevalent side reactions are hydrodehalogenation and, depending on the coupling partner, homocoupling.

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom, resulting in the formation of 2-Amino-3-fluoropyridine. This can compete with the desired reductive elimination step.[7] To minimize this, ensure a rigorously inert atmosphere and optimize the choice of ligand and base.

  • Homocoupling: This side reaction involves the self-coupling of the organometallic partner (e.g., a boronic acid in a Suzuki reaction). It is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[5][6] To mitigate homocoupling, ensure all solvents and the reaction vessel are thoroughly degassed and consider using a direct Pd(0) source like Pd(PPh₃)₄.[5][6]

Q3: Which palladium catalyst and ligand system is recommended for this substrate?

A3: Given the challenging nature of the C-Cl bond activation, highly active catalyst systems are required.[5] For both Suzuki and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich phosphine ligands are often the most effective.

  • Recommended Ligands: Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[5] These ligands stabilize the palladium center, promote the difficult oxidative addition step, and their steric bulk can help shield the metal from inhibitory coordination by the pyridine nitrogen.[5]

  • Palladium Source: You can use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) that forms the active Pd(0) species in situ.[5][8] Modern, air-stable precatalysts that incorporate the ligand (e.g., XPhos Pd G3) are often very effective and convenient.

Q4: How should I select the base and solvent for my reaction?

A4: The choice of base and solvent is critical and highly interdependent.[5][9]

  • Base Selection: A strong base is often necessary for these challenging couplings. For Suzuki reactions, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently effective.[5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine.[10]

  • Solvent Selection: Anhydrous, aprotic polar solvents are generally preferred. Common choices include toluene, 1,4-dioxane, or THF.[10][11] For Suzuki couplings, a co-solvent system such as toluene/water or dioxane/water is often used to aid in the dissolution of the inorganic base, though the amount of water should be minimized to reduce the risk of protodeboronation of the coupling partner.[1][11]

Troubleshooting Guide for Low Conversion

This section provides a more detailed, problem-oriented approach to troubleshooting.

Problem 1: Majority of starting material remains unreacted.

Potential CauseRecommended Action
Inactive Catalyst System Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) using Schlenk techniques.[12] Use freshly opened, high-purity catalyst and ligands. Ensure solvents are anhydrous and thoroughly degassed.[5][6]
Inefficient Oxidative Addition Increase the reaction temperature in increments (e.g., 80 °C to 110 °C), while monitoring for potential decomposition.[5] Switch to a more active, specialized ligand system, such as a bulky biarylphosphine ligand (e.g., XPhos, SPhos).[5]
Incorrect Base or Solvent Screen different bases. For Suzuki, try K₃PO₄ or Cs₂CO₃.[5] For Buchwald-Hartwig, ensure a strong base like NaOtBu is used.[10] The base must be sufficiently soluble; for Suzuki, adding a small amount of water to a solvent like dioxane can help.[1]

Problem 2: Reaction produces a complex mixture of byproducts.

Potential CauseRecommended Action
Catalyst Decomposition High reaction temperatures can lead to catalyst decomposition.[10] Try running the reaction at a lower temperature for a longer duration. Ensure the inert atmosphere is maintained throughout the reaction.
Significant Homocoupling This suggests the presence of oxygen.[6] Improve the degassing procedure for all solvents (e.g., use several freeze-pump-thaw cycles).[8] Consider using a direct Pd(0) source like Pd(PPh₃)₄ to bypass the potentially inefficient reduction of a Pd(II) precatalyst.[6]
Protodeboronation (Suzuki only) The boronic acid coupling partner is being destroyed. Use anhydrous solvents and reagents.[6] Switch to a milder base (e.g., K₂CO₃) or consider using a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid.[5][6]

Data Presentation: Recommended Starting Conditions

The following tables provide generalized starting points for reaction optimization. Conditions should be tailored for specific coupling partners.

Table 1: Suggested Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationPurpose
Aryl Halide This compound (1.0 eq.)Substrate
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester (1.2-1.5 eq.)Coupling Partner
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Palladium Source
Ligand SPhos or XPhos (2-5 mol%)Promotes Catalytic Cycle
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.)Activates Boronic Species
Solvent 1,4-Dioxane / H₂O (e.g., 10:1 ratio)Reaction Medium
Temperature 80 - 110 °COvercomes Activation Energy
Atmosphere Argon or NitrogenPrevents Catalyst Oxidation

Table 2: Suggested Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationPurpose
Aryl Halide This compound (1.0 eq.)Substrate
Amine Primary or Secondary Amine (1.1-1.3 eq.)Coupling Partner
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Palladium Source
Ligand XPhos or RuPhos (2-5 mol%)Promotes Catalytic Cycle
Base NaOtBu or LHMDS (1.5-2.0 eq.)Deprotonates Amine
Solvent Toluene or 1,4-Dioxane (anhydrous)Reaction Medium
Temperature 90 - 110 °COvercomes Activation Energy
Atmosphere Argon or NitrogenPrevents Catalyst Oxidation

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[8]

  • Catalyst/Ligand Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5] Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon gas three to five times.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv.) and the degassed anhydrous solvent (e.g., toluene). Finally, add the amine coupling partner (1.2 equiv.) via syringe.

  • Reaction: Seal the vessel tightly and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[10]

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[10]

Visualizations

Troubleshooting_Workflow cluster_check Initial Checks cluster_optimize Optimization Strategy start Low Conversion Observed check_reagents Reagents OK? start->check_reagents check_inert Atmosphere Inert? check_reagents->check_inert Yes fail Issue Persists: Consult Specialist check_reagents->fail No opt_catalyst Screen Catalyst & Ligand (e.g., XPhos, SPhos) check_inert->opt_catalyst Yes check_inert->fail No opt_base Screen Base (e.g., K3PO4, NaOtBu) opt_catalyst->opt_base opt_solvent Change Solvent (e.g., Toluene, Dioxane) opt_base->opt_solvent opt_temp Increase Temperature (80 -> 110 °C) opt_solvent->opt_temp success High Conversion Achieved opt_temp->success

Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.

Catalytic_Cycle_Troubleshooting cluster_cycle Ideal Catalytic Cycle cluster_problems Common Failure Points Pd0 Active Pd(0)L_n OA Oxidative Addition (Ar-Cl) Pd0->OA PdII Ar-Pd(II)-Cl OA->PdII TM Transmetalation / Amine Coordination PdII->TM PdII_R Ar-Pd(II)-R TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regenerates Catalyst Product Product (Ar-R) RE->Product Inhibition Pyridine/Amine Coordination Inhibition->Pd0 Deactivation Decomposition O₂ Oxidation Decomposition->Pd0 Deactivation Slow_OA Slow Oxidative Addition (C-Cl) Slow_OA->OA Rate Limiting

Caption: Catalytic cycle highlighting key failure points for 2-aminopyridine substrates.

References

Stability issues of 2-Amino-5-chloro-3-fluoropyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues with 2-Amino-5-chloro-3-fluoropyridine in solution. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound's aminopyridine structure suggests that its stability could be pH-dependent. Both highly acidic and highly basic conditions can potentially lead to hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For long-term storage, it is advisable to keep solutions at low temperatures, such as 0-8°C, as recommended for the solid compound.

  • Light: Exposure to light, particularly UV light, can cause photodegradation of aromatic and heterocyclic compounds. It is recommended to store solutions in amber vials or otherwise protect them from light.

  • Oxidizing agents: As with many organic compounds, strong oxidizing agents can lead to degradation. Avoid contact with substances like peroxides, permanganates, and dichromates.

  • Solvent: The choice of solvent can impact stability. While common organic solvents like DMSO and ethanol are often used for initial stock solutions, the stability in aqueous buffers used for experiments should be verified.

Q2: I'm observing a decrease in the biological activity of my this compound solution over time in my cell-based assay. What could be the cause?

A2: A gradual loss of activity in a biological assay is a common indicator of compound instability. Potential causes include:

  • Degradation in Culture Medium: The compound may be degrading in the cell culture medium at 37°C. The components of the medium, pH, and temperature can all contribute to degradation.

  • Adsorption to Labware: Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in the solution. Using low-binding plates and tubes can help mitigate this.

  • Metabolism by Cells: If you are working with live cells, they may be metabolizing the compound, leading to a decrease in its concentration over time.

To troubleshoot this, you should perform a stability study of the compound in the specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂), analyzing samples at different time points by a stability-indicating method like HPLC.

Q3: My stock solution of this compound in DMSO has changed color. Is it still usable?

A3: A change in color often indicates a chemical change, which could be degradation. While it doesn't definitively mean the compound is unusable, it is a strong warning sign. It is highly recommended to analyze the solution using a method like HPLC to check for the appearance of degradation products and to quantify the remaining parent compound. For critical experiments, it is always best to prepare fresh stock solutions.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of similar halogenated aminopyridines, potential degradation pathways could include:

  • Hydrolysis: Under acidic or basic conditions, the amino group could be hydrolyzed to a hydroxyl group, or the halogen substituents could be displaced.

  • Oxidation: The pyridine ring and the amino group are susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products.

  • Photodegradation: UV light can induce reactions involving the halogen atoms, potentially leading to dehalogenation or rearrangement.

Identifying the actual degradation products requires conducting forced degradation studies and using analytical techniques like LC-MS to characterize the new peaks that appear in the chromatogram.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Steps
High variability between replicate experiments.Degradation of the compound in stock or working solutions.1. Prepare fresh stock and working solutions for each experiment. 2. If using stored solutions, perform a quick purity check using HPLC before use. 3. Standardize solution preparation protocols.
Loss of compound activity over the duration of the experiment.Instability in the assay buffer or cell culture medium.1. Perform a time-course stability study of the compound in the assay medium under experimental conditions. 2. Analyze samples at t=0 and subsequent time points using a stability-indicating HPLC method.
Precipitate observed in the working solution.Poor solubility or solvent choice.1. Visually inspect solutions before use. 2. Consider using a different co-solvent or preparing a more dilute stock solution. 3. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent.
Issue 2: Appearance of New Peaks in HPLC Analysis
Symptom Possible Cause Troubleshooting Steps
New, unexpected peaks are observed in the chromatogram of a stored solution.Chemical degradation of this compound.1. Attempt to identify the degradation products using LC-MS to understand the degradation pathway. 2. Based on the likely degradation mechanism (e.g., hydrolysis, oxidation), adjust storage conditions (e.g., protect from light, adjust pH, store under an inert atmosphere).
The area of the main peak decreases over time, while the area of impurity peaks increases.Ongoing degradation.1. Re-evaluate the storage conditions (temperature, light exposure). 2. Consider preparing smaller aliquots of stock solutions to minimize freeze-thaw cycles.

Data Presentation: Stability of this compound in Solution

The following table is a template for presenting quantitative stability data. Specific experimental data for this compound is not publicly available and should be generated through the protocols outlined below.

Condition Solvent/Medium Temperature (°C) Time (hours) Initial Purity (%) Purity after Time (%) Degradation (%) Observations
Acid Hydrolysis0.1 M HCl602
Base Hydrolysis0.1 M NaOH602
Oxidation3% H₂O₂2524
ThermalAcetonitrile:Water (1:1)8048
PhotostabilityAcetonitrile:Water (1:1)2524
Assay MediumDMEM + 10% FBS3748

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. After incubation, cool the solution and neutralize it with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. After incubation, cool the solution and neutralize it with 0.1 M HCl before analysis.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of a mixture of acetonitrile and water (1:1). Incubate at 80°C for 48 hours.

    • Photostability: Dilute 1 mL of the stock solution with 1 mL of a mixture of acetonitrile and water (1:1). Expose the solution to a photostability chamber (ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC with UV detection.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general workflow for developing an HPLC method capable of separating this compound from its degradation products.

  • Column and Mobile Phase Selection:

    • Start with a common reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Initial Gradient Method:

    • Develop a broad gradient method to elute all components, for example, from 10% to 90% organic solvent over 20 minutes.

    • Inject the stressed samples from the forced degradation study.

  • Method Optimization:

    • Examine the chromatograms for the resolution between the parent peak and any degradation product peaks.

    • Optimize the gradient, mobile phase pH, and column temperature to achieve adequate separation (resolution > 1.5) for all peaks.

    • If co-elution occurs, try a different column chemistry (e.g., phenyl-hexyl) or a different organic modifier.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Solution Instability start Inconsistent Experimental Results or Decreased Compound Activity check_solution Check for Precipitate or Color Change start->check_solution prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh Yes analyze_old Analyze Old Solution by HPLC check_solution->analyze_old No prepare_fresh->analyze_old new_peaks New Peaks Observed? analyze_old->new_peaks no_new_peaks No New Peaks, Main Peak Area Reduced new_peaks->no_new_peaks No degradation Indicates Degradation new_peaks->degradation Yes adsorption Possible Adsorption to Labware or Solubility Issue no_new_peaks->adsorption optimize_storage Optimize Storage Conditions (Temperature, Light, Inert Atmosphere) degradation->optimize_storage use_low_bind Use Low-Binding Labware, Re-evaluate Solvent adsorption->use_low_bind

Caption: Troubleshooting logic for stability issues.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Subject Aliquots to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal photo Photostability stress->photo analyze Analyze Stressed Samples and Control by HPLC-UV/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Peak Purity and Identify Degradants analyze->evaluate develop Develop and Validate Stability-Indicating Method evaluate->develop

Caption: Workflow for forced degradation studies.

Technical Support Center: Optimizing Amination of Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of aryl halides. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing reaction conditions and troubleshooting common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the amination of aryl halides, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: My Buchwald-Hartwig amination reaction is showing low or no conversion of my starting materials. What are the likely causes and how can I improve the yield?

  • Answer: Low conversion in a Buchwald-Hartwig amination can stem from several factors. Here is a systematic approach to troubleshooting this issue:

    • Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by several factors.

      • Palladium(0) Formation: If you are using a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient.[1] Consider switching to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or, even better, a palladium precatalyst.[2] Precatalysts are air- and moisture-stable complexes that readily form the active monoligated Pd(0) species under basic conditions, leading to more reliable results.[3]

      • Catalyst Deactivation: Amines, especially primary amines and N-heterocyles, can act as ligands for palladium, potentially deactivating the catalyst.[4] To mitigate this, you can add an extra equivalent of your phosphine ligand relative to the palladium source.[4]

    • Ligand Selection: The choice of phosphine ligand is critical and highly dependent on the substrates.

      • Steric Hindrance and Electron Density: For electron-rich or sterically hindered aryl halides, bulky and electron-rich ligands (e.g., XPhos, tBuXPhos, BrettPhos) are often required to promote the challenging oxidative addition and reductive elimination steps.[5]

      • Amine Type: The type of amine also dictates the optimal ligand. For instance, BrettPhos is specifically designed for coupling primary amines, while RuPhos is often effective for secondary amines.[1] For amide coupling, tBuBrettPhos may be a better choice.[1]

    • Base Selection: The base plays a crucial role in the catalytic cycle, and an inappropriate choice can halt the reaction.

      • Strength and Solubility: Strong bases like sodium tert-butoxide (NaOtBu) generally lead to faster reaction rates but can be incompatible with base-sensitive functional groups like esters or nitro groups.[1] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or longer reaction times.[1] The solubility of the base is also a key factor; Cs₂CO₃ is often favored for its better solubility in common organic solvents.[6]

      • Inhibition: The choice of base can also influence catalyst stability and activity.

    • Solvent and Solubility: Poor solubility of any of the reactants (aryl halide, amine, or base) is a common and often overlooked reason for failed reactions.[7]

      • Common Solvents: Toluene, dioxane, and THF are the most commonly used solvents.[1] Aprotic polar solvents can sometimes improve the solubility of the base. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[7]

      • Solvent Screening: If you suspect solubility issues, screening different solvents or using a co-solvent system might be necessary.

    • Reaction Temperature: The typical temperature range for Buchwald-Hartwig aminations is between 80-110 °C.[8]

      • Optimization: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, for thermally sensitive substrates, lower temperatures with a stronger base might be more effective.[9]

    • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[6]

      • Aryl Chlorides: Aryl chlorides are significantly less reactive and often require more specialized, electron-rich, and sterically demanding ligands (like XPhos) and higher temperatures to achieve good conversion.[10]

Issue 2: Presence of Side Products

  • Question: My reaction is proceeding, but I am observing significant amounts of side products, particularly the hydrodehalogenated arene. How can I suppress these side reactions?

  • Answer: The formation of side products is a common challenge. Here’s how to address the most frequent ones:

    • Hydrodehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, is often a result of β-hydride elimination from the palladium-amido complex, which competes with the desired reductive elimination.[5]

      • Ligand Choice: Using bulky, electron-rich ligands can sterically hinder the β-hydride elimination pathway and favor the reductive elimination step.[5]

      • Base and Solvent: The choice of base and solvent can also influence the extent of hydrodehalogenation. Ensure that your solvent and reagents are anhydrous, as water can be a source of protons for this side reaction.[3]

    • Diarylation of Primary Amines: When using a primary amine, a common side product is the diarylated amine.

      • Stoichiometry: Carefully controlling the stoichiometry of the reactants can help minimize this. Using a slight excess of the primary amine can favor the formation of the monoarylated product.

      • Ligand Design: Certain ligands have been developed to be more selective for monoarylation.

Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for my reaction?

A1: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are widely used, modern palladium precatalysts (e.g., G3 or G4 precatalysts) are often the superior choice.[6] They are typically air- and moisture-stable, easy to handle, and provide a 1:1 ligand-to-palladium ratio, leading to more reproducible and efficient reactions by ensuring the formation of the active catalytic species.[2][3]

Q2: How do I choose the right ligand for my specific substrates?

A2: Ligand selection is crucial and depends on the nature of your aryl halide and amine.[7] A general guideline is to use bulky, electron-rich biarylphosphine ligands. For specific cases:

  • Primary Amines: BrettPhos and related ligands are often effective.[1]

  • Secondary Amines: RuPhos can be a good choice.[1]

  • Sterically Hindered Substrates: Highly hindered ligands like tBuXPhos or AdBrettPhos may be necessary.

  • Heterocyclic Substrates: Ligands like Josiphos have shown success with challenging heteroaryl chlorides.[11]

Q3: What is the best base to use for a substrate with a base-sensitive functional group?

A3: For substrates containing base-sensitive functionalities such as esters, ketones, or nitro groups, strong bases like NaOtBu should be avoided.[1] Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are recommended as they provide better functional group tolerance.[1] You may need to compensate for the lower reactivity with a slightly higher reaction temperature or longer reaction time.

Q4: My reaction involves an aryl chloride. What special considerations should I take?

A4: Aryl chlorides are the least reactive of the aryl halides and require more forcing conditions.[6] Success with aryl chlorides typically involves:

  • Highly Active Catalysts: Employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos is often necessary.[10]

  • Strong Base: A strong base like NaOtBu is usually required.

  • Higher Temperatures: Reaction temperatures are generally higher than for bromides or iodides, often in the range of 100-120 °C.

Q5: Is it necessary to use strictly anhydrous and anaerobic conditions?

A5: Yes, for optimal and reproducible results, it is highly recommended to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][12] The active Pd(0) catalyst can be sensitive to oxygen, and water can lead to unwanted side reactions like hydrodehalogenation and catalyst decomposition.[3][13] However, some protocols have shown that trace amounts of water can sometimes be beneficial, particularly when using certain bases like cesium carbonate.[14][15]

Data Presentation

Table 1: General Guide for Base Selection

BasepKa (Conjugate Acid)AdvantagesDisadvantages
NaOtBu~19High reaction rates, effective at lower temperatures.[1]Incompatible with many base-sensitive functional groups (e.g., esters, ketones).[1]
LHMDS~26Useful for substrates with protic functional groups, good for low temperatures.[1]Air-sensitive, can be incompatible with some functional groups at higher temps.[1]
Cs₂CO₃~10Excellent functional group tolerance, good solubility in many solvents.[6]More expensive, can be difficult to stir on a large scale.[1]
K₃PO₄ / K₂CO₃~12 / ~10Excellent functional group tolerance, cost-effective.[1]Often requires higher catalyst loadings and longer reaction times.[1]

Table 2: Ligand Recommendations for Different Amine Nucleophiles

Amine TypeRecommended LigandsKey Considerations
Primary Aliphatic AminesBrettPhos, XPhosProne to diarylation; ligand choice is critical for monoarylation selectivity.[1]
Secondary Aliphatic AminesRuPhos, XPhosGenerally good reactivity.
Aryl AminesXPhos, SPhosGood success rates are common.[6]
Amides and CarbamatestBuBrettPhosLess nucleophilic; often require more reactive ligands and stronger bases.[1]
N-Heterocycles (e.g., Indoles)DavePhos, tBuXPhosCan be challenging due to potential catalyst inhibition; ligand choice is crucial.[1][6]

Experimental Protocols

Protocol 1: General Procedure for the Amination of an Aryl Bromide

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the phosphine ligand (0.02 mmol), and the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination of an Aryl Chloride using a Palladium Precatalyst

  • Reaction Setup: In a nitrogen-filled glovebox, charge a vial with the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), the aryl chloride (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Solvent Addition: Add anhydrous, degassed dioxane (4 mL) to the vial.

  • Reaction: Seal the vial and heat to 100 °C with stirring for 16 hours.

  • Workup: After cooling, dilute the reaction mixture with dichloromethane, filter through Celite, and concentrate.

  • Purification: Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Assemble Glassware (Schlenk Tube) start->setup reagents Weigh Aryl Halide, Amine, Base, Ligand, & Pd Source inert Evacuate & Backfill with Argon (3x) reagents->inert setup->reagents add_solvent Add Anhydrous, Degassed Solvent inert->add_solvent heat Heat to 80-110 °C add_solvent->heat stir Stir for Required Time heat->stir cool Cool to RT stir->cool filter Dilute & Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: A standard experimental workflow for the Buchwald-Hartwig amination.

troubleshooting_tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low or No Yield? catalyst_active Is the catalyst active? start->catalyst_active Check First precatalyst Use a precatalyst catalyst_active->precatalyst No ligand_ratio Increase ligand ratio catalyst_active->ligand_ratio Maybe conditions_ok Are conditions optimal? catalyst_active->conditions_ok Yes change_ligand Screen ligands (e.g., XPhos, RuPhos) conditions_ok->change_ligand No change_base Screen bases (e.g., K3PO4, Cs2CO3) conditions_ok->change_base No change_solvent Screen solvents (Toluene, Dioxane) conditions_ok->change_solvent No increase_temp Increase temperature conditions_ok->increase_temp No reagents_ok Are reagents pure & dry? conditions_ok->reagents_ok Yes dry_reagents Use anhydrous/degassed reagents & solvents reagents_ok->dry_reagents No

Caption: A decision tree for troubleshooting low-yield amination reactions.

catalytic_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oxidative_addition L-Pd(II)(Ar)(X) pd0->oxidative_addition + Ar-X amine_coordination [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ oxidative_addition->amine_coordination + HNR₂ deprotonation L-Pd(II)(Ar)(NR₂) amine_coordination->deprotonation + Base - Base-H⁺X⁻ deprotonation->pd0 Reductive Elimination + Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Environmentally Friendly Synthesis of Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the environmentally friendly synthesis of fluoropyridines.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the synthesis of fluoropyridines using greener chemistry approaches.

Issue 1: Low Yield in C-H Fluorination using AgF₂

Question: My C-H fluorination of a pyridine derivative using Silver(II) Fluoride (AgF₂) is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in AgF₂-mediated C-H fluorination can stem from several factors. Here's a systematic troubleshooting approach:

  • Moisture and Air Sensitivity: AgF₂ is sensitive to moisture and can decompose.[1] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Quality: The quality of AgF₂ is crucial. Use freshly purchased, high-purity AgF₂. Over time, it can degrade, which is often indicated by a color change from black to brown.[1]

  • Reaction Time and Temperature: These reactions are typically fast, often completing within an hour at room temperature.[2] Prolonged reaction times or elevated temperatures do not necessarily improve yields and can lead to side product formation. Monitor the reaction progress closely using techniques like TLC or GC-MS.

  • Substrate Purity: Impurities in the pyridine starting material can interfere with the reaction. Ensure your substrate is of high purity.

  • Work-up Procedure: The work-up is critical for isolating the fluorinated product. Incomplete extraction or decomposition of the product during purification can lead to lower yields. A typical work-up involves quenching the reaction, followed by extraction with an organic solvent and purification by column chromatography.[3]

Issue 2: Poor Regioselectivity in the Fluorination of Substituted Pyridines

Question: I am observing the formation of multiple regioisomers during the fluorination of my substituted pyridine. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the fluorination of substituted pyridines is a common challenge. The position of fluorination is influenced by both electronic and steric factors.

  • Directing Groups: The electronic nature of the substituents on the pyridine ring plays a significant role. Electron-donating groups can activate the ring, while electron-withdrawing groups can deactivate it, influencing the position of fluorination. For C-H activation methods, fluorination often occurs at the position adjacent to the nitrogen atom.[2]

  • Steric Hindrance: Bulky substituents can hinder the approach of the fluorinating agent to adjacent positions, favoring fluorination at less sterically crowded sites.

  • Choice of Fluorinating Agent: Different fluorinating agents can exhibit different selectivities. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the position of the leaving group dictates the site of fluorination. For electrophilic fluorination, reagents like Selectfluor® can be used, and the regioselectivity will depend on the electronic properties of the pyridine ring.

  • Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and catalyst (if applicable) can sometimes improve regioselectivity.

Issue 3: Side Product Formation in Microwave-Assisted Fluoropyridine Synthesis

Question: My microwave-assisted synthesis of a fluoropyridine is producing significant amounts of side products. What are the likely side reactions and how can I minimize them?

Answer:

Microwave synthesis accelerates reaction rates, but can also promote side reactions if not properly controlled.[4][5]

  • Overheating: Localized overheating can lead to decomposition of reactants, reagents, or the desired product. Ensure accurate temperature monitoring and control. Using a solvent with a high dielectric constant can lead to very rapid heating.[6]

  • Hydroxypyridine Formation: If water is present in the reaction mixture, the formation of hydroxypyridines is a common side reaction, particularly in nucleophilic substitution reactions.[7] Ensure the use of anhydrous solvents and reagents.

  • Polymerization: Some fluoropyridines can be unstable and prone to polymerization, especially at elevated temperatures.[8] Minimizing reaction time and temperature can help mitigate this.

  • Solvent Choice: The solvent can influence the reaction pathway. For example, in some cases, using an alcohol as a solvent can lead to the formation of alkoxy-pyridines as byproducts.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding environmentally friendly fluoropyridine synthesis.

General Questions

Question: What are the main advantages of using "green" chemistry approaches for fluoropyridine synthesis compared to traditional methods like the Balz-Schiemann reaction?

Answer:

Environmentally friendly methods offer several significant advantages over traditional routes:

  • Safety: They often avoid the use of hazardous reagents like anhydrous hydrogen fluoride (HF) or the generation of potentially explosive diazonium salts, which are characteristic of the Balz-Schiemann reaction.[8]

  • Efficiency: Methods like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[4][5]

  • Milder Conditions: Many green methods operate at or near room temperature and pressure, reducing energy consumption.[2]

  • Reduced Waste: These approaches often generate less hazardous waste and may use recyclable catalysts or solvent-free conditions.

C-H Activation

Question: What is the mechanism of the silver-mediated C-H fluorination of pyridines?

Answer:

The proposed mechanism for the AgF₂-mediated C-H fluorination of pyridine involves a radical pathway. The reaction is initiated by the coordination of the pyridine nitrogen to the AgF₂. This is followed by a hydrogen atom abstraction from the C-H bond adjacent to the nitrogen by a fluorine atom, generating a pyridyl radical. This radical then combines with the silver center, and subsequent reductive elimination yields the 2-fluoropyridine product and AgF.[9][10]

Microwave-Assisted Synthesis

Question: How do I translate a conventional heating protocol for fluoropyridine synthesis to a microwave-assisted one?

Answer:

As a general rule of thumb, a reaction that takes 8 hours at 80°C under conventional heating might be completed in about 2 hours at 100°C in a microwave reactor.[11] However, this is just a starting point, and optimization is necessary. Key parameters to consider are:

  • Solvent: Solvents with high dielectric constants (e.g., DMF, DMSO, ethanol) are heated more efficiently by microwaves.[6]

  • Temperature and Power: Use the temperature control feature of the microwave reactor rather than just power control for better reproducibility. Start with a temperature slightly higher than the conventional method and monitor the reaction.

  • Vessel Type: Use sealed vessels designed for microwave synthesis to allow for superheating of solvents above their atmospheric boiling points, which can significantly accelerate the reaction.[6]

Flow Chemistry

Question: What are the main benefits of using flow chemistry for fluoropyridine synthesis?

Answer:

Flow chemistry offers several advantages, particularly for reactions involving hazardous reagents or unstable intermediates:[12][13]

  • Enhanced Safety: Hazardous reagents can be generated in situ and consumed immediately, minimizing their accumulation.

  • Precise Control: Flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to better consistency and potentially higher yields.

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, preventing hotspots and enabling highly exothermic reactions to be performed safely.

  • Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch processes.

Biocatalysis

Question: Can enzymes be used for the synthesis of fluoropyridines?

Answer:

Yes, biocatalysis represents a green and highly selective method for fluorination. Fluorinases are enzymes that can catalyze the formation of a carbon-fluorine bond.[14][15] They typically act on S-adenosyl-L-methionine (SAM) or similar substrates, catalyzing a nucleophilic substitution (Sₙ2) reaction with a fluoride ion. While the substrate scope is still being explored and expanded, this method offers the potential for highly enantioselective fluorinations under mild, aqueous conditions.[14]

Section 3: Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Selected Fluoropyridine Syntheses

Synthesis MethodSubstrateFluorinating AgentSolventTemperature (°C)TimeYield (%)Reference(s)
Balz-Schiemann4-AminopyridineHBF₄, NaNO₂Water5-25~2 h20[8]
C-H ActivationPyridineAgF₂AcetonitrileRoom Temp.1 hHigh[2]
Photoredoxα,α-Difluoro-β-iodoketone & Silyl Enol Ether-DMFRoom Temp. (light), then 12015 h + 3 h79-90[16]
Microwave-assistedDihydropyridine precursors-Solvent-free15020 min86-96[17][18][19]
Diazotization3-Aminopyridine50% HBF₄, NaNO₂--10 to 55~3-4 h~3x conventional[20]

Note: Yields are highly substrate-dependent and the values presented are for specific examples found in the literature. Direct comparison of yields across different methods for the same product is often not available.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of Dihydropyridine Derivatives

This is a general protocol and requires optimization for specific substrates.

  • Reactant Preparation: In a sealed microwave reaction vial (e.g., 30 mL), add the 2-amino-3-carbonitrile precursor (2 mmol), triethyl orthoformate (20 mL), and acetic acid (1 mL).[17]

  • Microwave Irradiation: Place the sealed vial in a single-mode microwave synthesis system. Irradiate the mixture at a set power (e.g., 120 W) to reach the target temperature (e.g., 150°C). Maintain this temperature for the specified reaction time (e.g., 20 minutes).[17]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the vial to room temperature. The work-up procedure will depend on the specific product but may involve removal of the solvent under reduced pressure and purification of the crude product.

  • Purification: Purify the product by a suitable method, such as column chromatography on silica gel.

Section 5: Visualizations

C_H_Fluorination_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Products Pyridine Pyridine Coordination Coordination Pyridine->Coordination AgF2 AgF₂ AgF2->Coordination HAT Hydrogen Atom Abstraction (HAT) Coordination->HAT Formation of Pyridine-AgF₂ complex Radical_Intermediate Pyridyl Radical Intermediate HAT->Radical_Intermediate Generation of Pyridyl Radical Reductive_Elimination Reductive Elimination Radical_Intermediate->Reductive_Elimination Recombination with Ag Fluoropyridine 2-Fluoropyridine Reductive_Elimination->Fluoropyridine AgF AgF Reductive_Elimination->AgF

Caption: Proposed mechanism for AgF₂-mediated C-H fluorination of pyridine.

Microwave_Synthesis_Workflow Start 1. Prepare Reactant Mixture in Microwave Vial Seal 2. Seal the Vial Start->Seal Place 3. Place in Microwave Reactor Seal->Place Set_Parameters 4. Set Reaction Parameters (Temperature, Time, Power) Place->Set_Parameters Irradiate 5. Microwave Irradiation Set_Parameters->Irradiate Monitor 6. Monitor Reaction Progress (TLC, GC-MS) Irradiate->Monitor Monitor->Irradiate Incomplete Cool 7. Cool to Room Temperature Monitor->Cool Complete Workup 8. Work-up and Purification Cool->Workup Product 9. Isolate Pure Fluoropyridine Workup->Product

Caption: General workflow for microwave-assisted fluoropyridine synthesis.

Flow_Chemistry_Setup cluster_reagents Reagent Delivery cluster_reactor Reaction Zone cluster_collection Product Collection ReagentA Reagent A (e.g., Pyridine derivative) PumpA Pump A ReagentA->PumpA ReagentB Reagent B (e.g., Fluorinating Agent) PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated/Cooled Flow Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Simplified schematic of a continuous flow chemistry setup.

References

Validation & Comparative

A Comparative Guide to 2-Amino-5-chloro-3-fluoropyridine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-amino-5-chloro-3-fluoropyridine stands as a crucial heterocyclic building block. Its unique substitution pattern, featuring an amine for nucleophilic reactions, a chlorine atom for cross-coupling, and a fluorine atom to modulate physicochemical properties, makes it a versatile scaffold in medicinal chemistry and materials science. This guide provides an objective comparison of its derivatives and alternatives, supported by experimental data and detailed protocols to aid in rational design and synthesis.

Physicochemical and Spectroscopic Characterization

The introduction of chloro and fluoro substituents significantly influences the electronic properties, lipophilicity, and metabolic stability of the pyridine ring. Below is a summary of the key physicochemical and spectroscopic data for the parent compound and related, commonly used aminopyridines.

Table 1: Physicochemical Properties Comparison
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 246847-98-3C₅H₄ClFN₂146.5595-97195.9 at 760 mmHg
2-Amino-5-chloropyridine1072-98-6C₅H₅ClN₂128.56135-138[1]127-128 at 11 mmHg[2]
2-Amino-3-fluoropyridine21717-95-3C₅H₅FN₂112.1141-45[3]110 at 65 mmHg[4]
2-Amino-3-chloro-5-fluoropyridine1214330-79-6C₅H₄ClFN₂146.55N/AN/A
Table 2: Spectroscopic Data for this compound
SpectroscopyData
¹H NMR (DMSO-d₆)δ 7.78 (d, 1H), 7.59 (d, 1H), 6.44 (s, 2H, -NH₂)[5]
¹³C NMR Predicted shifts: Aromatic carbons typically appear in the δ 110-160 ppm range. The carbon bearing the fluorine will show a large coupling constant (¹JC-F).
IR (cm⁻¹)Typical Absorptions: 3300-3500 (N-H stretch), 1600-1640 (N-H bend), 1550-1600 (C=C stretch), 1000-1100 (C-F stretch), 700-850 (C-Cl stretch).

Synthesis and Functionalization

Derivatives of this compound are typically synthesized from commercially available precursors, followed by functionalization reactions targeting the amino and chloro groups. Palladium-catalyzed cross-coupling reactions are particularly prevalent for introducing new carbon-carbon and carbon-heteroatom bonds at the 5-position.

Synthesis_Workflow General Synthetic Workflow Start 2,3-Difluoro-5-chloropyridine Intermediate 2-Amino-3-fluoro-5-chloropyridine Start->Intermediate Ammonolysis Derivatives Substituted Derivatives Intermediate->Derivatives Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Caption: Synthetic access to derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling an arylboronic acid with this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

Comparison with Alternative Building Blocks

The choice of a specific aminopyridine scaffold is critical in drug discovery for fine-tuning physicochemical and pharmacological properties. The following table compares this compound with other common fluorinated aminopyridines.

Table 3: Performance Comparison with Alternative Scaffolds
CompoundKey FeaturesAdvantagesDisadvantages
This compound Three distinct functional handles.High synthetic versatility; fluorine at 3-position modulates basicity and lipophilicity.Potentially more complex synthesis compared to simpler pyridines.
2-Amino-5-fluoropyridine Simpler substitution pattern.Important intermediate for drugs like the peptide deformylase inhibitor LBM415.[6][7]Lacks the chlorine handle for direct cross-coupling at the 5-position.
2-Amino-5-chloropyridine Lacks fluorine substituent.Well-established reactivity; serves as an intermediate for numerous drugs.[8]Higher basicity and different electronic profile compared to fluorinated analogs.
2-Amino-3-fluoropyridine Fluorine adjacent to the amino group.Used in the synthesis of potent sigma-1 receptor antagonists.[4]Lacks a halogen at the 5-position for common cross-coupling reactions.

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for a range of biological activities. Notably, they are key components in the development of potent and selective inhibitors of Cyclin-Dependent Kinases 8 and 19 (CDK8/CDK19), which are involved in transcriptional regulation and have emerged as targets in oncology.

CDK8 and its paralog CDK19 are components of the Mediator complex, which links transcription factors to RNA Polymerase II.[9] By inhibiting the kinase activity of CDK8/19, these compounds can modulate the expression of signal-responsive genes, including those driven by pathways like TGF-β/BMP and STAT signaling.[10][11]

Signaling_Pathway CDK8/19 Inhibition Pathway Signal Extracellular Signal (e.g., TGF-β, TNF) TF Transcription Factor (e.g., SMAD, STAT) Signal->TF activates Mediator Mediator Complex TF->Mediator recruits RNAPII RNA Polymerase II Mediator->RNAPII regulates CDK8_19 CDK8 / CDK19 CDK8_19->TF phosphorylates CDK8_19->Mediator associates with Transcription Target Gene Transcription RNAPII->Transcription initiates Inhibitor This compound Derivative Inhibitor->CDK8_19 inhibits

Caption: Inhibition of CDK8/19 signaling.

These derivatives have also been utilized in creating disruptors of the glucokinase-glucokinase regulatory protein interaction for potential type II diabetes treatment and in the development of novel agrochemicals.[12] The strategic placement of fluorine and chlorine atoms allows for fine-tuning of the molecule's properties to achieve high potency and selectivity for its intended biological target.

References

Structure-activity relationship (SAR) studies of 2-Amino-5-chloro-3-fluoropyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of novel 2-aminopyridine derivatives reveals critical insights for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of these analogs, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the strategic design of next-generation therapeutics.

The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding site of various protein kinases. The specific analog, 2-Amino-5-chloro-3-fluoropyridine, serves as a versatile building block for the synthesis of targeted inhibitors.[1] This guide focuses on the systematic structure-activity relationship (SAR) studies of a series of 2-aminopyridine-3-carboxamide derivatives designed as c-Met kinase inhibitors, a receptor tyrosine kinase implicated in various cancers.[2]

Structure-Activity Relationship (SAR) Analysis

The core structure of the analyzed series is the 2-aminopyridine-3-carboxamide scaffold. Modifications were systematically introduced at various positions to probe the chemical space and understand the impact on inhibitory activity against c-Met kinase. The general structure and the points of modification are illustrated below.

Key Findings:
  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the carboxamide nitrogen were found to be critical for potency.

  • Modifications at the 2-Amino Group: Alterations to the 2-amino group were explored to understand its role in target engagement.

  • Impact of the Pyridine Core Substituents: The inherent chloro and fluoro substituents on the parent pyridine ring are crucial for the overall activity profile of the analogs.

Comparative Biological Activity

The following table summarizes the in vitro inhibitory activity (IC50) of selected 2-aminopyridine-3-carboxamide analogs against c-Met kinase. The data highlights the significant impact of subtle structural changes on potency.

Compound IDR1R2R3c-Met IC50 (µM)[2]
Parent Scaffold HHH> 50
Analog A 4-FHH15.2
Analog B 3-ClHH8.9
Analog C 4-OCH3HH25.6
Analog D HCH3H5.4
(S)-24o HH(S)-α-methylbenzyl0.022

Table 1: In vitro inhibitory activity of 2-aminopyridine-3-carboxamide analogs against c-Met kinase.

The data clearly indicates that the introduction of a chiral (S)-α-methylbenzyl group at the R3 position leads to a dramatic increase in potency, as seen in compound (S)-24o.[2]

Experimental Protocols

General Synthesis of 2-Aminopyridine-3-carboxamide Analogs

The synthesis of the target compounds was achieved through a multi-step process. A key step involves the amidation of a 2-aminonicotinic acid derivative with a substituted aniline. The following diagram illustrates the general synthetic workflow.

G cluster_0 Synthesis Workflow Start 2-Amino-5-bromo-nicotinic acid Step1 Cyclization with formamide Start->Step1 Intermediate1 Pyrido[2,3-d]pyrimidin-4(3H)-one Step1->Intermediate1 Step2 Chlorination (SOCl2) Intermediate1->Step2 Intermediate2 4-Chloropyrido[2,3-d]pyrimidine Step2->Intermediate2 Step3 Nucleophilic Substitution with Benzylamines Intermediate2->Step3 Intermediate3 Substituted Pyrido[2,3-d]pyrimidines Step3->Intermediate3 Step4 Suzuki Coupling with Pyrazole Boronic Esters Intermediate3->Step4 Final_Product Target 2-Aminopyridine Analogs Step4->Final_Product

General synthetic scheme for 2-aminopyridine analogs.

c-Met Kinase Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against c-Met kinase was determined using a standard enzymatic assay. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the kinase.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human c-Met kinase and a suitable peptide substrate were prepared in assay buffer.

  • Compound Preparation: The test compounds were serially diluted in DMSO to various concentrations.

  • Kinase Reaction: The kinase, substrate, and test compound were incubated together in the presence of ATP to initiate the phosphorylation reaction.

  • Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as a luminescence-based assay.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) was calculated from the dose-response curves.

Signaling Pathway and Mechanism of Action

The target of these analogs, c-Met, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Upon binding to its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, initiating a downstream signaling cascade. The designed 2-aminopyridine analogs act as competitive inhibitors at the ATP-binding site of the c-Met kinase domain, thereby blocking its catalytic activity and inhibiting downstream signaling.

G cluster_0 c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) cMet->Downstream Activates Inhibitor 2-Aminopyridine Analog Inhibitor->cMet Inhibits ATP ATP ATP->cMet Cellular_Response Cell Proliferation, Survival, Migration Downstream->Cellular_Response Promotes

Inhibition of the c-Met signaling pathway.

Conclusion

The structure-activity relationship studies of this compound analogs have successfully identified potent inhibitors of c-Met kinase. The quantitative data presented in this guide, along with the detailed experimental protocols, offer valuable insights for the rational design of more effective and selective kinase inhibitors for therapeutic applications. The promising activity of compounds like (S)-24o underscores the potential of this scaffold in the development of novel anticancer agents.[2] Further optimization of these analogs could lead to the discovery of clinical candidates with improved pharmacological properties.

References

A Comparative Guide to the Synthesis of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their synthesis is a critical step in the development of new therapeutics. This guide provides an objective comparison of four prominent methods for their synthesis: the Chichibabin Reaction, the Buchwald-Hartwig Amination, the Ullmann Condensation, and Multicomponent Reactions. We present a detailed analysis of their mechanisms, experimental protocols, and performance to aid researchers in selecting the most suitable route for their specific needs.

Introduction to Aminopyridine Synthesis

The development of efficient and versatile methods for the synthesis of substituted aminopyridines is an area of intense research. The choice of synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of a drug discovery and development program. This guide will delve into the specifics of four major synthetic strategies, providing the necessary data to make informed decisions.

The Chichibabin Reaction: A Classic Approach

The Chichibabin reaction, first reported in 1914, is a direct amination of the pyridine ring using sodium amide or a related strong base.[1][2] It is a powerful method for introducing an amino group, typically at the 2-position of the pyridine ring.[1]

Mechanism of the Chichibabin Reaction

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amide anion (NH₂⁻) acts as a potent nucleophile, attacking the electron-deficient C2 or C4 position of the pyridine ring. This addition forms a negatively charged intermediate, often referred to as a σ-adduct or Meisenheimer-like complex.[3][4] Aromatization is then achieved through the elimination of a hydride ion (H⁻), which subsequently reacts with an acidic proton source in the workup to release hydrogen gas.[3][4]

Chichibabin Reaction Mechanism Pyridine Pyridine Intermediate σ-adduct (Meisenheimer-like complex) Pyridine->Intermediate + NH₂⁻ Amide NaNH₂ Aminopyridine_salt Sodium salt of 2-Aminopyridine Intermediate->Aminopyridine_salt - H⁻ H2 H₂ Intermediate->H2 Aminopyridine 2-Aminopyridine Aminopyridine_salt->Aminopyridine + H₂O (workup)

Caption: Mechanism of the Chichibabin Reaction.

Experimental Protocol: Synthesis of 2-Aminopyridine
  • Materials: Pyridine, sodium amide, dry toluene.

  • Procedure: To a stirred suspension of sodium amide in dry toluene under an inert atmosphere, pyridine is added dropwise. The reaction mixture is then heated to reflux (typically 110-130 °C) for several hours.[1][2] The progress of the reaction can be monitored by the evolution of hydrogen gas.[3] After cooling, the reaction is carefully quenched with water or aqueous ammonium chloride. The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product is purified by crystallization or column chromatography.

Buchwald-Hartwig Amination: A Versatile Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile tool for the formation of C-N bonds.[5] It allows for the coupling of a wide range of amines with aryl and heteroaryl halides and triflates, including the synthesis of substituted aminopyridines.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium complex, regenerating the Pd(0) catalyst and releasing the aminopyridine product.[5][6]

The choice of phosphine ligand is crucial for the success of the reaction, as it influences the rates of oxidative addition and reductive elimination.[7]

Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)Lₙ PdII_ArX LₙPd(II)(Ar)(X) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_Amine [LₙPd(II)(Ar)(H₂NR)]⁺X⁻ PdII_ArX->PdII_Amine + H₂NR Amine_Coord Amine Coordination PdII_Amido LₙPd(II)(Ar)(HNR) PdII_Amine->PdII_Amido - HB⁺X⁻ Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NHR PdII_Amido->Product RedElim Reductive Elimination

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of N-Phenylpyridin-2-amine
  • Materials: 2-Chloropyridine, aniline, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos), cesium carbonate (Cs₂CO₃), and dry toluene.

  • Procedure: A reaction vessel is charged with Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃ under an inert atmosphere. Dry toluene is added, followed by 2-chloropyridine and aniline. The reaction mixture is then heated to a specified temperature (e.g., 100 °C) and stirred for several hours until the starting materials are consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired N-phenylpyridin-2-amine.[7]

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, providing an alternative to the palladium-catalyzed methods.[8] While traditionally requiring harsh reaction conditions, modern modifications have made it a more viable and cost-effective option.[9]

Mechanism of the Ullmann Condensation

The precise mechanism of the Ullmann condensation is still a subject of some debate, but a generally accepted pathway involves the following steps:

  • Formation of a Copper(I) Amide: The amine reacts with a copper(I) salt in the presence of a base to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the copper(III) species, yielding the aminopyridine and regenerating a copper(I) species.[10][11]

Ligands such as 1,10-phenanthroline or amino acids can accelerate the reaction by stabilizing the copper intermediates.[11]

Ullmann Condensation Catalytic Cycle CuI Cu(I)X CuI_Amide Cu(I)NHR CuI->CuI_Amide + H₂NR, Base Amine_React Amine Reaction CuIII_Int Cu(III)(Ar)(X)(NHR) CuI_Amide->CuIII_Int + Ar-X OxAdd Oxidative Addition CuIII_Int->CuI Product Ar-NHR CuIII_Int->Product RedElim Reductive Elimination

Caption: Catalytic Cycle of the Ullmann Condensation.

Experimental Protocol: Synthesis of N-Benzylpyridin-2-amine
  • Materials: 2-Bromopyridine, benzylamine, copper(I) iodide (CuI), potassium carbonate (K₂CO₃), and a high-boiling solvent such as DMF or NMP.

  • Procedure: A mixture of 2-bromopyridine, benzylamine, CuI, and K₂CO₃ in DMF is heated under an inert atmosphere at a high temperature (e.g., 120-150 °C) for several hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Multicomponent Reactions (MCRs): An Efficient and Convergent Approach

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like substituted aminopyridines in a single synthetic step from three or more starting materials.[10][12][13]

General Workflow of a Four-Component Aminopyridine Synthesis

A common MCR for the synthesis of 2-aminopyridines involves the condensation of an aldehyde, a ketone, an active methylene compound (like malononitrile), and an ammonia source (like ammonium acetate). The reaction proceeds through a cascade of intermediates, leading to the final cyclized and aromatized aminopyridine product.

Multicomponent Reaction Workflow Aldehyde Aldehyde Reaction One-Pot Reaction Aldehyde->Reaction Ketone Ketone Ketone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Ammonia Ammonia Source Ammonia->Reaction Product Substituted Aminopyridine Reaction->Product

Caption: General Workflow for a Multicomponent Synthesis of Aminopyridines.

Experimental Protocol: Four-Component Synthesis of a Substituted 2-Aminopyridine
  • Materials: An aldehyde (e.g., benzaldehyde), a ketone (e.g., acetophenone), malononitrile, and ammonium acetate.

  • Procedure: A mixture of the aldehyde, ketone, malononitrile, and ammonium acetate is heated, often under solvent-free conditions or in a solvent like ethanol.[12] The reaction is stirred for a specified time until completion. The product often precipitates from the reaction mixture upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization.[10]

Performance Comparison

The choice of a synthetic route depends on various factors, including the desired substitution pattern, available starting materials, and required scale. The following tables provide a comparative summary of the performance of each method based on reported yields for various substrates.

Table 1: Chichibabin Reaction - Representative Yields

Pyridine SubstrateAmine SourceConditionsYield (%)Reference
PyridineNaNH₂Toluene, reflux70-80[1]
4-MethylpyridineNaNH₂Xylene, 140 °C65[2]
PyridineNaNH₂/LiITHF, 85 °C95[14]

Table 2: Buchwald-Hartwig Amination - Representative Yields

HalopyridineAmineCatalyst/LigandBaseYield (%)Reference
2-BromopyridinePiperidinePd₂(dba)₃/DPPFNaOtBu91[15]
2-ChloropyridineAnilinePd(OAc)₂/XantphosCs₂CO₃85[7]
2,4-DichloropyridineAnilinePd(OAc)₂/XPhosK₂CO₃92 (at C2)[16]

Table 3: Ullmann Condensation - Representative Yields

HalopyridineAmineCatalyst/LigandBaseYield (%)Reference
2-BromopyridineAnilineCuI/1,10-phenanthrolineK₂CO₃82[8]
2-Chloronicotinic acidNaN₃CuIK₂CO₃85[17]
2-BromopyridineN,N-dimethylethylenediamineCuIK₂CO₃90[18]

Table 4: Multicomponent Reactions - Representative Yields

AldehydeKetoneActive MethyleneAmine SourceYield (%)Reference
BenzaldehydeAcetophenoneMalononitrileAmmonium Acetate92[12]
4-Chlorobenzaldehyde4-MethoxyacetophenoneMalononitrileAmmonium Acetate88[12]
-EnaminoneMalononitrilePrimary Amine75-95[19][20]

Conclusion and Recommendations

Each of the discussed synthetic routes for substituted aminopyridines offers distinct advantages and disadvantages.

  • Chichibabin Reaction: This is a cost-effective and direct method for the synthesis of 2-aminopyridines. However, it often requires harsh reaction conditions (high temperatures and strong bases) and may not be suitable for substrates with sensitive functional groups.[1][2]

  • Buchwald-Hartwig Amination: This method is highly versatile, with a broad substrate scope and tolerance for a wide range of functional groups. It generally provides high yields under relatively mild conditions. The main drawbacks are the cost and air-sensitivity of the palladium catalysts and phosphine ligands.[5][7]

  • Ullmann Condensation: This copper-catalyzed method is a more economical alternative to the Buchwald-Hartwig amination. While traditional conditions are harsh, modern protocols with ligands have significantly improved its applicability and mildness.[8][9]

  • Multicomponent Reactions: MCRs are exceptionally efficient for the rapid generation of diverse libraries of substituted aminopyridines. They are often environmentally friendly, proceeding under solvent-free conditions with high atom economy. The main limitation is that the accessible substitution patterns are dictated by the available starting materials for the specific MCR.[10][12][13]

For large-scale synthesis of simple 2-aminopyridines where cost is a major factor, the Chichibabin reaction remains a viable option. For complex and highly functionalized targets, the Buchwald-Hartwig amination offers the greatest flexibility and reliability. The Ullmann condensation presents a good compromise between cost and versatility. Finally, for combinatorial chemistry and the rapid exploration of chemical space, multicomponent reactions are an unparalleled choice. The selection of the optimal synthetic route will ultimately depend on a careful consideration of the specific target molecule, project timelines, and available resources.

References

A Comparative Analysis of the Reactivity of 2-Amino-5-chloro-3-fluoropyridine and 2-Amino-3,5-dichloropyridine for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. This guide provides a detailed comparison of the reactivity of two key aminopyridine derivatives: 2-Amino-5-chloro-3-fluoropyridine and 2-Amino-3,5-dichloropyridine. Understanding their distinct reactivity profiles in common organic transformations is essential for efficient and selective synthesis design.

The inherent structural differences between these two compounds, specifically the presence of a fluorine atom versus a chlorine atom at the 3-position, significantly influence their chemical behavior. This guide will delve into their comparative reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing experimental insights and protocols to aid in synthetic planning.

Unveiling the Reactivity Landscape: A Head-to-Head Comparison

The electronic properties of the halogen substituents play a pivotal role in dictating the reactivity of the pyridine ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which generally enhances the electrophilicity of the pyridine ring and makes it more susceptible to nucleophilic attack. In contrast, chlorine is less electroneg gative, leading to a comparatively less activated ring.

Reaction TypeThis compound2-Amino-3,5-dichloropyridineKey Reactivity Difference
Nucleophilic Aromatic Substitution (SNAr) Generally more reactive. The C-F bond is highly activated for nucleophilic attack.Less reactive compared to its fluorinated counterpart.The strong electron-withdrawing nature of fluorine in this compound makes the pyridine ring more electron-deficient and thus more prone to nucleophilic attack.
Suzuki Coupling The C-Cl bond is the primary site for oxidative addition.The C-Cl bonds are the sites for oxidative addition. Regioselectivity can be an important consideration.While both compounds undergo Suzuki coupling at the C-Cl position(s), the electronic environment influenced by the 3-substituent can affect reaction kinetics.
Buchwald-Hartwig Amination The C-Cl bond is the primary site for C-N bond formation.The C-Cl bonds are the sites for C-N bond formation, with potential for mono- or di-amination.Similar to Suzuki coupling, the reactivity is centered on the C-Cl bonds. The choice of catalyst and reaction conditions is crucial for achieving desired outcomes.

Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine in this compound makes the carbon atom at the 3-position more electrophilic and thus more susceptible to nucleophilic attack. Consequently, this compound is generally more reactive in SNAr reactions than 2-Amino-3,5-dichloropyridine. This enhanced reactivity can often be leveraged to perform substitutions under milder conditions.[1]

The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine, illustrating the significant activating effect of fluorine in SNAr reactions.[1]

SNAr_Mechanism Reactants Aryl-Halide + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition Product Substituted Aryl Intermediate->Product Elimination (-Halide)

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Experimental Protocol: Representative SNAr Amination

This protocol describes a general procedure for the amination of a halopyridine.

Materials:

  • This compound or 2-Amino-3,5-dichloropyridine (1.0 equiv)

  • Amine nucleophile (e.g., morpholine) (1.2 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the halopyridine, amine nucleophile, and base.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: A Focus on C-Cl Bond Activation

In contrast to SNAr, palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig amination primarily involve the oxidative addition of the palladium catalyst to a carbon-halogen bond. The general reactivity order for halogens in oxidative addition is I > Br > Cl > F. Therefore, for both this compound and 2-Amino-3,5-dichloropyridine, the C-Cl bond(s) are the expected sites of reaction.

Suzuki Coupling: Forging C-C Bonds

The Suzuki coupling is a versatile method for forming carbon-carbon bonds.[2][3][4] For both substrates, the reaction will occur at the chloro-substituted positions. In the case of 2-Amino-3,5-dichloropyridine, regioselectivity can be a key consideration, and reaction conditions can be tuned to favor mono- or di-arylation.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd R-Pd(II)(X)L2 Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal R-Pd(II)(R')L2 OxAdd->Transmetal Transmetalation (R'-B(OR)2) Transmetal->Pd0 Reductive Elimination Product R-R' Transmetal->Product

Catalytic Cycle of the Suzuki Coupling Reaction
Experimental Protocol: Representative Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of a chloropyridine with an arylboronic acid.

Materials:

  • This compound or 2-Amino-3,5-dichloropyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water or toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the chloropyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the mixture to a temperature typically between 80 and 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5][6][7] Similar to the Suzuki coupling, the reaction proceeds via oxidative addition to the C-Cl bond(s). For 2-Amino-3,5-dichloropyridine, careful control of stoichiometry and reaction conditions can allow for selective mono- or di-amination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd R-Pd(II)(X)L2 Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [R-Pd(II)(NHR'R'')L2]+X- OxAdd->AmineCoord Amine Coordination Deprotonation R-Pd(II)(NR'R'')L2 AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination Product R-NR'R'' Deprotonation->Product

Catalytic Cycle of the Buchwald-Hartwig Amination
Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a chloropyridine.

Materials:

  • This compound or 2-Amino-3,5-dichloropyridine (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu or Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the palladium precatalyst, ligand, and base.

  • Add the chloropyridine and the amine.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to a temperature typically between 80 and 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion: Tailoring Synthesis with the Right Building Block

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Amino-5-chloro-3-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among the myriad of heterocyclic compounds, 2-Amino-5-chloro-3-fluoropyridine has emerged as a versatile building block in the synthesis of potent therapeutic agents and agrochemicals.[1] This guide provides a comparative analysis of the biological activities of its derivatives, supported by experimental data and detailed methodologies, to aid in the exploration of their therapeutic potential.

The unique arrangement of amino, chloro, and fluoro substituents on the pyridine ring endows these derivatives with the ability to engage in diverse biological interactions, making them promising candidates for anticancer, antimicrobial, and enzyme-inhibiting drugs.[1][2]

Antibacterial Activity: A Promising Frontier

Recent studies have highlighted the potent antibacterial properties of pyridine derivatives, particularly those incorporating a fluorine atom. While direct comparative studies on a broad series of this compound derivatives are limited, research on closely related 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives provides valuable insights into their potential. These compounds have demonstrated significant activity against a range of Gram-positive bacteria, including drug-resistant strains.

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for a series of these derivatives against various bacterial strains.

Compound/DerivativeR¹ SubstituentS. aureus ATCC 29213 (MIC, µg/mL)S. aureus MRSA 4615 (MIC, µg/mL)E. faecalis ATCC 29212 (MIC, µg/mL)E. faecium VRE 4596 (MIC, µg/mL)
6a H44816
6b F881632
6c Cl2448
6d Br2248
6e CH₃8161632
6f OCH₃163232>32
6g CF₃48816
6h CN8161632
6i NO₂>32>32>32>32
6j NH₂161632>32
6k N(CH₃)₂32>32>32>32
6l OH1632>32>32
6m COOH>32>32>32>32
Linezolid (Control) -1212

Data adapted from a study on 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, which share a key structural motif with the topic compounds. The R¹ substituent refers to a modification on a connected piperazine ring.[3]

The data suggests that substitutions on the periphery of the molecule significantly influence antibacterial potency. For instance, derivatives with chloro (6c) and bromo (6d) substituents exhibited the most promising activity among the tested compounds.

Anticancer and Enzyme Inhibition Potential

Beyond their antimicrobial effects, derivatives of this compound are valuable intermediates in the synthesis of compounds targeting key players in cancer progression and metabolic disorders.

Cyclin-Dependent Kinase (CDK) Inhibition: This pyridine scaffold is a key component in the development of inhibitors for CDKs, which are crucial regulators of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a significant area of anticancer drug discovery.

Glucokinase (GK) Modulation: Derivatives have also been utilized in the synthesis of disruptors of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction.[2] Modulating glucokinase activity is a therapeutic strategy for managing type II diabetes mellitus.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in a suitable broth medium.

  • Preparation of Compound Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (bacteria and broth only) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cell line) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for screening compounds as enzyme inhibitors. The specific substrates and detection methods will vary depending on the target enzyme.

  • Reagent Preparation: Prepare a buffer solution, a stock solution of the target enzyme, a stock solution of the substrate, and stock solutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the test compound. A control well without the inhibitor is also prepared.

  • Pre-incubation: The plate is incubated for a short period to allow the compound to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to all wells.

  • Detection: The reaction progress is monitored over time by measuring a change in absorbance or fluorescence using a microplate reader. The rate of the reaction is calculated.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 or Ki value is then determined from a dose-response curve.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture D Inoculation A->D B Compound Stock C Serial Dilution in Plate B->C C->D E Incubation (37°C) D->E F Visual Inspection/Reader E->F G MIC Determination F->G

Antimicrobial Susceptibility Testing Workflow.

Anticancer_Screening_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assay A Cancer Cell Line B Seeding in 96-well Plate A->B D Cell Treatment B->D C Compound Dilutions C->D E Incubation D->E F MTT Reagent Addition E->F G Formazan Solubilization F->G H Absorbance Reading G->H I IC50 Calculation H->I

In Vitro Anticancer Screening Workflow.

CDK_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Signal Transduction Signal Transduction Receptor Tyrosine Kinases->Signal Transduction Cyclin D/CDK4_6 Cyclin D/CDK4_6 Signal Transduction->Cyclin D/CDK4_6 Rb Rb Cyclin D/CDK4_6->Rb phosphorylates Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E/CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression Derivative 2-Amino-5-chloro- 3-fluoropyridine Derivative Derivative->Cyclin D/CDK4_6 inhibits Derivative->Cyclin E/CDK2 inhibits

Simplified CDK Signaling Pathway and Inhibition.

Conclusion

Derivatives of this compound represent a promising class of compounds with a broad spectrum of potential biological activities. The available data, particularly in the antibacterial domain, showcases their potential for the development of new therapeutic agents. Further exploration of this scaffold through the synthesis and screening of diverse derivatives is highly encouraged to fully elucidate their anticancer and enzyme-inhibiting capabilities. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to undertake such investigations and contribute to the advancement of medicinal chemistry and drug discovery.

References

Navigating the Labyrinth of In Vitro Screening: A Comparative Guide for 2-Amino-5-chloro-3-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous testing and evaluation. This guide provides a comprehensive overview of in vitro assay protocols tailored for compounds derived from the versatile 2-Amino-5-chloro-3-fluoropyridine scaffold. We present a comparative analysis of methodologies for key biological targets, supported by illustrative experimental data to aid in the selection of appropriate screening strategies.

The this compound moiety is a privileged structure in medicinal chemistry, serving as a key building block in the synthesis of a variety of biologically active molecules.[1] Its derivatives have shown promise as inhibitors of various enzyme families, particularly kinases, and as modulators of G-protein coupled receptors (GPCRs) and ion channels.[2][3] This guide will delve into the practical aspects of evaluating these compounds through robust in vitro assays.

Comparative Analysis of In Vitro Assay Performance

To effectively triage and advance promising candidates, a multi-pronged approach to in vitro testing is essential. Below is a comparative summary of key assays, with hypothetical data for two representative compounds, Compound A and Compound B, derived from this compound.

Assay TypeTarget/PathwayCompound ACompound BKey Differentiator
Kinase Inhibition Assay Kinase XIC50: 50 nMIC50: 500 nMCompound A is a more potent inhibitor of Kinase X.
Kinase Y (Off-target)IC50: >10 µMIC50: 2 µMCompound A demonstrates greater selectivity for Kinase X.
Cell Viability Assay Cancer Cell Line 1GI50: 100 nMGI50: 1.5 µMCompound A exhibits stronger anti-proliferative activity.
Normal Cell Line 1CC50: >50 µMCC50: 10 µMCompound A shows a better therapeutic window.
GPCR Binding Assay Receptor ZKi: 200 nMKi: 75 nMCompound B has a higher binding affinity for Receptor Z.
Ion Channel Patch Clamp Channel K% Inhibition @ 1µM: 85%% Inhibition @ 1µM: 15%Compound A is a potent blocker of Ion Channel K.

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition concentration; CC50: Half-maximal cytotoxic concentration; Ki: Inhibitory constant.

Key Experimental Protocols

Detailed and reproducible protocols are the bedrock of reliable in vitro data. The following sections provide methodologies for the assays cited in the comparative table.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.[4]

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., Kinase X)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[5]

  • ATP (Adenosine triphosphate)

  • Substrate peptide

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Procedure:

  • To each well of a 384-well plate, add 5 µL of kinase buffer containing the kinase enzyme.

  • Add 5 µL of serially diluted test compound or vehicle control (DMSO).

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which generates a luminescent signal proportional to the ADP concentration.[5]

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a fundamental method for assessing the effect of a compound on cell proliferation and cytotoxicity.[6][7]

Objective: To determine the GI50 or CC50 of a test compound on a specific cell line.

Materials:

  • Adherent cells (e.g., cancer cell line or normal cell line)

  • Cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.[6]

  • Treat the cells with serial dilutions of the test compound (e.g., from 0.01 nM to 100 µM) for a specified duration, typically 48-72 hours.[6] Include a vehicle control (DMSO).[4]

  • Add MTT solution to each well to a final concentration of 0.45-0.5 mg/ml and incubate for 1 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7][8]

  • Add solubilization solution to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.[8]

  • Normalize the results to the vehicle-treated control wells and plot cell viability against the logarithm of the compound concentration to determine the GI50 or CC50.

GPCR Radioligand Binding Assay

This assay measures the affinity of a compound for a specific G-protein coupled receptor by competing with a radiolabeled ligand.[9][10]

Objective: To determine the inhibitory constant (Ki) of a test compound for a target GPCR.

Materials:

  • Cell membranes expressing the target GPCR (e.g., Receptor Z)

  • Radioligand specific for the target receptor

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a multi-tube plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle control.

  • Incubate the mixture to allow binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor and radioligand.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that displaces 50% of the radioligand (IC50) and calculate the Ki value using the Cheng-Prusoff equation.

Ion Channel Screening (Automated Patch Clamp)

Automated patch clamp electrophysiology provides a high-throughput method to assess the effect of compounds on ion channel function.[11][12]

Objective: To determine the percent inhibition of a target ion channel by a test compound at a specific concentration.

Materials:

  • Cell line stably expressing the ion channel of interest (e.g., Channel K)

  • External and internal recording solutions specific for the ion channel

  • Test compounds (dissolved in DMSO)

  • Automated patch clamp system (e.g., SyncroPatch, Qube)

Procedure:

  • Harvest and prepare a single-cell suspension of the cells expressing the target ion channel.

  • Load the cells and the internal and external recording solutions into the automated patch clamp system.

  • The system will automatically establish whole-cell patch clamp recordings from multiple cells.

  • Apply a voltage protocol to elicit ion channel currents and establish a stable baseline recording.

  • Apply the test compound at a defined concentration (e.g., 1 µM) and record the effect on the ion channel current.

  • A positive control (a known blocker of the channel) and a vehicle control (DMSO) should be included.

  • Calculate the percent inhibition of the ion channel current in the presence of the test compound relative to the baseline current.

Visualizing the Path Forward

To better understand the context of these assays, the following diagrams illustrate a hypothetical signaling pathway and a typical experimental workflow.

Signaling_Pathway Compound 2-Amino-5-chloro- 3-fluoropyridine Derivative KinaseX Kinase X Compound->KinaseX Inhibition Substrate Downstream Substrate KinaseX->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellProliferation Cell Proliferation PhosphoSubstrate->CellProliferation Promotion

Caption: Hypothetical signaling pathway where a derivative inhibits Kinase X.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Selectivity Screening cluster_tertiary Mechanism of Action & Further Profiling PrimaryAssay High-Throughput Kinase Assay CellViability Cell Viability Assay (Cancer vs. Normal) PrimaryAssay->CellViability OffTarget Off-Target Kinase Panel PrimaryAssay->OffTarget GPCR_IonChannel GPCR & Ion Channel Screening CellViability->GPCR_IonChannel OffTarget->GPCR_IonChannel Bioavailability Cellular Bioavailability Assay GPCR_IonChannel->Bioavailability

Caption: A typical workflow for in vitro screening of novel compounds.

By employing a systematic and comparative approach to in vitro testing, researchers can efficiently identify and characterize promising drug candidates derived from the this compound scaffold, paving the way for the development of novel therapeutics.

References

A Comparative Guide to Validating the Structure of Novel Compounds Derived from 2-Amino-5-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds is a cornerstone of modern drug discovery and materials science. Verifying the precise chemical structure of these new molecular entities is a critical step to ensure their identity, purity, and to understand their physicochemical properties and biological activity. 2-Amino-5-chloro-3-fluoropyridine is a valuable fluorinated building block utilized in the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly in oncology and metabolic disease research.[1][2] This guide provides a comprehensive comparison of key analytical techniques used to validate the structure of novel compounds synthesized from this important precursor.

The Challenge of Structural Validation

Novel compounds derived from this compound present a unique set of analytical challenges. The presence of nitrogen, chlorine, and fluorine atoms introduces specific spectroscopic characteristics that must be accurately interpreted. The primary analytical techniques employed for unambiguous structure determination are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Diffraction. Each method provides distinct and complementary information, and often a combination of these techniques is required for complete structural elucidation.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique, or combination of techniques, is crucial for the efficient and accurate structural validation of novel compounds. The following table summarizes the key performance characteristics of the most commonly employed methods for the analysis of small organic molecules, such as those derived from this compound.

Technique Information Provided Sample Amount Sensitivity Resolution Limitations
NMR Spectroscopy Detailed information on molecular structure, connectivity, and stereochemistry.1-10 mgModerateHighLess sensitive than MS; complex spectra for large molecules.
Mass Spectrometry Molecular weight and elemental composition.µg to ngHighHighDoes not provide detailed structural information on its own.
FTIR Spectroscopy Presence of specific functional groups.0.5-2 mgLowModerateProvides limited information on the overall molecular structure.
Single Crystal X-ray Diffraction Absolute 3D molecular structure and stereochemistry.~0.1 mm single crystalN/AAtomicRequires a suitable single crystal, which can be difficult to obtain.

In-Depth Analysis of Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

  • ¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

  • ¹³C NMR: Reveals the carbon framework of the molecule.

  • ¹⁹F NMR: The fluorine atom provides a sensitive probe with a wide chemical shift range, making it excellent for detecting subtle structural changes.[3]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the definitive assignment of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a novel compound with high accuracy. The presence of chlorine in derivatives of this compound results in a characteristic isotopic pattern in the mass spectrum, which aids in confirming the presence of this halogen.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For derivatives of this compound, FTIR can confirm the presence of key functional groups such as N-H (from the amino group), C-F, C-Cl, and C=N and C=C bonds within the pyridine ring.[5]

Single Crystal X-ray Diffraction

When a suitable single crystal can be grown, single crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.[6][7][8] This technique is considered the "gold standard" for structural determination.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data for structural validation.

Protocol 1: NMR Spectroscopy Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectrometer Setup:

    • Insert the sample tube into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If applicable, acquire a ¹⁹F NMR spectrum.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for complete structural assignment.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum.

    • Assign the chemical shifts and coupling constants to the respective nuclei in the molecule.

Protocol 2: Mass Spectrometry (LC-MS) Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). Further dilute to the ng/mL or pg/mL range as needed.

  • Instrumentation Setup:

    • Equilibrate the liquid chromatography (LC) system with the initial mobile phase.

    • Calibrate the mass spectrometer to ensure mass accuracy.

  • Data Acquisition:

    • Inject a small volume (1-5 µL) of the sample solution into the LC-MS system.

    • Acquire mass spectra over the desired mass range.

  • Data Analysis:

    • Determine the molecular weight from the mass of the molecular ion (e.g., [M+H]⁺).

    • Analyze the isotopic pattern to confirm the presence of chlorine.

    • If fragmentation data is acquired (MS/MS), use it to further confirm the structure.

Protocol 3: FTIR Spectroscopy (Thin Solid Film)
  • Sample Preparation:

    • Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride).

    • Drop the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[9]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FTIR spectrometer.

    • Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol 4: Single Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound of suitable size and quality (typically >0.1 mm in all dimensions). This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling crystallization.

  • Crystal Mounting: Carefully mount a single crystal on a goniometer head.[10]

  • Data Collection:

    • Place the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, accurate molecular structure.

Workflow and Visualization

The process of synthesizing and validating a novel compound from this compound can be visualized as a logical workflow. This ensures that all necessary steps are taken to confirm the structure and purity of the final product.

G Workflow for Synthesis and Structural Validation cluster_synthesis Synthesis cluster_validation Structural Validation A This compound + Reagents B Chemical Reaction (e.g., Coupling, Substitution) A->B C Work-up and Purification (e.g., Chromatography) B->C D Preliminary Analysis C->D Purified Novel Compound E NMR Spectroscopy (1H, 13C, 19F, 2D) D->E F Mass Spectrometry D->F G FTIR Spectroscopy D->G H Structure Confirmed? E->H F->H G->H I Single Crystal X-ray Diffraction (if needed for absolute stereochemistry) H->I No / Ambiguous J Final Structure Elucidated H->J Yes K Further Analysis or Synthesis H->K Incorrect Structure I->J

Caption: Logical workflow for the synthesis and structural validation of a novel compound.

Conclusion

The structural validation of novel compounds derived from this compound is a multi-faceted process that relies on the synergistic use of modern analytical techniques. While NMR and mass spectrometry provide the foundational data for determining connectivity and molecular weight, FTIR offers rapid confirmation of functional groups. For unequivocal proof of structure, particularly for chiral molecules, single crystal X-ray diffraction remains the ultimate analytical tool. By employing the appropriate techniques and following rigorous experimental protocols, researchers can confidently elucidate the structures of novel compounds, paving the way for further investigation into their properties and potential applications.

References

The Ascendancy of 2-Amino-5-chloro-3-fluoropyridine in Kinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of drug discovery, the quest for potent and selective kinase inhibitors is paramount. A critical examination of various inhibitor scaffolds reveals the emerging prominence of derivatives based on the 2-Amino-5-chloro-3-fluoropyridine core. This guide offers a detailed comparison of the efficacy of these inhibitors against those built on other chemical frameworks, supported by experimental data, for researchers, scientists, and drug development professionals.

The this compound scaffold has demonstrated significant potential in the development of inhibitors for key therapeutic targets, including Cyclin-Dependent Kinases (CDKs), the Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) interaction, and the Factor VIIa/Tissue Factor (TF) complex. This versatility underscores its importance as a privileged scaffold in medicinal chemistry.

Cyclin-Dependent Kinase (CDK) Inhibition: A Case Study

A notable example of the successful application of the this compound scaffold is in the development of potent and selective inhibitors of CDK8 and CDK19, kinases implicated in cancer. Research published in the Journal of Medicinal Chemistry details the discovery of such inhibitors. While direct head-to-head studies with a broad range of scaffolds are not yet widely available in the public domain, the intrinsic properties of the fluorinated aminopyridine core contribute to favorable binding interactions and metabolic stability.

To provide a comparative perspective, the following table summarizes the efficacy of a representative 2-aminopyridine-based CDK inhibitor against other well-established CDK inhibitor scaffolds.

Inhibitor ScaffoldTarget CDK(s)IC50 (nM)Cell-Based Potency (GI50, nM)Reference
2-Aminopyridine CDK8/CDK1910-10050-500Fictionalized Data for illustrative purposes
Pyrido[2,3-d]pyrimidin-7-oneCDK4/61-1010-100[1]
2-Anilino-2,4-pyrimidine-[5-benzimidazole]CDK4/61-1010-100[1]
ThiazolobenzimidazoleCDK11<10<50Fictionalized Data for illustrative purposes
DiaminothiazoleCDK1110-50100-500Fictionalized Data for illustrative purposes

Note: The data for the 2-Aminopyridine and Thiazolobenzimidazole/Diaminothiazole scaffolds are representative and intended for comparative illustration. Actual values are compound-specific.

The data illustrates that while different scaffolds can achieve high potency, the 2-aminopyridine framework offers a competitive profile, particularly in the context of specific CDK subtypes like CDK8 and CDK19.

Disrupting the Glucokinase-Glucokinase Regulatory Protein Interaction

Targeting the Factor VIIa/Tissue Factor Complex

In the realm of anticoagulation, fluoropyridine-based inhibitors of the Factor VIIa/TF complex have been a subject of discovery efforts. The unique electronic properties of the fluorinated pyridine ring can contribute to enhanced binding affinity and improved pharmacokinetic profiles.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are essential.

Kinase Inhibition Assay (General Protocol)

A common method to determine the half-maximal inhibitory concentration (IC50) for a kinase inhibitor is through a biochemical assay.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

Protocol:

  • Reagents: Kinase enzyme, substrate (peptide or protein), ATP, test compound, and detection reagents.

  • Procedure:

    • The kinase, substrate, and test compound (at varying concentrations) are incubated together in a suitable buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using a specific detection method.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (GI50 Determination)

Principle: This assay measures the concentration of a compound required to inhibit the growth of cancer cells by 50% (GI50).

Protocol:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound.

  • Incubation: The cells are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT, resazurin) or cell number (e.g., crystal violet).

  • Data Analysis: The GI50 value is calculated by plotting cell viability against compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Path Forward: Signaling and Workflow

To conceptualize the role of these inhibitors and the process of their evaluation, the following diagrams are provided.

Signaling_Pathway cluster_CDK CDK Pathway CDK_Cyclin CDK/Cyclin Complex Substrate Substrate (e.g., Rb) CDK_Cyclin->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate CellCycle Cell Cycle Progression pSubstrate->CellCycle Inhibitor 2-Aminopyridine Inhibitor Inhibitor->CDK_Cyclin Inhibition

Caption: Simplified CDK signaling pathway and point of inhibition.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound scaffold) Biochemical_Assay Biochemical Assay (Kinase IC50) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Proliferation GI50) Biochemical_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Cell_Based_Assay->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General workflow for inhibitor development and evaluation.

References

A Comparative Guide to the Reaction Kinetics of 2-Amino-5-chloro-3-fluoropyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of substituted pyridines is a cornerstone of modern medicinal chemistry. Among these, 2-Amino-5-chloro-3-fluoropyridine stands out as a valuable building block. Understanding the kinetics of its coupling reactions is crucial for optimizing synthetic routes, improving yields, and scaling up production. This guide provides a comparative analysis of the expected reaction kinetics for the coupling of this compound in two major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura and Buchwald-Hartwig amination. While specific quantitative kinetic data for this particular substrate is not extensively available in the public domain, this guide extrapolates from established principles of cross-coupling chemistry and data from analogous halo-aminopyridines to provide a framework for understanding and experimentation.

Comparative Analysis of Reaction Kinetics

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily influenced by the C-Cl bond, the electronic properties of the pyridine ring, and the presence of the amino and fluoro substituents. The oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond is often the rate-determining step in these catalytic cycles.[1]

General Reactivity Trends for Halopyridines:

  • Influence of the Halogen: The reactivity order is generally I > Br > Cl > F.[1] Being a chloro-substituted pyridine, this compound is expected to be less reactive than its bromo or iodo counterparts, often requiring more robust catalytic systems and higher temperatures to achieve efficient coupling.[2]

  • Influence of Halogen Position: The reactivity of the C-X bond is also dependent on its position on the pyridine ring, with the general trend being C4(6) > C2 > C5.[1] The chlorine at the C5 position of the target molecule suggests a moderate reactivity compared to other positional isomers.

  • Influence of Substituents: The electron-withdrawing fluorine atom is expected to enhance the electrophilicity of the pyridine ring, potentially accelerating the oxidative addition step. Conversely, the electron-donating amino group can have a dual role. While it can increase electron density on the ring, the lone pairs on the nitrogen of both the amino group and the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation, which can complicate the kinetics.

Below is a qualitative comparison of the expected kinetics for Suzuki-Miyaura and Buchwald-Hartwig couplings of this compound.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Coupling Partner Organoboron compounds (boronic acids, boronic esters)Primary or secondary amines
Expected Relative Rate Moderate. The transmetalation step, which requires activation of the boronic acid by a base, can be a kinetic bottleneck.Moderate to slow. The rate is highly dependent on the steric and electronic properties of the amine coupling partner and the ligand used.
Key Factors Influencing Rate - Nature of the boronic acid/ester- Strength and concentration of the base- Ligand structure (e.g., bulky, electron-rich phosphines)- Solvent polarity- Steric and electronic properties of the amine- Ligand type (e.g., biarylphosphines are often effective)- Base strength (strong, non-nucleophilic bases like NaOtBu are common)- Temperature
Potential Challenges - Catalyst inhibition by the aminopyridine moiety.- Competitive hydrolysis of the boronic acid.- Catalyst inhibition is a significant concern.- The reaction can be sensitive to air and moisture.

Experimental Protocols for Kinetic Analysis

A standardized protocol is essential for accurately determining and comparing the reaction kinetics. The following is a generalized methodology for monitoring the reaction progress and determining the reaction order and rate constants.

General Procedure for Kinetic Monitoring of Cross-Coupling Reactions

Objective: To determine the reaction order with respect to the aryl halide, the coupling partner, and the catalyst, and to calculate the apparent rate constant.

Materials:

  • This compound

  • Coupling partner (e.g., Phenylboronic acid for Suzuki-Miyaura, or Morpholine for Buchwald-Hartwig)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Internal standard (e.g., Dodecane, Biphenyl)

  • Reaction vials, heating block or oil bath, and analytical instrumentation (GC-MS or HPLC)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, the coupling partner, the palladium precatalyst, the ligand, the base, and the internal standard in the chosen anhydrous solvent. Degas the solvents prior to use.

  • Reaction Setup: In a series of oven-dried reaction vials under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precatalyst, ligand, and base.

  • Initiation of Reaction: To each vial, add the stock solutions of this compound, the coupling partner, and the internal standard to initiate the reaction. To determine the order of each reactant, systematically vary the concentration of one reactant while keeping the others in large excess to maintain pseudo-first-order conditions.

  • Sampling and Quenching: At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction. This can be achieved by diluting the aliquot in a cooled solvent mixture (e.g., ethyl acetate/water) or by adding a specific quenching agent.

  • Analysis: Analyze the quenched samples using a calibrated GC-MS or HPLC method to determine the concentration of the product formed or the disappearance of the starting material over time.

  • Data Analysis: Plot the concentration of the product (or reactant) versus time. From these plots, the initial reaction rates can be determined. By analyzing the relationship between the initial rates and the concentrations of the varied reactants, the reaction order with respect to each component can be established, and the rate constant can be calculated.

Visualizing Reaction Pathways and Workflows

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Oxidative Addition X_anion X⁻ Pd0->X_anion BOH3_Base Base-B(OH)₃ Pd0->BOH3_Base PdII_ArR Ar-Pd(II)-R(L_n) PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination ArR Coupled Product (Ar-R) PdII_ArR->ArR ArX 2-Amino-5-chloro- 3-fluoropyridine (Ar-X) ArX->PdII_ArX RBOH2 R-B(OH)₂ RBOH2->PdII_ArX Base Base Base->PdII_ArX

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Data Analysis stock_solutions Prepare Stock Solutions (Reactants, Catalyst, Base, Standard) reaction_setup Setup Reactions in Vials (Inert Atmosphere) stock_solutions->reaction_setup initiate Initiate Reactions at T=0 reaction_setup->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction sampling->quench analytical_run Analyze Samples (GC-MS or HPLC) quench->analytical_run concentration_plot Plot [Product] vs. Time analytical_run->concentration_plot rate_determination Determine Initial Rates concentration_plot->rate_determination order_calculation Calculate Reaction Orders & Rate Constant rate_determination->order_calculation

Caption: A typical experimental workflow for conducting a kinetic analysis of a coupling reaction.

References

Assessing the Oral Bioavailability of 2-Amino-5-chloro-3-fluoropyridine Derivatives as CDK8/19 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of orally bioavailable small-molecule inhibitors targeting Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19 presents a promising therapeutic strategy, particularly in oncology. The 2-amino-5-chloro-3-fluoropyridine scaffold has emerged as a valuable starting point for the design of such inhibitors. This guide provides a comparative analysis of the oral bioavailability and related pharmacokinetic properties of key derivatives from this class, alongside alternative CDK8/19 inhibitors, supported by experimental data and detailed methodologies.

Comparative Analysis of Oral Bioavailability and Permeability

The oral bioavailability of a drug candidate is a critical determinant of its clinical utility. Key parameters influencing this are its permeability across the intestinal epithelium and its metabolic stability. Below is a summary of these parameters for a key 2-aminopyridine derivative, CCT251921, and a comparative alternative, MSC2530818.

CompoundScaffoldTargetOral Bioavailability (F%) in MiceCaco-2 Permeability (Papp A→B) (10⁻⁶ cm/s)Metabolic Stability (Mouse Microsomal Clint) (L/h/kg)
CCT251921 [1]3,4,5-trisubstituted-2-aminopyridineCDK8/1930%[1]Moderate0.61[1]
MSC2530818 [2]3-methyl-1H-pyrazolo[3,4-b]-pyridineCDK8/19High (Predicted ≥75% in humans)[2]44[2]Low
Compound 6 [1]3,4,5-trisubstituted-2-aminopyridineCDK8/19Low[1]LowHigh

Key Observations:

  • CCT251921 , a derivative of the 2-aminopyridine scaffold, demonstrates moderate oral bioavailability in mice (30%).[1] Its development from an earlier compound (Compound 6) involved structural modifications that successfully improved metabolic stability and permeability.[1]

  • MSC2530818 , an alternative CDK8 inhibitor with a pyrazolopyridine scaffold, exhibits high Caco-2 permeability and is predicted to have high oral bioavailability in humans.[2]

  • The initial lead compound, Compound 6 , suffered from low oral bioavailability, highlighting the importance of structural optimization to enhance pharmacokinetic properties.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the oral bioavailability of a test compound in a murine model.

Experimental_Workflow_in_vivo_PK cluster_Preparation Preparation cluster_Dosing Dosing cluster_Sampling Blood Sampling cluster_Analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice, 6-8 weeks old) Dosing_Solution Dosing Solution Preparation (e.g., in 0.5% HPMC, 0.1% Tween 80 in water) Oral_Dosing Oral Gavage Administration (e.g., 10 mg/kg) Blood_Collection Serial Blood Collection (e.g., at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 24 h) Oral_Dosing->Blood_Collection IV_Dosing Intravenous Administration (e.g., 2 mg/kg) IV_Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis (Quantification of compound) Plasma_Separation->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Calculation of F%, CL, T1/2, AUC) LC_MS_Analysis->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic studies in mice.

Methodology:

  • Animal Models: Male BALB/c mice (6-8 weeks old) are typically used. Animals are housed in a controlled environment with free access to food and water.

  • Dosing:

    • Oral Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% (w/v) HPMC, 0.1% (v/v) Tween 80 in water) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous Administration: For determination of absolute bioavailability, a separate cohort of animals is administered the compound intravenously (e.g., via the tail vein) at a lower dose (e.g., 2 mg/kg).

  • Blood Sampling: Blood samples are collected serially from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Processing and Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. The concentration of the test compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including clearance (CL), half-life (T1/2), and area under the curve (AUC), are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

In Vitro Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely accepted in vitro model of the human intestinal epithelium used to predict drug permeability.

Experimental_Workflow_Caco2 cluster_Cell_Culture Cell Culture cluster_Permeability_Assay Permeability Assay cluster_Analysis Analysis Caco2_Seeding Caco-2 Cell Seeding (on Transwell inserts) Monolayer_Formation Monolayer Differentiation (21 days) Caco2_Seeding->Monolayer_Formation TEER_Measurement TEER Measurement (Monolayer Integrity Check) Monolayer_Formation->TEER_Measurement Compound_Addition Compound Addition (Apical or Basolateral) TEER_Measurement->Compound_Addition Incubation Incubation (e.g., 2 hours at 37°C) Compound_Addition->Incubation Sample_Collection Sample Collection (from both chambers) Incubation->Sample_Collection LC_MS_Analysis LC-MS/MS Analysis (Quantification) Sample_Collection->LC_MS_Analysis Papp_Calculation Papp Calculation (Apparent Permeability) LC_MS_Analysis->Papp_Calculation

Caption: Workflow for the in vitro Caco-2 permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • The test compound is dissolved in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) and added to the apical (A) or basolateral (B) chamber of the Transwell® plate.

    • The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Analysis: Samples are collected from both the donor and receiver chambers at the end of the incubation period. The concentration of the compound is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A × C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio: To assess the potential for active efflux, the bidirectional permeability is measured (A→B and B→A). The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

CDK8 Signaling Pathway in Cancer

CDK8 is a component of the Mediator complex and plays a crucial role in regulating gene transcription. In many cancers, particularly colorectal cancer, CDK8 acts as an oncogene by potentiating the Wnt/β-catenin signaling pathway.[2]

CDK8_Signaling_Pathway cluster_Nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates APC_Axin APC/Axin Complex Dishevelled->APC_Axin Inhibits GSK3b GSK3β Beta_Catenin β-catenin APC_Axin->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Leads to Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Accumulates & Translocates Nucleus Nucleus TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Binds Mediator Mediator Complex TCF_LEF->Mediator Recruits CDK8 CDK8 PolII RNA Pol II Mediator->PolII Activates CDK8->PolII Phosphorylates Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) PolII->Target_Genes Initiates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Promotes

Caption: Simplified CDK8-mediated Wnt/β-catenin signaling.

In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex (including APC and GSK3β) and subsequently targeted for proteasomal degradation. Upon Wnt binding to its receptor, this degradation is inhibited, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the transcription of target genes that promote cell proliferation and survival. CDK8, as part of the Mediator complex, is recruited to these promoters and further enhances transcriptional output, thereby amplifying the oncogenic signal. Inhibitors of CDK8 can therefore suppress this pro-tumorigenic signaling cascade.

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-chloro-3-fluoropyridine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-5-chloro-3-fluoropyridine (CAS No. 246847-98-3), a halogenated pyridine derivative utilized in pharmaceutical and agrochemical research. Adherence to these procedures is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Summary

This compound is a hazardous substance that requires careful handling and disposal. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard classifications:

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, OralH301: Toxic if swallowed
Acute Toxicity, DermalH311: Toxic in contact with skin
Serious Eye IrritationH319: Causes serious eye irritation
Acute Toxicity, InhalationH331: Toxic if inhaled
Hazardous to the Aquatic Environment, Acute HazardH400: Very toxic to aquatic life

Data sourced from the this compound Safety Data Sheet.[1]

Due to its toxicity and environmental hazards, this compound must be disposed of as hazardous waste. Improper disposal, such as discarding in regular laboratory trash or pouring down the drain, is strictly prohibited.

Experimental Protocol: Disposal Procedure

The following step-by-step protocol outlines the approved procedure for the safe disposal of this compound and associated contaminated materials.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.

  • Collection of Solid Waste: Carefully sweep solid this compound into the designated waste container.[2] Avoid generating dust.

  • Contaminated Materials: Any materials grossly contaminated with this compound, such as weighing paper, disposable labware, and contaminated PPE, must also be placed in the designated hazardous waste container.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading.

  • Cleanup: For solid spills, carefully sweep or scoop the material into the designated hazardous waste container.[2][3] Minimize dust generation. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

Final Disposal
  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[1] The primary recommended method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Handling This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat - Respirator (if needed) start->ppe spill Spill Occurs start->spill waste_gen Waste Generation: - Unused chemical - Contaminated materials - Spill residue ppe->waste_gen segregate Segregate Waste: - Designated, labeled container for halogenated organic waste waste_gen->segregate spill->waste_gen No cleanup Spill Cleanup: - Evacuate and ventilate - Contain spill - Collect residue - Decontaminate area spill->cleanup Yes cleanup->segregate storage Store Waste Securely: - Sealed container - Designated accumulation area segregate->storage disposal Final Disposal: - Licensed hazardous waste vendor - High-temperature incineration storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-5-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling and disposal of 2-Amino-5-chloro-3-fluoropyridine (CAS Number: 246847-98-3). Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1][2] It causes serious eye irritation and skin irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment

Protection TypeSpecific Requirements
Eye/Face Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may also be necessary.
Skin Wear appropriate protective gloves (e.g., butyl rubber) to prevent skin exposure.[4][5] Wear appropriate protective clothing to prevent skin exposure.[4] Contaminated clothing should be removed and washed before reuse.[4]
Respiratory A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[4] Use only outdoors or in a well-ventilated area.[2]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational procedures is required to minimize exposure and ensure safety.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]

    • Ground and secure containers when dispensing or pouring the product to prevent static discharge.[3]

  • Donning PPE :

    • Before handling the chemical, put on all required PPE as detailed in Table 1.

  • Handling the Chemical :

    • Avoid contact with eyes, skin, and clothing.[4]

    • Do not breathe dust, fume, gas, mist, vapors, or spray.[1][2] Minimize dust generation and accumulation.[4]

    • Wash hands and any exposed skin thoroughly after handling.[4][6] Do not eat, drink, or smoke in the handling area.[1][2][3]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][6]

    • Keep containers tightly closed when not in use.

  • Accidental Release :

    • In case of a spill, evacuate the area.

    • For non-emergency personnel, wear appropriate protective equipment as outlined in Table 1.

    • Clean up spills immediately. Sweep up the material and place it into a suitable, labeled container for disposal.[4] Avoid generating dusty conditions.[4]

    • Provide ventilation to the area of the spill.

Disposal Plan

All waste materials must be handled as hazardous waste and disposed of in accordance with local, regional, national, and international regulations.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal :

    • Dispose of the contents and container at an approved waste disposal plant.[6] Do not allow the product to enter drains, sewers, or water bodies.[5]

Experimental Workflow and Safety Diagram

The following diagram illustrates the necessary steps and precautions for safely handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination A Verify Engineering Controls (Fume Hood, Eyewash, Shower) B Don Required PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Weigh/Dispense Chemical in Fume Hood B->C Proceed with Caution D Perform Experiment C->D F Dispose of Waste in Labeled Hazardous Container E Store in Tightly Closed Container D->E E->F End of Experiment G Decontaminate Work Area F->G H Doff PPE and Wash Hands G->H

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-chloro-3-fluoropyridine
Reactant of Route 2
2-Amino-5-chloro-3-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.